molecular formula C25H29Cl2FN2O4S B11928786 GDC-0310 CAS No. 1788063-52-4

GDC-0310

カタログ番号: B11928786
CAS番号: 1788063-52-4
分子量: 543.5 g/mol
InChIキー: SXOAHIZWCZOILH-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GDC-0310 is a useful research compound. Its molecular formula is C25H29Cl2FN2O4S and its molecular weight is 543.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

1788063-52-4

分子式

C25H29Cl2FN2O4S

分子量

543.5 g/mol

IUPAC名

5-cyclopropyl-4-[[1-[(1S)-1-(3,5-dichlorophenyl)ethyl]piperidin-4-yl]methoxy]-2-fluoro-N-methylsulfonylbenzamide

InChI

InChI=1S/C25H29Cl2FN2O4S/c1-15(18-9-19(26)11-20(27)10-18)30-7-5-16(6-8-30)14-34-24-13-23(28)22(12-21(24)17-3-4-17)25(31)29-35(2,32)33/h9-13,15-17H,3-8,14H2,1-2H3,(H,29,31)/t15-/m0/s1

InChIキー

SXOAHIZWCZOILH-HNNXBMFYSA-N

異性体SMILES

C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N2CCC(CC2)COC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C)F

正規SMILES

CC(C1=CC(=CC(=C1)Cl)Cl)N2CCC(CC2)COC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C)F

製品の起源

United States

Foundational & Exploratory

GDC-0310: A Deep Dive into the Mechanism of Action on the Nav1.7 Voltage-Gated Sodium Channel

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2] Encoded by the SCN9A gene, Nav1.7 is preferentially expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) and sympathetic ganglion neurons, where it plays a critical role in setting the threshold for action potential generation in nociceptors.[2][3][4] The crucial role of Nav1.7 in pain signaling is highlighted by human genetic studies; gain-of-function mutations are linked to severe pain syndromes like inherited erythromelalgia (IEM), while loss-of-function mutations result in a congenital indifference to pain.[4] This strong genetic evidence has spurred significant efforts to develop selective Nav1.7 inhibitors as a novel class of analgesics with the potential for fewer central nervous system (CNS) and cardiovascular side effects.[2]

GDC-0310, an acyl-sulfonamide compound developed by Genentech in collaboration with Xenon Pharmaceuticals, emerged from these efforts as a highly potent and selective Nav1.7 inhibitor.[1][5] It was optimized from an earlier compound, GDC-0276, to improve metabolic stability and pharmacokinetic properties.[1][6] Although its clinical development was discontinued after Phase 1 trials for undisclosed reasons, the preclinical data and structural insights into its mechanism of action provide a valuable case study for the development of selective Nav channel modulators.[3][5][7] This guide provides a detailed technical overview of this compound's mechanism of action, binding characteristics, and the experimental protocols used for its characterization.

Core Mechanism of Action: Allosteric Inhibition via VSD4 Binding

The primary mechanism of action for this compound is the potent and selective inhibition of the Nav1.7 channel. Unlike traditional local anesthetics that block the channel's central pore, this compound acts as an allosteric modulator. Groundbreaking cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a previously unknown ligand binding site on the channel's voltage-sensing domain 4 (VSD4).[5][8][9][10]

The eukaryotic Nav channel is composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[7] The S1-S4 segments of each domain form a distinct voltage-sensing domain (VSD), while the S5-S6 segments from all four domains come together to form the ion-conducting pore.[7] this compound engages with the VSD4 in an unexpected binding mode, orthogonal to the binding pose of the arylsulfonamide class of inhibitors.[8][9][10] This interaction with the VSD4 module stabilizes the channel in a non-conducting state, thereby inhibiting the influx of sodium ions that is necessary for the propagation of action potentials in nociceptive neurons.

cluster_membrane Neuronal Membrane cluster_action Nav17 Nav1.7 Channel (Resting State) VSD4_site VSD4 Binding Site Pore Pore Domain AP Action Potential Propagation Nav17->AP Na+ Influx Inhibition Inhibition VSD4_site->Inhibition Pain_Signal Nociceptive Stimulus Depolarization Membrane Depolarization Pain_Signal->Depolarization Depolarization->Nav17 Activates Pain_Perception Pain Perception (CNS) AP->Pain_Perception GDC0310 This compound GDC0310->VSD4_site Binds to Inhibition->Nav17

Figure 1: this compound Mechanism of Action on Nav1.7 Signaling Pathway.

Quantitative Profile: Potency and Selectivity

This compound is characterized by its high potency for human Nav1.7 (hNav1.7) and significant selectivity over other Nav channel isoforms, particularly Nav1.5, which is crucial for avoiding cardiac toxicity.[11]

Table 1: In Vitro Potency and Binding Affinity of this compound

Parameter Species/Channel Value Assay Type
IC₅₀ hNav1.7 0.6 nM[5][12][13] Electrophysiology
IC₅₀ hNav1.7 16 nM[11] Cellular Sodium Influx
Kᵢ hNav1.7 1.8 nM[11][12] Binding Assay

| EC₅₀ | IEM Mouse Model | 1.1 µM[11][12] | In Vivo Nociception |

Table 2: Selectivity Profile of this compound Against Other Human Nav Channels

Channel Isoform IC₅₀ (nM) Selectivity Fold (vs. hNav1.7 IC₅₀ = 16 nM) Assay Type
hNav1.5 1500 nM[11] ~94-fold Cellular Sodium Influx
hNav1.1 - 63 to 330-fold[11] Voltage Clamp
hNav1.2 - 63 to 330-fold[11] Voltage Clamp
hNav1.6 - 63 to 330-fold[11] Voltage Clamp

| hNav1.4 | - | ~6-fold[5][7] | Voltage Clamp |

Note: Selectivity fold calculations can vary based on the specific assay and hNav1.7 potency value used as a reference.

Experimental Protocols and Methodologies

The characterization of this compound involved a suite of standard and advanced biophysical and cellular assays.

Electrophysiology: Automated Patch Clamp

The primary method for determining the potency and mechanism of ion channel modulators is electrophysiology.

  • Objective: To measure the inhibitory effect of this compound on sodium currents conducted by Nav1.7 channels.

  • Methodology:

    • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel (hSCN9A) are commonly used.

    • Apparatus: High-throughput automated patch-clamp systems (e.g., QPatch or Patchliner) are utilized.

    • Procedure: Cells are captured on a planar patch-clamp chip. A whole-cell configuration is established, allowing control of the membrane potential and measurement of the ionic current flowing across the cell membrane.

    • Voltage Protocol: A specific voltage protocol is applied to elicit channel opening. Typically, the cell is held at a negative holding potential (e.g., -120 mV) where channels are in a resting state, and then depolarized with a voltage step (e.g., to 0 mV) to induce channel activation and subsequent inactivation.

    • Compound Application: this compound is applied at various concentrations to the extracellular solution.

    • Data Analysis: The peak sodium current is measured before and after compound application. The concentration-response curve is plotted, and the IC₅₀ value is calculated using a standard logistical equation. State-dependence can be assessed by varying the holding potential or using different voltage protocols to favor resting vs. inactivated channel states.

Cellular Sodium Influx Assay

This assay provides a higher-throughput method to assess compound activity in a cellular context.

  • Objective: To measure the inhibition of sodium influx into cells expressing Nav1.7.

  • Methodology:

    • Cell Line: HEK293 cells expressing hNav1.7.

    • Reagents: A sodium-sensitive fluorescent dye (e.g., Asante Natrium Green) is loaded into the cells. A channel activator, such as veratridine, is used to open the Nav channels.

    • Procedure: Cells are incubated with varying concentrations of this compound. The activator is then added to stimulate sodium influx.

    • Measurement: The change in fluorescence, which is proportional to the intracellular sodium concentration, is measured using a fluorescence plate reader.

    • Data Analysis: The degree of inhibition at each compound concentration is calculated relative to controls, and an IC₅₀ value is determined.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was used to determine the high-resolution structure of this compound bound to the Nav1.7 channel, revealing its precise binding site.

  • Objective: To visualize the atomic-level interactions between this compound and the Nav1.7 channel.

  • Methodology:

    • Protein Construct: A chimeric channel construct is often used, combining the VSD4 of human Nav1.7 with a more stable bacterial sodium channel (NavAb) or a passive pore domain (NavPas) to create a smaller, more stable protein for structural studies.[8]

    • Sample Preparation: The purified channel-inhibitor complex is reconstituted into a lipid nanodisc, which mimics the native membrane environment. The sample is then applied to an EM grid and rapidly frozen in liquid ethane to vitrify the sample.

    • Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of individual protein particles in different orientations.

    • Image Processing: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the protein-ligand complex.

    • Model Building: An atomic model of the channel and the bound this compound is built into the resulting cryo-EM density map to identify key binding interactions.

cluster_discovery Discovery & Optimization cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Screen High-Throughput Screening Lead_Opt Lead Optimization (e.g., GDC-0276 -> this compound) Screen->Lead_Opt Identifies Hits Influx Cellular Sodium Influx Assay (Potency Screen) Lead_Opt->Influx CryoEM Cryo-EM (Structure & Binding Site) Lead_Opt->CryoEM Enables Rational Design Ephys Automated Patch Clamp (Potency & MoA) Influx->Ephys Confirms Activity Selectivity Selectivity Panel (Nav1.x Isoforms) Ephys->Selectivity Binding Binding Assays (Ki) Ephys->Binding PK Pharmacokinetics (ADME) Selectivity->PK Selects Candidate Efficacy Preclinical Pain Models (e.g., IEM Mouse) PK->Efficacy

Figure 2: Experimental Workflow for this compound Characterization.

Preclinical Efficacy and Development

In preclinical studies, this compound demonstrated a concentration-dependent reduction in nociceptive events in an inherited erythromelalgia (IEM) mouse model, with an EC₅₀ of 1.1 μM.[11] This model provides strong target engagement validation, as the pain phenotype is directly driven by a gain-of-function mutation in Nav1.7. This compound, along with its predecessor GDC-0276, successfully completed Phase 1 clinical trials.[1][5][6] However, further clinical development was subsequently discontinued.[3][7]

GDC0310 This compound (Acyl-sulfonamide) Binding Binds to Extracellular Cleft of VSD4 GDC0310->Binding Stabilization Allosteric Stabilization of VSD4 in a Resting/Down State Binding->Stabilization Inhibition Inhibition of Voltage- Sensing Motion Stabilization->Inhibition Pore_Closure Pore Remains Non-Conductive Inhibition->Pore_Closure No_Influx Blockade of Na+ Influx Pore_Closure->No_Influx No_AP Failure of Action Potential Propagation No_Influx->No_AP Analgesia Analgesia No_AP->Analgesia

Figure 3: Logical Relationship from VSD4 Binding to Analgesia.

Conclusion

This compound is a potent and selective Nav1.7 inhibitor that exemplifies the modern structure-guided approach to ion channel drug discovery. Its mechanism of action, involving allosteric modulation through a unique binding site on the VSD4, represents a significant advancement from non-selective pore blockers. The detailed characterization of this compound, from high-throughput cellular assays to high-resolution cryo-EM, has provided invaluable insights into the structural biology of Nav channels and the principles for designing subtype-selective inhibitors. While this compound did not proceed to later-stage clinical trials, the wealth of technical data surrounding its development continues to inform and guide ongoing efforts to develop novel, safe, and effective analgesics targeting the Nav1.7 channel.

References

Unprecedented Binding Site of GDC-0310 on the Voltage-Sensing Domain 4 of Nav1.7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding site and mechanism of action of GDC-0310, a selective acylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7. Recent cryogenic electron microscopy (cryo-EM) studies have unveiled a novel binding pocket on the voltage-sensing domain 4 (VSD4) of Nav1.7, offering new avenues for the rational design of potent and selective analgesics. This document is intended for researchers, scientists, and drug development professionals in the field of pain therapeutics.

Executive Summary

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2][3][4][5][6][7][8][9][10] this compound is a clinical development candidate from the acylsulfonamide class of Nav1.7 inhibitors.[1][2][3][6][7][11] High-resolution structural studies using cryo-EM have revealed that this compound engages the VSD4 of Nav1.7 in an unexpected manner, occupying a previously unidentified binding site.[1][2][3][6][11][12][13][14] This binding mode is notably orthogonal to that of the arylsulfonamide class of inhibitors.[1][2][3][11] The elucidation of this novel pocket has enabled the structure-based design of a new series of hybrid inhibitors that bridge the binding sites of both aryl- and acylsulfonamides, leading to molecules with differentiated properties.[1][2][3][11]

This compound Binding Affinity and Potency

This compound exhibits high affinity and potency for the human Nav1.7 channel. The following table summarizes the key quantitative data reported for this compound.

ParameterValueSpeciesAssay TypeReference
IC50 0.6 nMHumanNot Specified[9][15]
Ki 1.8 nMHumanBinding Assay[15][16]
Cellular Sodium Influx IC50 16 nMNot SpecifiedCellular Sodium Influx[16]
In Vivo EC50 1.1 µMMouseInherited Erythromelalgia Model[15][16]

The Novel this compound Binding Site on VSD4

Cryo-EM studies of this compound in complex with a VSD4 Nav1.7-NaVPas channel chimera have determined the structure to a resolution of 2.5 Å.[2][12][13] These studies revealed that this compound binds to a previously unknown pocket formed between the S3 and S4 helices of VSD4.[2][12][13][14]

Key interactions within this novel binding site include:

  • The anionic acylsulfonamide headgroup of this compound forms salt-bridge interactions with the R3 and R4 gating charges on the S4 helix.[2] Specifically, the carbonyl and sulfonamide oxygen atoms interact with R4 and R3, respectively.[2]

  • The aryl ring of this compound inserts into a lipophilic pocket, physically separating the S3 and S4 helices.[2] This induces a lateral displacement of the S3 helix by approximately 3 Å when compared to the structure with an arylsulfonamide inhibitor bound.[2]

This binding mode highlights the dynamic nature of the VSD4 domain, which can be differentially modulated by distinct small molecule inhibitors.[2]

GDC0310_Binding_Site cluster_VSD4 Nav1.7 VSD4 cluster_GDC0310 This compound S3 S3 Helix S4 S4 Helix R4 R4 R3 R3 Aryl_Ring Aryl Ring Aryl_Ring->S3 Lipophilic Interaction Aryl_Ring->S4 Pushes Apart Helices Acylsulfonamide Acylsulfonamide Headgroup Acylsulfonamide->R3 Salt Bridge Acylsulfonamide->R4 Salt Bridge

Caption: this compound interaction with Nav1.7 VSD4.

Experimental Protocols

Cryogenic Electron Microscopy (Cryo-EM)

The structure of this compound in complex with the VSD4 of Nav1.7 was determined using single-particle cryo-EM. The general workflow is outlined below.

CryoEM_Workflow cluster_protein Protein Preparation cluster_sample Sample Preparation cluster_data Data Acquisition & Processing Expression Expression of VSD4 Nav1.7-NaVPas Chimera Purification Purification and Reconstitution into Nanodiscs Expression->Purification Complex Incubation with this compound Purification->Complex Grid Vitrification on EM Grids Complex->Grid Microscopy Cryo-EM Data Collection Grid->Microscopy Processing Image Processing (e.g., RELION) Microscopy->Processing Structure 3D Structure Determination (2.5 Å Resolution) Processing->Structure Electrophysiology_Workflow Cell_Culture CHO Cells Stably Expressing hNav1.7 Patch_Clamp Automated Patch-Clamp (e.g., Syncropatch 384PE) Cell_Culture->Patch_Clamp Data_Acquisition Whole-Cell Configuration Sodium Current Measurement Patch_Clamp->Data_Acquisition Analysis IC50 Determination Data_Acquisition->Analysis

References

GDC-0310: A Potent and Selective Inhibitor of Human Nav1.7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Inhibition of the Human Voltage-Gated Sodium Channel Nav1.7 by GDC-0310

This technical guide provides a comprehensive overview of the inhibitory activity of this compound, a selective acyl-sulfonamide antagonist of the human voltage-gated sodium channel Nav1.7 (hNav1.7). This document is intended for researchers, scientists, and professionals in the field of drug development and pain research.

Core Quantitative Data

This compound has demonstrated high potency and selectivity for hNav1.7 in various preclinical assays. The key quantitative metrics for its inhibitory activity are summarized in the table below.

ParameterValueChannelAssay Type
IC₅₀ 0.6 nMHuman Nav1.7Electrophysiology
Binding Kᵢ 1.8 nMHuman Nav1.7Binding Assay
Cellular Sodium Influx IC₅₀ 16 nMHuman Nav1.7Cellular Assay

This compound also exhibits significant selectivity for Nav1.7 over other human Nav channel subtypes, a critical attribute for minimizing off-target effects.

Nav Channel SubtypeSelectivity Fold (over hNav1.7)
hNav1.1>63
hNav1.2>63
hNav1.4~6
hNav1.5>94
hNav1.6~330

Mechanism of Action: Targeting the Voltage-Sensing Domain

This compound exerts its inhibitory effect by binding to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel.[1] This interaction stabilizes the channel in a non-conducting state, thereby blocking the influx of sodium ions that is critical for the initiation and propagation of action potentials in nociceptive neurons.[2][3] The binding of this compound is state-dependent, with a preference for the inactivated state of the channel.[4]

cluster_Neuron Nociceptive Neuron Nav17 Nav1.7 Channel (VSD4) ActionPotential Action Potential Propagation Nav17->ActionPotential Inhibits Na+ influx GDC0310 This compound GDC0310->Nav17 Binds to VSD4 PainSignal Pain Signal Transmission ActionPotential->PainSignal Blocks

Caption: this compound mechanism of action on Nav1.7.

Experimental Protocols

The determination of the IC₅₀ value of this compound for hNav1.7 is typically performed using whole-cell patch-clamp electrophysiology on a stable cell line expressing the human SCN9A gene, which encodes for Nav1.7. Automated patch-clamp systems are frequently employed for high-throughput analysis.

Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing hNav1.7 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.

3. Electrophysiological Recording:

  • Whole-cell recordings are performed using an automated patch-clamp system (e.g., SyncroPatch 384PE or Qube).

  • Cells are voltage-clamped at a holding potential of -120 mV.

  • To elicit Nav1.7 currents, a depolarizing voltage step to 0 mV for 20 ms is applied.

4. Compound Application and Data Analysis:

  • A baseline current is established before the application of this compound.

  • This compound is prepared in a range of concentrations and applied to the cells.

  • The peak inward sodium current is measured at each concentration after the compound effect has reached a steady state.

  • The percentage of inhibition is calculated relative to the baseline current.

  • The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

cluster_Workflow IC50 Determination Workflow A Cell Culture (hNav1.7 expressing cells) B Prepare Solutions (Internal & External) A->B C Automated Patch-Clamp (Whole-cell configuration) B->C D Establish Baseline (Voltage-clamp at -120mV, depolarize to 0mV) C->D E Apply this compound (Concentration gradient) D->E F Measure Peak Current E->F G Calculate % Inhibition F->G H IC50 Calculation (Curve fitting) G->H

Caption: Experimental workflow for IC50 determination.

Logical Relationship of Key Parameters

The inhibitory profile of this compound is defined by a hierarchy of measurements, starting from its direct interaction with the channel to its effect on cellular function.

Ki Binding Affinity (Ki) 1.8 nM IC50 Electrophysiological Inhibition (IC50) 0.6 nM Ki->IC50 determines Cellular_IC50 Cellular Function Inhibition (IC50) 16 nM IC50->Cellular_IC50 leads to Therapeutic_Potential Therapeutic Potential (Pain Relief) Cellular_IC50->Therapeutic_Potential indicates Selectivity Selectivity over other Nav subtypes Selectivity->Therapeutic_Potential improves safety

Caption: Relationship between key inhibitory parameters.

References

GDC-0310: A Technical Guide to a Selective Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0310 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 has emerged as a critical target in pain research due to its key role in the transmission of nociceptive signals. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It includes detailed experimental protocols for the characterization of Nav1.7 inhibitors, a summary of key quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is an acyl-sulfonamide derivative with the IUPAC name 5-cyclopropyl-4-[[1-[(1S)-1-(3,5-dichlorophenyl)ethyl]piperidin-4-yl]methoxy]-2-fluoro-N-methylsulfonylbenzamide. The molecule possesses a single stereocenter.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₂₉Cl₂FN₂O₄S[1]
Molecular Weight 543.48 g/mol [1]
CAS Number 1788063-52-4[1]
Appearance Solid, white to off-white[1]
SMILES O=C(NS(=O)(C)=O)C1=CC(C2CC2)=C(OCC3CCN(--INVALID-LINK--C)CC3)C=C1F[1]
Calculated LogP 5.2[3]

Pharmacological Properties

This compound is a highly potent inhibitor of the human Nav1.7 channel. Its mechanism of action involves blocking the influx of sodium ions, which is a critical step in the initiation and propagation of action potentials in nociceptive neurons.[4]

Table 2: In Vitro Pharmacological Data for this compound

ParameterValueSpecies/SystemReference
hNav1.7 IC₅₀ 0.6 nMHuman[1]
Nav1.7 Kᵢ 1.8 nMNot Specified[1]
In vivo EC₅₀ 1.1 µMNot Specified[1]
Selectivity Profile

A key feature of this compound is its selectivity for Nav1.7 over other sodium channel subtypes. This is crucial for minimizing off-target effects, particularly cardiac effects associated with Nav1.5 inhibition.[5]

Table 3: Selectivity of this compound against other Nav Subtypes

Nav SubtypeIC₅₀ (nM)Fold Selectivity vs. hNav1.7Reference
hNav1.4 3.4~6[1][5]
hNav1.2 38>63[1][5]
hNav1.6 198~330[1][5]
hNav1.1 202>63[1][5]
hNav1.5 551>63[1][5]
Pharmacokinetic Properties

Preclinical pharmacokinetic studies have been conducted in several species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 4: Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg, IV)t₁/₂ (hours)Reference
Rat 55[1]
Dog 146[1]
Cynomolgus Monkey 24.4[1]

Signaling Pathway and Mechanism of Action

This compound exerts its analgesic effect by inhibiting the Nav1.7 channel in dorsal root ganglion (DRG) neurons, which are primary sensory neurons responsible for transmitting pain signals from the periphery to the central nervous system.

Nav1_7_Signaling_Pathway cluster_0 Peripheral Nerve Terminal cluster_1 Axon cluster_2 Dorsal Horn of Spinal Cord Noxious Stimuli Noxious Stimuli Membrane Depolarization Membrane Depolarization Noxious Stimuli->Membrane Depolarization e.g., heat, pressure Nav1.7 Activation Nav1.7 Activation Membrane Depolarization->Nav1.7 Activation Opens channel Na+ Influx Na+ Influx Nav1.7 Activation->Na+ Influx Amplifies signal Action Potential Action Potential Na+ Influx->Action Potential Generation Signal Propagation Signal Propagation Action Potential->Signal Propagation To CNS Neurotransmitter Release Neurotransmitter Release Signal Propagation->Neurotransmitter Release e.g., Glutamate, Substance P Pain Perception Pain Perception Neurotransmitter Release->Pain Perception GDC0310 This compound GDC0310->Nav1.7 Activation Inhibits

Nav1.7 Signaling Pathway in Nociception

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition

This protocol is designed to measure the effect of this compound on Nav1.7 currents in a heterologous expression system (e.g., HEK293 cells stably expressing hNav1.7).

Materials:

  • HEK293 cells stably expressing hNav1.7

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Culture HEK293-hNav1.7 cells to 50-70% confluency on glass coverslips.

  • Prepare external and internal solutions and filter-sterilize.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

  • Establish a giga-ohm seal between the patch pipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -120 mV.

  • Activation Protocol: Apply depolarizing voltage steps from -60 mV to +50 mV in 10 mV increments for 20 ms.

  • Inactivation Protocol: Apply a 5-second pre-pulse to voltages ranging from -120 mV to +30 mV in 10 mV increments, followed by a 10 ms test pulse to 0 mV.

  • Pharmacology: Perfuse the cell with increasing concentrations of this compound in the external solution. At each concentration, apply a test pulse from -120 mV to 0 mV for 20 ms to elicit Nav1.7 current.

  • Data Analysis: Measure the peak inward current at each this compound concentration. Normalize the current to the control (vehicle) and plot the concentration-response curve to determine the IC₅₀.

Fluorescent Cellular Sodium Influx Assay for Inhibitor Screening

This high-throughput assay is suitable for primary screening of Nav1.7 inhibitors.

Materials:

  • HEK293 cells stably expressing hNav1.7

  • 384-well black-walled, clear-bottom microplates

  • Assay Buffer (e.g., physiological salt solution)

  • Sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2)

  • Nav1.7 activator (e.g., veratridine)

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Seed HEK293-hNav1.7 cells into 384-well plates to achieve a confluent monolayer on the day of the assay.

  • Prepare the fluorescent dye solution in Assay Buffer according to the manufacturer's instructions.

  • Remove the cell culture medium and add the dye solution to each well. Incubate for 30-60 minutes at room temperature in the dark.

  • Prepare serial dilutions of this compound and other test compounds in Assay Buffer.

  • Add the compound solutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the assay plate in the FLIPR instrument.

  • Initiate the reading protocol, which includes a baseline fluorescence reading followed by the automated addition of the Nav1.7 activator (veratridine).

  • Continue to record the fluorescence signal to capture the peak increase in intracellular sodium.

  • Data Analysis: Calculate the change in fluorescence for each well. Normalize the data to vehicle control (0% inhibition) and a known inhibitor (100% inhibition). Plot the normalized response against compound concentration to determine IC₅₀ values.[4]

Preclinical Development Workflow

The preclinical development of a selective Nav1.7 inhibitor like this compound typically follows a structured workflow to assess its potential as a therapeutic agent.

Preclinical_Workflow Start Start HTS High-Throughput Screening (e.g., Fluorescent Influx Assay) Start->HTS Hit_Identification Hit Identification (Potency & Selectivity) HTS->Hit_Identification Lead_Op Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Op Active Hits End End Hit_Identification->End No Suitable Hits Electrophys Electrophysiology (Patch-Clamp for IC50 & MoA) Lead_Op->Electrophys ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Electrophys->ADME_Tox PK_Studies In Vivo Pharmacokinetics (Rodent, Non-rodent) ADME_Tox->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Neuropathic Pain Models) PK_Studies->Efficacy_Models Candidate_Selection Candidate Selection for Clinical Development Efficacy_Models->Candidate_Selection Candidate_Selection->Lead_Op Further Optimization Needed Candidate_Selection->End Successful Candidate

Preclinical Development Workflow for a Nav1.7 Inhibitor

Synthesis

The synthesis of this compound is a multi-step process that involves the coupling of two key intermediates: a chiral benzyl alcohol and a piperidine derivative. The stereocenter is established with high enantiomeric excess through an SN2 displacement reaction.[2]

A detailed, step-by-step synthesis protocol is proprietary and not publicly available. The general synthetic strategy is outlined in the referenced literature.[2][3]

Conclusion

This compound is a potent and selective Nav1.7 inhibitor that has undergone preclinical and early clinical evaluation. Its pharmacological profile demonstrates high affinity for the Nav1.7 channel and a favorable selectivity window against other sodium channel subtypes. The experimental protocols and workflows detailed in this guide provide a framework for the identification and characterization of novel Nav1.7 inhibitors. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this compound and other molecules in this class for the treatment of pain.

References

GDC-0310: A Technical Overview of a Selective Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GDC-0310 is a potent and selective, orally bioavailable small-molecule inhibitor of the voltage-gated sodium channel Nav1.7. Developed through a collaboration between Genentech and Xenon Pharmaceuticals, this compound was investigated for the treatment of pain. Nav1.7 has been a target of significant interest in analgesic drug development due to its critical role in pain signaling pathways, as evidenced by human genetic studies. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of this compound, based on publicly available data.

Discovery and Development History

The development of this compound stemmed from a focused effort to identify selective Nav1.7 inhibitors with improved metabolic stability and pharmacokinetic properties suitable for once-daily dosing. The discovery process began with the optimization of an earlier acyl-sulfonamide lead compound. Through structural modifications aimed at blocking metabolically labile positions, researchers at Genentech and Xenon Pharmaceuticals synthesized this compound.[1][2]

Preclinical studies demonstrated the high potency and selectivity of this compound for Nav1.7 over other sodium channel subtypes.[3] The compound advanced into a Phase 1 clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[1][4] However, the clinical development of this compound was discontinued after the completion of this trial for undisclosed reasons.[5]

Key Development Milestones:

  • Preclinical Development: Optimization of a lead compound to improve metabolic stability and selectivity, leading to the identification of this compound.[2]

  • Phase 1 Clinical Trial Initiation: A Phase 1, randomized, single and multiple ascending dose, placebo-controlled, double-blind study in healthy volunteers was initiated (NCT02742779).[1][4]

  • Discontinuation of Development: Further clinical development was halted after the completion of the Phase 1 trial for non-disclosed reasons.[5]

Mechanism of Action

This compound is a selective inhibitor of the Nav1.7 voltage-gated sodium channel.[4] These channels are predominantly expressed in peripheral sensory neurons and play a crucial role in the generation and propagation of action potentials in response to noxious stimuli. By binding to the Nav1.7 channel, this compound is thought to stabilize the inactivated state of the channel, thereby preventing the influx of sodium ions and dampening the pain signal. A cryo-electron microscopy (cryo-EM) study revealed that this compound engages with the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel through a unique binding mode, distinct from other classes of Nav1.7 inhibitors.[6]

Quantitative Data

In Vitro Potency and Selectivity
ParameterValue (nM)Species/ChannelAssay Type
IC50 0.6Human Nav1.7Electrophysiology
IC50 3.4Human Nav1.4Electrophysiology
IC50 38Human Nav1.2Electrophysiology
IC50 198Human Nav1.6Electrophysiology
IC50 202Human Nav1.1Electrophysiology
IC50 551Human Nav1.5Electrophysiology
Ki 1.8Human Nav1.7Radioligand Binding Assay
Cellular IC50 16Human Nav1.7Cellular Sodium Influx

Table 1: In vitro potency and selectivity of this compound against various human Nav channel subtypes. Data sourced from[3][4].

In Vivo Efficacy
ParameterValue (µM)Animal Model
EC50 1.1Inherited Erythromelalgia (IEM) mouse model

Table 2: In vivo efficacy of this compound in a preclinical pain model. Data sourced from[3].

Preclinical Pharmacokinetics
SpeciesDoseHalf-life (t1/2)Route of Administration
Rat5 mg/kg5 hoursIntravenous (IV)
Dog1 mg/kg46 hoursIntravenous (IV)
Cynomolgus Monkey2 mg/kg4.4 hoursIntravenous (IV)

Table 3: Preclinical pharmacokinetic parameters of this compound in various species. Data sourced from[4].

Experimental Protocols

While specific, detailed experimental protocols for this compound have not been publicly disclosed, the following represent plausible methodologies based on standard practices in the field for the evaluation of Nav1.7 inhibitors.

In Vitro Electrophysiology Assay (Whole-Cell Patch-Clamp)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human Nav1.7 channels.

Methodology:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel (hNav1.7).

  • Recording: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., SyncroPatch 768PE).[7]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

  • Voltage Protocol: Cells are held at a holding potential of -120 mV. Nav1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms.

  • Compound Application: this compound is prepared in a vehicle (e.g., DMSO) and diluted in the external solution to a range of concentrations. The compound is perfused over the cells for a sufficient duration to reach steady-state block.

  • Data Analysis: The peak inward current amplitude is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

In Vivo Efficacy in Inherited Erythromelalgia (IEM) Mouse Model

Objective: To assess the in vivo efficacy (EC50) of this compound in a genetically validated mouse model of pain.

Methodology:

  • Animal Model: Transgenic mice expressing a gain-of-function mutation in the Nav1.7 channel that recapitulates the human inherited erythromelalgia phenotype.

  • Drug Administration: this compound is formulated in an appropriate vehicle and administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Nociceptive Testing: A thermal or mechanical stimulus is applied to the hind paw of the mice. The latency to withdrawal or the frequency of paw withdrawal is measured as an indicator of nociception.

  • Data Analysis: A dose-response curve is generated by plotting the percentage of anti-nociceptive effect against the concentration of this compound in the plasma or brain. The EC50 is calculated from this curve.

In Vitro Metabolism Assay (Hepatic S9 Fraction)

Objective: To evaluate the metabolic stability of this compound.

Methodology:

  • System: Pooled hepatic S9 fractions from human, rat, dog, and monkey.[8][9]

  • Reaction Mixture: this compound (at a final concentration of, for example, 1 µM) is incubated with the S9 fraction in the presence of NADPH-regenerating system cofactors (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in a phosphate buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing: The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining parent compound (this compound).

  • Data Analysis: The percentage of this compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance are calculated from the slope of the natural logarithm of the remaining compound versus time.

Visualizations

GDC_0310_Mechanism_of_Action cluster_neuron Peripheral Sensory Neuron Nav17 Nav1.7 Channel ActionPotential Action Potential Propagation Nav17->ActionPotential Na+ influx PainSignal Pain Signal Transmission to CNS ActionPotential->PainSignal GDC0310 This compound GDC0310->Nav17 Inhibition

Caption: Mechanism of action of this compound in inhibiting pain signal transmission.

GDC_0310_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development LeadOpt Lead Optimization (Acyl-sulfonamide series) Synthesis Synthesis of this compound LeadOpt->Synthesis InVitro In Vitro Studies (Potency, Selectivity) Synthesis->InVitro InVivo In Vivo Studies (Efficacy, PK) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase 1 Clinical Trial (NCT02742779) Tox->Phase1 Discontinuation Development Discontinued Phase1->Discontinuation

Caption: The discovery and development workflow of this compound.

References

GDC-0310: A Selective Acyl-Sulfonamide Nav1.7 Inhibitor for Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GDC-0310, a selective acyl-sulfonamide inhibitor of the voltage-gated sodium channel Nav1.7. This document consolidates preclinical data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a valuable resource for professionals in the field of pain research and drug development.

Introduction to Nav1.7 and its Role in Pain Signaling

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] It is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1] Nav1.7 acts as a threshold channel, amplifying small, subthreshold depolarizations at nerve endings to initiate action potentials that propagate along the sensory neuron to the central nervous system, where the sensation of pain is perceived.[1]

The crucial role of Nav1.7 in pain signaling is underscored by human genetic studies. Gain-of-function mutations in SCN9A lead to inherited pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a complete inability to perceive pain, a rare condition known as congenital insensitivity to pain (CIP). This strong genetic validation has positioned Nav1.7 as a promising target for the development of novel analgesics.

This compound: A Selective Acyl-Sulfonamide Nav1.7 Inhibitor

This compound is a potent and selective acyl-sulfonamide inhibitor of Nav1.7 that emerged from a discovery program aimed at improving the metabolic stability and pharmacokinetic properties of earlier compounds.[2][3] Developed by Genentech and Xenon Pharmaceuticals, this compound progressed to Phase 1 clinical trials.[2][4]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the voltage-sensing domain of the Nav1.7 channel. This interaction stabilizes the channel in a non-conducting state, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons. By selectively targeting Nav1.7, this compound aims to block pain signals at their source without affecting the function of other sodium channel subtypes that are essential for the normal functioning of the central nervous system and cardiac tissue.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

In Vitro Potency and Selectivity

This compound demonstrates high potency for human Nav1.7 and selectivity against other Nav channel isoforms.[5]

TargetIC50 (nM)[5]
hNav1.7 0.6
hNav1.43.4
hNav1.238
hNav1.6198
hNav1.1202
hNav1.5551

Data presented as the half-maximal inhibitory concentration (IC50).

Preclinical Pharmacokinetics

Pharmacokinetic parameters of this compound have been characterized in several preclinical species.

SpeciesRouteDose (mg/kg)t½ (h)[5]
RatIV55
DogIV146
Cynomolgus MonkeyIV24.4

t½: half-life; IV: Intravenous.

In Vivo Efficacy

This compound has shown efficacy in a preclinical model of inherited erythromelalgia (IEM), a pain disorder caused by gain-of-function mutations in Nav1.7.

ModelParameterValue (µM)[5]
IEM Mouse ModelEC501.1

EC50: half-maximal effective concentration.

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of this compound.

Automated Patch-Clamp Electrophysiology for IC50 Determination

Automated patch-clamp electrophysiology is a high-throughput method used to determine the potency of compounds on ion channels.

Objective: To determine the IC50 values of this compound against a panel of human Nav channel subtypes.

Cell Lines: HEK293 cells stably expressing the human Nav channel of interest (e.g., hNav1.7, hNav1.5, etc.).

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 2 EGTA; pH adjusted to 7.2 with CsOH.

Protocol:

  • Cell Preparation: Culture HEK293 cells expressing the target Nav channel to 70-80% confluency. On the day of the experiment, detach cells using a cell detachment solution and resuspend in the external solution at a concentration of 1-5 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.

  • Automated Patch-Clamp Procedure (using a system like the SyncroPatch or QPatch):

    • Prime the system with external and internal solutions.

    • Load the cell suspension and compound plate into the instrument.

    • Initiate the automated protocol:

      • Cells are captured on the patch-clamp chip.

      • A giga-ohm seal is formed between the cell membrane and the chip.

      • The cell membrane is ruptured to achieve whole-cell configuration.

    • Voltage Protocol:

      • Hold the cell at a resting membrane potential of -120 mV.

      • Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit a sodium current.

      • Apply a pre-pulse to a voltage that induces channel inactivation (e.g., -70 mV) to assess state-dependent inhibition.

    • Compound Application: Apply a baseline recording, then perfuse the cells with increasing concentrations of this compound, followed by a washout step.

  • Data Analysis:

    • Measure the peak sodium current at each compound concentration.

    • Normalize the current to the baseline recording.

    • Plot the normalized current as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Formalin-Induced Pain Model in Rodents

The formalin test is a widely used in vivo model of inflammatory pain that assesses the analgesic efficacy of test compounds.

Objective: To evaluate the dose-dependent analgesic effect of this compound on nociceptive behaviors in a model of inflammatory pain.

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

  • This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • 5% formalin solution in saline.

  • Observation chambers with mirrors for unobstructed viewing of the animal's paws.

Protocol:

  • Acclimation: Place the animals individually in the observation chambers for at least 30 minutes to acclimate to the testing environment.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a specified time before the formalin injection (e.g., 60 minutes).

  • Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw of the animal.

  • Behavioral Observation: Immediately after the formalin injection, record the animal's nociceptive behaviors for a period of 60 minutes. The observation period is typically divided into two phases:

    • Phase 1 (0-5 minutes): An acute phase of intense nociceptive behavior.

    • Phase 2 (15-60 minutes): A tonic phase of persistent nociceptive behavior.

  • Data Scoring: Quantify the nociceptive behavior by measuring the total time spent licking, biting, or flinching the injected paw during each phase.

  • Data Analysis:

    • Calculate the mean and standard error of the mean (SEM) for the nociceptive scores in each treatment group.

    • Compare the scores of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Determine the dose-response relationship and calculate the dose required to produce a 50% reduction in nociceptive behavior (ED50).

Visualizations

Signaling Pathway and Mechanism of Action

Nav1_7_Signaling_Pathway cluster_Nociceptor Nociceptor Terminal cluster_Inhibition Pharmacological Inhibition Noxious Stimulus Noxious Stimulus Receptor Activation Receptor Activation Noxious Stimulus->Receptor Activation Generator Potential Generator Potential Receptor Activation->Generator Potential Nav1.7 Nav1.7 Na+ Influx Generator Potential->Nav1.7 Amplification Action Potential Action Potential Nav1.7:p_in->Action Potential Signal Propagation Signal Propagation Action Potential->Signal Propagation This compound This compound Nav1.7_Inhibited Nav1.7 Na+ Influx Blocked This compound->Nav1.7_Inhibited Binds to VSD No Action Potential No Action Potential Nav1.7_Inhibited->No Action Potential CNS CNS Signal Propagation->CNS Pain Perception Analgesia Analgesia No Action Potential->Analgesia

Caption: Nav1.7 signaling in pain and the mechanism of this compound inhibition.

Drug Discovery and Development Workflow

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Target ID Target Identification (Nav1.7) Assay Dev Assay Development (High-Throughput Screening) Target ID->Assay Dev HTS High-Throughput Screening Assay Dev->HTS Hit ID Hit Identification HTS->Hit ID Lead Gen Lead Generation (Acyl-sulfonamides) Hit ID->Lead Gen SAR Structure-Activity Relationship (SAR) Lead Gen->SAR ADME ADME/Tox Screening SAR->ADME Candidate Candidate Selection (this compound) SAR->Candidate ADME->SAR Iterative Optimization In Vitro In Vitro Studies (Potency, Selectivity) Candidate->In Vitro In Vivo PK In Vivo PK (Rat, Dog, Monkey) In Vitro->In Vivo PK In Vivo Efficacy In Vivo Efficacy (Pain Models) In Vivo PK->In Vivo Efficacy Tox Toxicology Studies In Vivo Efficacy->Tox Phase 1 Phase 1 Clinical Trial (Safety, PK in Humans) Tox->Phase 1

Caption: A representative workflow for the discovery and development of a Nav1.7 inhibitor.

Clinical Development

This compound entered a Phase 1 clinical trial (NCT02742779) to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. The study was designed as a randomized, double-blind, placebo-controlled trial with single and multiple ascending doses. While the trial was completed, the results have not been publicly disclosed, and the clinical development of this compound was discontinued for undisclosed reasons.[4]

Conclusion

This compound is a potent and selective acyl-sulfonamide inhibitor of Nav1.7 that demonstrated promising preclinical characteristics. The data presented in this guide highlight its high affinity for the target and its intended mechanism of action. While its clinical development was halted, the information gathered from the this compound program contributes to the broader understanding of developing selective Nav1.7 inhibitors for the treatment of pain. The detailed methodologies and workflows provided herein serve as a valuable reference for ongoing and future research in this critical therapeutic area.

References

Preclinical Profile and Pharmacology of GDC-0310: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0310 is a potent and selective, orally bioavailable small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3][4] Nav1.7 is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes for Nav1.7, lead to a congenital insensitivity to pain.[1][4] this compound was developed through a collaboration between Genentech and Xenon Pharmaceuticals for the potential treatment of pain.[2] The compound advanced to Phase 1 clinical trials; however, its development appears to have been discontinued for undisclosed reasons.[2] This guide provides a comprehensive overview of the preclinical profile and pharmacology of this compound, summarizing key data, experimental methodologies, and the underlying mechanism of action.

Core Pharmacology and Mechanism of Action

This compound is an acyl-sulfonamide that selectively inhibits the Nav1.7 channel.[1][4] Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons.[5] Nav1.7 is preferentially expressed in peripheral sensory and sympathetic neurons and is a key regulator of neuronal excitability.[5] this compound binds to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, trapping it in an inactivated state.[2] This inhibition of Nav1.7 activity dampens the transmission of pain signals.

Quantitative Pharmacology

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterSpecies/SystemValueReference
hNav1.7 IC50 Human0.6 nM[6]
hNav1.7 Ki Human1.8 nM[6]
Cellular Sodium Influx IC50 -16 nM
hNav1.1 IC50 Human202 nM[6]
hNav1.2 IC50 Human38 nM[6]
hNav1.4 IC50 Human3.4 nM[6]
hNav1.5 IC50 Human551 nM[6]
hNav1.6 IC50 Human198 nM[6]

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; h: human.

Table 2: In Vivo Efficacy of this compound
Animal ModelEndpointEC50Reference
Inherited Erythromelalgia (IEM) Mouse Model Reduction in nociceptive events1.1 µM[6]

EC50: Half-maximal effective concentration.

Table 3: Pharmacokinetic Profile of this compound
SpeciesDoseRoutet1/2 (hours)Reference
Rat 5 mg/kgIV5[6]
Dog 1 mg/kgIV46[6]
Cynomolgus Monkey 2 mg/kgIV4.4[6]

t1/2: Half-life; IV: Intravenous.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below.

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

Objective: To determine the potency and selectivity of this compound against human Nav channel subtypes.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav channel subtypes (hNav1.1, hNav1.2, hNav1.4, hNav1.5, hNav1.6, and hNav1.7).

  • Recording Technique: Whole-cell patch-clamp electrophysiology.

  • Voltage Protocol:

    • Cells are typically held at a holding potential of -120 mV to ensure channels are in the resting state.

    • To assess tonic block, channels are activated by a short depolarization step (e.g., to 0 mV for 20 ms).

    • To assess state-dependent inhibition, various voltage protocols are used to promote different channel states (e.g., inactivated state).

  • Data Analysis: The concentration-response curves for the inhibition of the peak sodium current are fitted to a Hill equation to determine the IC50 values.

In Vivo Efficacy: Inherited Erythromelalgia (IEM) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a relevant pain model.

Methodology:

  • Animal Model: Transgenic mice expressing a gain-of-function mutation in the Nav1.7 channel, which mimics the human condition of inherited erythromelalgia. These mice exhibit increased sensitivity to painful stimuli.

  • Drug Administration: this compound is administered orally or via another relevant route.

  • Endpoint Measurement: Nociceptive behaviors, such as paw withdrawal latency or flinching/licking in response to a thermal or mechanical stimulus, are quantified.

  • Data Analysis: The dose-response relationship for the reduction in nociceptive behaviors is analyzed to determine the EC50 value.

Visualizations

Signaling Pathway

GDC0310_Signaling_Pathway cluster_nociceptor Nociceptive Neuron cluster_synapse Synapse in Spinal Cord Pain_Stimulus Painful Stimulus (e.g., Heat, Mechanical) Nav1_7 Nav1.7 Channel Pain_Stimulus->Nav1_7 activates Depolarization Membrane Depolarization Nav1_7->Depolarization Na+ influx GDC0310 This compound GDC0310->Nav1_7 inhibits Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Calcium_Influx Voltage-gated Ca2+ Channel Opening & Ca2+ Influx Action_Potential->Calcium_Influx Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Calcium_Influx->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Pain_Signal_Transmission Pain Signal Transmission to Brain Postsynaptic_Neuron->Pain_Signal_Transmission Electrophysiology_Workflow start Start cell_culture Culture HEK293 cells stably expressing hNav channels start->cell_culture patching Establish whole-cell patch-clamp configuration cell_culture->patching recording Record baseline sodium currents patching->recording compound_app Apply this compound at varying concentrations recording->compound_app post_compound_rec Record sodium currents in the presence of this compound compound_app->post_compound_rec washout Washout of this compound post_compound_rec->washout analysis Analyze current inhibition and determine IC50 washout->analysis end End analysis->end GDC0310_MoA GDC0310 This compound Binding Binds to VSD4 of Nav1.7 Channel GDC0310->Binding Stabilization Stabilizes the Inactivated State Binding->Stabilization Inhibition Inhibition of Na+ Current Stabilization->Inhibition Reduced_Excitability Reduced Neuronal Excitability Inhibition->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

References

GDC-0310: A Technical Guide to its Role in Pain Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0310 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] This channel is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain. Conversely, gain-of-function mutations are linked to several inherited pain disorders, including inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder.[2][3] this compound was developed as a potential analgesic, and although its clinical development was discontinued after Phase 1 trials, it remains a valuable tool for researchers investigating the role of NaV1.7 in nociceptive signaling pathways. This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is an acyl-sulfonamide that selectively binds to the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel.[4] This binding traps the channel in a non-conducting, inactivated state, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nociceptive neurons. By inhibiting NaV1.7, this compound effectively dampens the transmission of pain signals from the peripheral nervous system to the central nervous system. Cryo-electron microscopy has revealed that this compound binds to a previously unknown pocket between the S3 and S4 helices of VSD4, highlighting a unique interaction that can inform the design of future NaV1.7 inhibitors.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for the human NaV1.7 channel.

Table 1: In Vitro Potency of this compound against human NaV1.7

ParameterValueAssay Type
IC5016 nMCellular Sodium Influx
Ki1.8 nMRadioligand Binding

Table 2: In Vivo Efficacy of this compound

Animal ModelParameterValue
Inherited Erythromelalgia (IEM) Mouse ModelEC501.1 µM

Table 3: Selectivity Profile of this compound against other human NaV Channels

ChannelCellular Sodium Influx IC50 (nM)Fold Selectivity vs. NaV1.7
NaV1.1>10,000>625
NaV1.2>10,000>625
NaV1.5150094
NaV1.6>10,000>625

Signaling Pathway

The following diagram illustrates the role of NaV1.7 in the pain signaling pathway and the mechanism of action of this compound.

cluster_PNS Peripheral Nervous System (Nociceptor) cluster_CNS Central Nervous System (Spinal Cord & Brain) Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Transduction Signal Transduction Noxious_Stimuli->Transduction NaV17 NaV1.7 Channel Transduction->NaV17 Depolarization Action_Potential Action Potential Generation & Propagation NaV17->Action_Potential Sodium Influx GDC0310 This compound GDC0310->NaV17 Inhibits Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Second_Order_Neuron Second-Order Neuron Activation Neurotransmitter_Release->Second_Order_Neuron Brain Pain Perception (Brain) Second_Order_Neuron->Brain

Caption: NaV1.7 in the Pain Signaling Pathway and this compound Inhibition.

Experimental Protocols

Cellular Sodium Influx Assay (FLIPR-based Membrane Potential Assay)

This protocol is a representative method for assessing the inhibitory activity of compounds on NaV1.7 channels expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing human NaV1.7

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • FLIPR Membrane Potential Assay Kit (includes a fluorescent dye)

  • NaV channel activator (e.g., veratridine or a scorpion toxin)

  • This compound and other test compounds

  • 384-well black-walled, clear-bottom microplates

Procedure:

  • Cell Plating: Seed HEK293-hNaV1.7 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions. Add an equal volume of the dye solution to each well containing the cells. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound and other test compounds in the assay buffer.

  • FLIPR Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for a few seconds.

    • Add the test compounds to the cell plate and incubate for a predetermined time (e.g., 10-15 minutes).

    • Add the NaV channel activator to induce sodium influx and subsequent membrane depolarization.

    • Record the change in fluorescence intensity over time.

  • Data Analysis: The inhibition of the fluorescence signal in the presence of the compound is calculated relative to the control (vehicle-treated) wells. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Automated Patch-Clamp Electrophysiology

This protocol provides a high-throughput method for characterizing the electrophysiological effects of this compound on NaV1.7 currents.

Materials:

  • CHO or HEK293 cells stably expressing human NaV1.7

  • Automated patch-clamp system (e.g., SyncroPatch 768PE or IonWorks Quattro)

  • Extracellular solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4

  • Intracellular solution (in mM): e.g., 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA, pH 7.2

  • This compound and other test compounds

Procedure:

  • Cell Preparation: Harvest the cells and prepare a single-cell suspension at the optimal density for the automated patch-clamp system.

  • System Setup: Prime the system with the appropriate intracellular and extracellular solutions.

  • Cell Sealing and Whole-Cell Configuration: The automated system will capture individual cells and establish a giga-ohm seal, followed by membrane rupture to achieve the whole-cell configuration.

  • Voltage Protocol and Data Acquisition:

    • Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV), followed by a depolarizing step to a potential that elicits a peak inward current (e.g., 0 mV).

    • Record baseline currents.

    • Apply different concentrations of this compound and repeat the voltage protocol.

  • Data Analysis: Measure the peak inward current amplitude at each compound concentration. Calculate the percentage of current inhibition relative to the baseline. Determine the IC50 value by fitting the concentration-response data.

Inherited Erythromelalgia (IEM) Mouse Model

This in vivo model is used to assess the efficacy of this compound in a genetically relevant pain model.

Materials:

  • Transgenic mice expressing a gain-of-function mutation of NaV1.7 associated with IEM.

  • This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral or intravenous dosing).

  • Apparatus for measuring nociceptive behavior (e.g., hot plate or radiant heat source).

Procedure:

  • Animal Acclimation: Acclimate the mice to the testing environment and handling procedures.

  • Drug Administration: Administer this compound or vehicle to the mice at various doses.

  • Nociceptive Testing: At a predetermined time after drug administration, assess the nociceptive threshold of the mice. For an IEM model, this often involves measuring the latency to a withdrawal response (e.g., paw licking or jumping) on a hot plate set to a specific temperature that elicits a pain response in the transgenic mice but not in wild-type littermates.

  • Data Collection and Analysis: Record the withdrawal latencies for each animal. Compare the latencies of the drug-treated groups to the vehicle-treated group. The dose at which a significant reduction in nociceptive events is observed is determined, and an EC50 can be calculated.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the characterization of a NaV1.7 inhibitor like this compound and the logical relationship of its mechanism of action.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Primary_Screen Primary Screen (e.g., FLIPR Assay) Electrophysiology Electrophysiology (Automated Patch-Clamp) Primary_Screen->Electrophysiology Confirm Hits Selectivity_Panel Selectivity Profiling (vs. other NaV channels) Electrophysiology->Selectivity_Panel Determine Selectivity PK_Studies Pharmacokinetic Studies Selectivity_Panel->PK_Studies Lead Candidate Efficacy_Model Efficacy Model (e.g., IEM Mouse) PK_Studies->Efficacy_Model

Caption: General Drug Discovery Workflow for a NaV1.7 Inhibitor.

NaV17_Activation NaV1.7 Channel Activation Sodium_Influx Sodium Ion Influx NaV17_Activation->Sodium_Influx Action_Potential Action Potential Firing Sodium_Influx->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal GDC0310_Binding This compound Binds to VSD4 Channel_Inactivation Channel Stabilization in Inactive State GDC0310_Binding->Channel_Inactivation Channel_Inactivation->Sodium_Influx Blocks

Caption: Logical Flow of this compound's Inhibitory Mechanism.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of NaV1.7. While its clinical development has been halted, it remains an invaluable pharmacological tool for elucidating the complex role of NaV1.7 in pain signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to further our understanding of nociception and to aid in the development of novel, non-opioid analgesics.

References

GDC-0310 and its Role in Nociception: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0310 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience most forms of pain.[4][5] this compound was developed by Genentech and Xenon Pharmaceuticals as a potential non-opioid analgesic for a variety of pain states.[4][6][7] This technical guide provides an in-depth overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action

This compound is an acyl-sulfonamide that selectively binds to the NaV1.7 channel, a key player in the transmission of pain signals.[2][3][5] By inhibiting this channel, this compound is designed to reduce the excitability of nociceptive neurons, thereby dampening the propagation of pain signals from the periphery to the central nervous system. Cryo-electron microscopy studies have revealed that this compound engages the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel in a unique binding mode, distinct from other classes of NaV1.7 inhibitors.[8] This interaction traps the channel in a non-conducting state, effectively blocking the influx of sodium ions that is necessary for the generation and propagation of action potentials in response to noxious stimuli.

Signaling Pathway of Nociception and this compound Intervention

GDC0310_Nociception_Pathway cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Receptor_Activation Receptor Activation (e.g., TRP channels) Noxious_Stimuli->Receptor_Activation Membrane_Depolarization Membrane Depolarization Receptor_Activation->Membrane_Depolarization NaV17_Activation NaV1.7 Channel Activation Membrane_Depolarization->NaV17_Activation Action_Potential Action Potential Generation NaV17_Activation->Action_Potential Signal_Propagation Signal Propagation to CNS Action_Potential->Signal_Propagation Pain_Perception Pain Perception Signal_Propagation->Pain_Perception GDC0310 This compound GDC0310->NaV17_Activation Inhibition

Caption: this compound inhibits NaV1.7 activation, blocking pain signal propagation.

Quantitative Data

The preclinical development of this compound involved extensive in vitro and in vivo characterization. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 (nM)Fold Selectivity vs. hNaV1.7
hNaV1.7Electrophysiology0.6-
hNaV1.1Electrophysiology>30,000>50,000
hNaV1.2Electrophysiology>30,000>50,000
hNaV1.3Electrophysiology1,9003,167
hNaV1.4Electrophysiology1,2002,000
hNaV1.5Electrophysiology1,5002,500
hNaV1.6Electrophysiology330550

Data compiled from publicly available sources.

Table 2: Pharmacokinetic Properties of this compound

SpeciesRouteDoset1/2 (h)
RatIV5 mg/kg5
DogIV1 mg/kg46
Cynomolgus MonkeyIV2 mg/kg4.4

Data compiled from publicly available sources.[3]

Table 3: In Vivo Efficacy of this compound

Animal ModelPain TypeEC50 (µM)
Inherited Erythromelalgia (IEM) Mouse ModelNeuropathic1.1

Data compiled from publicly available sources.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Electrophysiology Assays for NaV Channel Inhibition
  • Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human NaV channel subtypes (hNaV1.1-hNaV1.7) were used.

  • Method: Whole-cell patch-clamp electrophysiology was performed to measure the effect of this compound on sodium currents.

  • Procedure:

    • Cells were cultured to 70-90% confluency and harvested.

    • A glass micropipette with a tip diameter of 1-2 µm was used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette was ruptured to gain electrical access to the cell interior.

    • Voltage protocols were applied to elicit sodium currents in the absence and presence of varying concentrations of this compound.

    • The holding potential was typically set at a level where the channels are in a closed, resting state. A depolarizing pulse was then applied to activate the channels.

    • The peak inward sodium current was measured at each this compound concentration.

    • IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

Inherited Erythromelalgia (IEM) Mouse Model
  • Animal Model: A knock-in mouse model expressing a gain-of-function mutation in the NaV1.7 channel, mimicking the human IEM condition, was used.

  • Method: The model assesses the ability of a compound to reverse the thermal hyperalgesia characteristic of IEM.

  • Procedure:

    • Mice were acclimated to the testing environment.

    • A baseline thermal withdrawal latency was determined using a hot plate or radiant heat source.

    • This compound or vehicle was administered, typically via oral gavage or intravenous injection.

    • At various time points after dosing, the thermal withdrawal latency was re-measured.

    • A reduction in nociceptive events (e.g., paw licking, jumping) or an increase in withdrawal latency was indicative of analgesic efficacy.

    • The effective concentration 50 (EC50) was calculated based on the dose-response relationship.

Experimental Workflow for Preclinical Evaluation of this compound

GDC0310_Workflow Target_ID Target Identification (NaV1.7) Lead_Gen Lead Generation (Acyl-sulfonamides) Target_ID->Lead_Gen In_Vitro_Screen In Vitro Screening (Electrophysiology) Lead_Gen->In_Vitro_Screen Selectivity_Panel Selectivity Profiling (NaV Channel Panel) In_Vitro_Screen->Selectivity_Panel PK_Studies Pharmacokinetic Studies (Rat, Dog, Monkey) Selectivity_Panel->PK_Studies In_Vivo_Efficacy In Vivo Efficacy (IEM Mouse Model) PK_Studies->In_Vivo_Efficacy Phase1_Trial Phase 1 Clinical Trial (NCT02742779) In_Vivo_Efficacy->Phase1_Trial

Caption: Preclinical workflow for this compound development.

Clinical Development and Current Status

This compound advanced to Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers (NCT02742779).[2][7][9] The study was a randomized, single and multiple ascending dose, placebo-controlled, double-blind trial.[2] However, the development of this compound was subsequently discontinued, and it no longer appears in Genentech's pipeline.[7][9] The reasons for the discontinuation have not been publicly disclosed.

Conclusion

This compound is a well-characterized, potent, and selective NaV1.7 inhibitor that demonstrated efficacy in a preclinical model of neuropathic pain. The extensive preclinical data package highlights its potential as a non-opioid analgesic. However, its discontinuation after Phase 1 trials underscores the challenges in translating preclinical findings for NaV1.7 inhibitors into clinically effective and safe therapeutics for pain. Further research is needed to understand the hurdles in the clinical development of this drug class.

References

The Effect of GDC-0310 on Neuronal Excitability: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GDC-0310 is a potent and selective acyl-sulfonamide inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a critical component in the propagation of action potentials, particularly in nociceptive neurons, making it a key target for the development of novel analgesics. This compound exerts its effect by binding to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, which stabilizes the channel in an inactivated state. This mechanism effectively reduces the influx of sodium ions, thereby dampening neuronal excitability. This technical guide provides a comprehensive overview of the known effects of this compound on neuronal excitability, including its mechanism of action, quantitative data on its potency and selectivity, and detailed experimental protocols for assessing its impact. While direct quantitative data on the specific effects of this compound on action potential firing parameters are not publicly available, this paper outlines the expected outcomes based on its mechanism and data from other selective Nav1.7 inhibitors.

Introduction to this compound and its Target: Nav1.7

Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory and sympathetic neurons. Its critical role in pain signaling has been validated by human genetics; gain-of-function mutations in SCN9A are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This makes Nav1.7 a highly attractive target for non-opioid analgesics.

This compound was developed as a selective inhibitor of Nav1.7. Its acyl-sulfonamide structure allows for a unique binding mode to the VSD4 of the channel, distinct from other classes of Nav1.7 inhibitors. This interaction allosterically modulates the channel's gating, favoring the inactivated state and thereby preventing the channel from conducting sodium ions.

Mechanism of Action of this compound

This compound's primary mechanism of action is the state-dependent inhibition of the Nav1.7 channel. By binding to the VSD4, it traps the channel in a non-conducting, inactivated state. This reduces the number of available channels that can be opened upon membrane depolarization, leading to a decrease in the overall sodium current. As the sodium current is the primary driver of the rising phase of the action potential, its reduction by this compound is expected to have a profound impact on neuronal excitability.

Signaling Pathway Diagram

GDC_0310_Mechanism cluster_membrane Cell Membrane Nav1_7_Resting Nav1.7 (Resting State) Nav1_7_Open Nav1.7 (Open State) Nav1_7_Resting->Nav1_7_Open Nav1_7_Inactive Nav1.7 (Inactive State) Nav1_7_Open->Nav1_7_Inactive Inactivates Na_Influx Na+ Influx Nav1_7_Open->Na_Influx Nav1_7_Inactive->Nav1_7_Resting Recovers GDC0310_Bound This compound-Nav1.7 (Trapped Inactive State) Nav1_7_Inactive->GDC0310_Bound Reduced_Excitability Reduced Neuronal Excitability GDC0310_Bound->Reduced_Excitability Prevents recovery to resting state Depolarization Membrane Depolarization Depolarization->Nav1_7_Resting Opens Repolarization Membrane Repolarization Repolarization->Nav1_7_Inactive GDC0310 This compound GDC0310->Nav1_7_Inactive Binds to VSD4 AP Action Potential Propagation Na_Influx->AP

Caption: Mechanism of this compound action on the Nav1.7 channel gating cycle.

Quantitative Data on this compound Potency and Selectivity

The following tables summarize the publicly available quantitative data for this compound. The data demonstrates its high potency for the human Nav1.7 channel and its selectivity over other Nav channel subtypes.

Table 1: In Vitro Potency of this compound Against Human Nav Channels
Channel SubtypeIC50 (nM)Reference
hNav1.70.6[1]
hNav1.43.4[1]
hNav1.238[1]
hNav1.6198[1]
hNav1.1202[1]
hNav1.5551[1]
Table 2: Other In Vitro and In Vivo Potency Measures for this compound
ParameterValueSpecies/ModelReference
Ki (hNav1.7)1.8 nMHuman[1]
EC501.1 µMInherited Erythromelalgia (IEM) mouse model[1]

Expected Effects of this compound on Neuronal Excitability

Based on its mechanism of action as a potent Nav1.7 inhibitor, this compound is expected to modulate several key parameters of neuronal excitability, particularly in nociceptive neurons where Nav1.7 is highly expressed. The following table outlines these expected effects. It is important to note that direct experimental data for this compound on these specific parameters is not publicly available. The "Expected Outcome" is inferred from the known function of Nav1.7 and data from other selective Nav1.7 inhibitors.

Table 3: Expected Electrophysiological Effects of this compound on Neuronal Excitability
ParameterDescriptionExpected Outcome with this compoundRationale
Action Potential Firing Frequency The rate at which a neuron fires action potentials in response to a sustained depolarizing stimulus.DecreaseInhibition of Nav1.7 reduces the availability of sodium channels, making it more difficult for the neuron to reach the threshold for subsequent action potentials, thus lowering the firing rate.
Rheobase The minimum electrical current of infinite duration required to elicit an action potential.IncreaseBy reducing the number of available Nav1.7 channels, a larger depolarizing current is needed to bring the membrane potential to the action potential threshold.
Spike Threshold The membrane potential at which an action potential is initiated.Positive (depolarizing) shiftWith fewer Nav1.7 channels available to open, the membrane must be depolarized to a more positive potential to initiate the regenerative sodium influx required for an action potential.
Ramp Current The sodium current elicited by a slow ramp depolarization, to which Nav1.7 is a major contributor.DecreaseThis compound's inhibition of Nav1.7 will directly reduce the magnitude of the current generated in response to slow, sub-threshold depolarizations.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to assess the effect of this compound on neuronal excitability.

Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells Expressing Nav1.7

This protocol is used to determine the IC50 of this compound on human Nav1.7 channels expressed in a heterologous system.

Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transiently or stably transfect the cells with a plasmid encoding the human Nav1.7 alpha subunit (SCN9A).

  • 24-48 hours post-transfection, plate the cells onto glass coverslips for recording.

Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on an inverted microscope and perfuse with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

  • Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH adjusted to 7.2 with CsOH.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -120 mV.

  • Elicit sodium currents by depolarizing the cell to 0 mV for 20 ms.

  • Apply this compound at various concentrations via the perfusion system and measure the resulting inhibition of the peak sodium current.

  • Construct a concentration-response curve to determine the IC50 value.

Current-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to measure the effects of this compound on the firing properties of primary sensory neurons.

Primary Neuron Culture:

  • Dissect dorsal root ganglia from rodents and dissociate them into single cells using enzymatic digestion (e.g., collagenase and dispase).

  • Plate the dissociated neurons on laminin-coated coverslips and culture in a suitable neuronal growth medium.

  • Allow the neurons to mature for 2-7 days in vitro before recording.

Electrophysiological Recording:

  • Transfer a coverslip with DRG neurons to a recording chamber and perfuse with an external solution as described in 5.1.

  • Use pipettes filled with an internal solution containing (in mM): 140 K-gluconate, 10 NaCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with KOH.

  • Establish a whole-cell current-clamp configuration.

  • Measure the resting membrane potential.

  • To determine the rheobase and action potential firing frequency, inject a series of depolarizing current steps of increasing amplitude (e.g., 500 ms duration, 10 pA increments).

  • To measure the spike threshold, apply a slow ramp of current injection (e.g., 0 to 500 pA over 1 second).

  • Perfuse the cells with this compound at a desired concentration and repeat the current injection protocols to measure the changes in firing frequency, rheobase, and spike threshold.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis DRG_Isolation Isolate Dorsal Root Ganglia Dissociation Enzymatic Dissociation DRG_Isolation->Dissociation Plating Plate Neurons on Coated Coverslips Dissociation->Plating Patch_Clamp Establish Whole-Cell Current-Clamp Plating->Patch_Clamp Baseline Record Baseline Firing Properties (Rheobase, Firing Rate, Spike Threshold) Patch_Clamp->Baseline GDC_Application Apply this compound Baseline->GDC_Application Post_Drug Record Firing Properties in Presence of this compound GDC_Application->Post_Drug Comparison Compare Baseline vs. Post-Drug Firing Parameters Post_Drug->Comparison Quantification Quantify Changes in Neuronal Excitability Comparison->Quantification

Caption: Workflow for assessing this compound's effect on DRG neuron excitability.

Conclusion

This compound is a highly potent and selective inhibitor of the Nav1.7 sodium channel. Its mechanism of action, which involves trapping the channel in an inactivated state, strongly suggests that it will reduce neuronal excitability in cell types where Nav1.7 plays a significant role in action potential generation, such as nociceptive sensory neurons. While direct experimental evidence detailing the specific effects of this compound on neuronal firing parameters is not yet in the public domain, the established role of Nav1.7 allows for well-founded predictions. It is anticipated that this compound will decrease action potential firing frequency, increase the current threshold for firing (rheobase), and cause a depolarizing shift in the spike threshold. The experimental protocols outlined in this guide provide a clear framework for obtaining such quantitative data, which will be crucial for the further development and characterization of this compound and other selective Nav1.7 inhibitors as potential non-opioid analgesics.

References

Methodological & Application

GDC-0310: In Vitro Assay Protocols for Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0310 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a genetically validated target for the treatment of pain, as gain-of-function mutations are associated with severe pain syndromes, while loss-of-function mutations lead to a congenital insensitivity to pain. This compound, an acyl-sulfonamide, has been the subject of preclinical and Phase 1 clinical studies.[2] These application notes provide detailed protocols for the in vitro characterization of this compound and other Nav1.7 inhibitors using electrophysiological and fluorescence-based assays.

Signaling Pathway and Mechanism of Action

Nav1.7 channels are crucial for the generation and propagation of action potentials in nociceptive neurons. Upon depolarization of the cell membrane, these channels open, leading to an influx of sodium ions and further depolarization, which initiates the action potential. This compound selectively binds to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, stabilizing it in a conformation that prevents channel opening and thereby inhibits the sodium current.[3][4][5] This blockade of Nav1.7 activity dampens the excitability of nociceptive neurons, leading to an analgesic effect.

cluster_neuron Nociceptive Neuron Noxious_Stimulus Noxious Stimulus Membrane_Depolarization Membrane Depolarization Noxious_Stimulus->Membrane_Depolarization Nav1.7_Activation Nav1.7 Channel Activation Membrane_Depolarization->Nav1.7_Activation Na_Influx Na+ Influx Nav1.7_Activation->Na_Influx Action_Potential Action Potential Generation Na_Influx->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal This compound This compound This compound->Nav1.7_Activation Inhibition

Caption: this compound inhibits Nav1.7 activation, blocking pain signaling.

Data Presentation

The inhibitory activity of this compound against various Nav channel isoforms has been quantified using electrophysiological assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetCell LineAssay TypeThis compound IC50 (nM)Reference
hNav1.7CHOAutomated Patch-Clamp0.6[2]
hNav1.1CHOAutomated Patch-Clamp202[2]
hNav1.2CHOAutomated Patch-Clamp38[2]
hNav1.3CHOAutomated Patch-Clamp>10,000[2]
hNav1.4CHOAutomated Patch-Clamp3.4[2]
hNav1.5CHOAutomated Patch-Clamp551[2]
hNav1.6CHOAutomated Patch-Clamp198[2]
hNav1.8CHOAutomated Patch-Clamp>10,000[2]

Experimental Protocols

Automated Patch-Clamp Electrophysiology

This protocol is adapted from the methods used for the in vitro characterization of this compound and other Nav1.7 inhibitors.[2][3]

Objective: To determine the potency and selectivity of this compound by measuring the inhibition of Nav channel currents in whole-cell patch-clamp configuration.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Nav channel of interest (e.g., hNav1.7).

  • Automated Patch-Clamp System: SyncroPatch 384PE (Nanion Technologies) or a similar high-throughput platform.

  • Recording Chips: Planar patch-clamp chips compatible with the automated system.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.

  • Compound: this compound dissolved in DMSO to prepare a stock solution, followed by serial dilutions in the external solution.

Experimental Workflow:

Cell_Culture Cell Culture (CHO or HEK293 expressing Nav1.7) Cell_Harvesting Cell Harvesting and Preparation Cell_Culture->Cell_Harvesting APC_System_Setup Automated Patch-Clamp System Setup Cell_Harvesting->APC_System_Setup Cell_Plating Plating Cells onto Recording Chips APC_System_Setup->Cell_Plating Seal_Formation Gigaseal Formation and Whole-Cell Configuration Cell_Plating->Seal_Formation Baseline_Recording Baseline Current Recording (Pre-compound) Seal_Formation->Baseline_Recording Compound_Application Application of this compound (or test compound) Baseline_Recording->Compound_Application Post-Compound_Recording Post-compound Current Recording Compound_Application->Post-Compound_Recording Data_Analysis Data Analysis (IC50 determination) Post-Compound_Recording->Data_Analysis Cell_Plating Plate Cells in 384-well Plates Dye_Loading Load Cells with Fluorescent Dye Cell_Plating->Dye_Loading Compound_Addition Add this compound (or test compound) Dye_Loading->Compound_Addition Incubation Incubate with Compound Compound_Addition->Incubation Activator_Addition Add Nav1.7 Activator (e.g., Veratridine) Incubation->Activator_Addition Fluorescence_Reading Measure Fluorescence Change (FLIPR) Activator_Addition->Fluorescence_Reading Data_Analysis Data Analysis (Inhibition Calculation) Fluorescence_Reading->Data_Analysis

References

Application Notes and Protocols for GDC-0310 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GDC-0310, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, in patch-clamp electrophysiology studies. Detailed protocols for the characterization of this compound's inhibitory effects on Nav1.7 channels expressed in heterologous systems are outlined below.

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. It is predominantly expressed in peripheral sensory neurons and plays a critical role in the initiation and propagation of action potentials in response to noxious stimuli. This compound is an acyl-sulfonamide Nav1.7 inhibitor that traps the channel in an inactivated state by binding to the voltage-sensing domain 4 (VSD4). Patch-clamp electrophysiology is the gold-standard method for characterizing the interaction of ion channel modulators like this compound with their targets, allowing for direct measurement of ion channel activity and providing detailed information on the compound's mechanism of action.

Data Presentation

The following tables summarize the quantitative data for this compound's potency and selectivity for human Nav channels.

Compound Target IC50 (nM) Assay Type
This compoundhNav1.70.6[1]Voltage Clamp
This compoundhNav1.43.4[2]Voltage Clamp
This compoundhNav1.238[2]Voltage Clamp
This compoundhNav1.6198[2]Voltage Clamp
This compoundhNav1.1202[2]Voltage Clamp

Table 1: Potency of this compound on various human Nav channel subtypes.

Parameter Value Assay Type
Ki (hNav1.7)1.8 nM[2]Binding Assay
Cellular Sodium Influx IC5016 nM[3]Cellular Assay
In Vivo EC50 (IEM mouse model)1.1 µM[2][3]In Vivo Efficacy

Table 2: Additional pharmacological parameters of this compound.

Signaling Pathway

The Nav1.7 channel is a key component of the cellular machinery that governs excitability. Upon depolarization of the cell membrane, the channel opens, allowing an influx of sodium ions. This influx further depolarizes the membrane, leading to the rising phase of the action potential. This compound, by binding to the channel and stabilizing its inactivated state, prevents this sodium influx and thereby dampens neuronal excitability.

Nav17_Signaling_Pathway cluster_membrane Cell Membrane Nav17 Nav1.7 Channel (Resting State) Nav17_open Nav1.7 Channel (Open State) Nav17->Nav17_open opens Nav17_inactivated Nav1.7 Channel (Inactivated State) Nav17_open->Nav17_inactivated inactivates Na_influx Na+ Influx Nav17_open->Na_influx Repolarization Repolarization Nav17_inactivated->Repolarization allows for Depolarization Membrane Depolarization Depolarization->Nav17 activates Na_influx->Depolarization regenerative Action_Potential Action Potential Propagation Na_influx->Action_Potential GDC0310 This compound GDC0310->Nav17_inactivated stabilizes Repolarization->Nav17 returns to

Caption: Signaling pathway of Nav1.7 and the inhibitory action of this compound.

Experimental Protocols

Cell Culture

HEK293 or CHO cells stably expressing human Nav1.7 are recommended for these studies.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., 500 µg/mL Geneticin/G418).

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. For electrophysiology experiments, plate cells onto glass coverslips pre-coated with Poly-D-Lysine 24-48 hours prior to recording.

Solutions for Patch-Clamp Electrophysiology
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. The use of Cesium Fluoride (CsF) in the internal solution helps to block potassium channels and improve seal resistance.

Whole-Cell Patch-Clamp Recording

The following workflow outlines the general procedure for whole-cell patch-clamp recordings.

Patch_Clamp_Workflow A Cell Preparation (Plate on coverslips) D Mount Coverslip & Perfuse with External Solution A->D B Prepare Solutions (Internal & External) B->D C Pull & Polish Pipette E Approach Cell & Form Giga-ohm Seal C->E D->E F Rupture Membrane (Whole-Cell Configuration) E->F G Record Baseline Currents F->G H Apply this compound G->H I Record Currents in Presence of Compound H->I J Washout & Record Recovery I->J K Data Analysis J->K

Caption: General workflow for a whole-cell patch-clamp experiment.

Voltage Protocols for Characterizing this compound

This protocol is used to determine the effect of this compound on the resting state of the Nav1.7 channel.

  • Holding Potential: -120 mV

  • Test Pulse: Depolarize to 0 mV for 20-50 ms.

  • Procedure:

    • Establish a stable whole-cell recording and record baseline currents using the test pulse.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • After the compound effect has reached a steady state, apply the same test pulse to measure the inhibited current.

    • Calculate the percentage of block by comparing the peak current amplitude in the presence and absence of this compound.

    • Repeat for a range of concentrations to generate a concentration-response curve and determine the IC50.

This protocol assesses the affinity of this compound for the inactivated state of the Nav1.7 channel.

  • Holding Potential: -120 mV

  • Conditioning Pre-pulse: A series of 500 ms depolarizing pre-pulses ranging from -140 mV to 0 mV in 10 mV increments.

  • Test Pulse: A 20 ms step to 0 mV immediately following the conditioning pre-pulse.

  • Procedure:

    • Record a family of currents using the inactivation protocol in the absence of the compound.

    • Apply this compound and repeat the protocol.

    • Plot the normalized peak current from the test pulse as a function of the pre-pulse potential.

    • Fit the data with the Boltzmann equation to determine the half-inactivation voltage (V½) in the presence and absence of this compound. A hyperpolarizing shift in V½ indicates preferential binding to the inactivated state.

This protocol evaluates the effect of this compound on Nav1.7 channels during repetitive firing.

  • Holding Potential: -100 mV

  • Pulse Train: A train of 50 short (5-10 ms) depolarizing pulses to 0 mV at a frequency of 10 Hz.

  • Procedure:

    • Record the current response to the pulse train in the absence of this compound.

    • Apply this compound and record the response to the same pulse train.

    • Normalize the peak current of each pulse to the peak current of the first pulse in the train.

    • Plot the normalized current as a function of the pulse number. An increase in the rate and extent of current reduction during the train in the presence of this compound indicates use-dependent block.

Data Analysis
  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a standard sigmoidal dose-response equation.

  • V½ of Inactivation: Fit the steady-state inactivation data to the Boltzmann equation: I/Imax = 1 / (1 + exp((V - V½) / k)), where I/Imax is the normalized current, V is the pre-pulse potential, V½ is the half-inactivation potential, and k is the slope factor.

  • Use-Dependence: Quantify the use-dependent block by comparing the current amplitude of the last pulse to the first pulse in the train.

Troubleshooting

  • Low Seal Resistance: Ensure pipette tips are smooth and clean. Use high-quality glass capillaries. The inclusion of CsF in the internal solution can aid in obtaining high-resistance seals.

  • Low Current Amplitude: Use cells with high Nav1.7 expression. Ensure proper cell health and culture conditions.

  • Voltage-Clamp Instability: Monitor and compensate for series resistance throughout the experiment. If the series resistance is too high or changes significantly, discard the recording.

  • Slow Compound Wash-in/Wash-out: Ensure the perfusion system is working efficiently and the cell is positioned correctly in the flow of the solution.

These detailed protocols and application notes will enable researchers to effectively utilize this compound in patch-clamp electrophysiology studies to further investigate its mechanism of action and potential therapeutic applications.

References

Application Notes and Protocols for GDC-0310 in Cell-Based Nav1.7 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals.[1][2] Its preferential expression in peripheral sensory neurons makes it an attractive target for the development of novel analgesics with potentially fewer central nervous system side effects.[3][4] GDC-0310 is a potent and selective inhibitor of Nav1.7, demonstrating significant promise in preclinical studies. These application notes provide detailed protocols for utilizing this compound in common cell-based functional assays to characterize its inhibitory activity on the Nav1.7 channel.

This compound: A Selective Nav1.7 Inhibitor

This compound is an acyl-sulfonamide compound that exhibits high-affinity binding and potent inhibition of the human Nav1.7 channel. Its selectivity against other Nav channel subtypes is a key attribute, minimizing off-target effects.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's activity against Nav1.7.

ParameterValueSpeciesAssay TypeReference
IC50 0.6 nMHumanNot Specified[5]
Ki 1.8 nMHumanBinding Assay[5]
Cellular IC50 16 nMNot SpecifiedSodium Influx Assay
EC50 (in vivo) 1.1 µMMouseNociception Model

Table 1: Potency and Efficacy of this compound against Nav1.7.

The following table details the selectivity of this compound against other Nav channel subtypes.

Nav SubtypeCellular Sodium Influx IC50Selectivity (fold vs. Nav1.7)
Nav1.1 >1000 nM>63
Nav1.2 >1000 nM>63
Nav1.4 ~96 nM~6
Nav1.5 1500 nM94
Nav1.6 >5000 nM>330

Table 2: Selectivity Profile of this compound across Nav Channel Subtypes. Data compiled from publicly available sources.

Nav1.7 Signaling Pathway in Nociception

Nav1.7 channels are concentrated at the nerve endings of nociceptive (pain-sensing) neurons. They act as signal amplifiers, boosting small, sub-threshold depolarizations to the point where an action potential is generated. This action potential then propagates along the sensory nerve to the spinal cord and ultimately to the brain, where the sensation of pain is perceived.

Nav1_7_Signaling_Pathway cluster_0 Peripheral Nociceptor Terminal cluster_1 Sensory Neuron Axon cluster_2 Spinal Cord (Dorsal Horn) Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Receptor_Activation Receptor Activation (e.g., TRPV1, TRPA1) Noxious_Stimuli->Receptor_Activation Initial_Depolarization Initial Membrane Depolarization Receptor_Activation->Initial_Depolarization Nav1_7_Activation Nav1.7 Activation Initial_Depolarization->Nav1_7_Activation Amplified_Depolarization Amplified Depolarization Nav1_7_Activation->Amplified_Depolarization Action_Potential Action Potential Generation Amplified_Depolarization->Action_Potential AP_Propagation Action Potential Propagation Action_Potential->AP_Propagation Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) AP_Propagation->Neurotransmitter_Release Second_Order_Neuron Activation of Second-Order Neuron Neurotransmitter_Release->Second_Order_Neuron Brain Brain Second_Order_Neuron->Brain To Brain (Pain Perception) GDC_0310 This compound GDC_0310->Nav1_7_Activation Inhibition

Caption: Nav1.7 signaling cascade in pain perception and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound on Nav1.7 channels in a cell-based setting.

Experimental Workflow Overview

Experimental_Workflow cluster_cell_culture Cell Culture and Preparation cluster_compound_prep Compound Preparation cluster_assays Functional Assays cluster_data_analysis Data Analysis Cell_Line_Maintenance Maintain HEK293 cells stably expressing human Nav1.7 Cell_Plating Plate cells in appropriate multi-well plates Cell_Line_Maintenance->Cell_Plating FLIPR_Assay Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay Cell_Plating->FLIPR_Assay Patch_Clamp_Assay Automated or Manual Patch-Clamp Electrophysiology Cell_Plating->Patch_Clamp_Assay GDC_0310_Stock Prepare a stock solution of This compound in DMSO Serial_Dilution Perform serial dilutions to obtain a range of concentrations GDC_0310_Stock->Serial_Dilution Serial_Dilution->FLIPR_Assay Serial_Dilution->Patch_Clamp_Assay Data_Acquisition Acquire fluorescence or current data FLIPR_Assay->Data_Acquisition Patch_Clamp_Assay->Data_Acquisition IC50_Calculation Calculate IC50 values from concentration-response curves Data_Acquisition->IC50_Calculation

Caption: General experimental workflow for evaluating this compound in cell-based Nav1.7 assays.

Protocol 1: FLIPR Membrane Potential Assay

This high-throughput assay measures changes in cell membrane potential using a fluorescent dye. Activation of Nav1.7 channels leads to sodium influx and membrane depolarization, which is detected as a change in fluorescence.

1. Materials:

  • HEK293 cells stably expressing human Nav1.7 (e.g., from BPS Bioscience, Cat. #79535 or West Bioscience, Cat. #w70518).[6][7]

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics like G418, Blasticidin, or Zeocin).[8][9]

  • Poly-D-lysine coated 96- or 384-well black-walled, clear-bottom plates.

  • This compound

  • DMSO

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).[10][11]

  • Nav1.7 activator (e.g., Veratridine or Antillatoxin).[12][13]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).[11]

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.

2. Cell Preparation:

  • Culture HEK293-hNav1.7 cells according to the supplier's recommendations.[8][9]

  • The day before the assay, seed the cells into poly-D-lysine coated plates at a density that will yield a confluent monolayer on the day of the experiment (typically 50,000 - 80,000 cells/well for 96-well plates or 12,500 - 20,000 cells/well for 384-well plates).[14]

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

3. Compound Plate Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Perform serial dilutions of this compound in assay buffer to create a concentration-response curve. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤ 0.1%.

4. Assay Procedure:

  • Prepare the fluorescent dye loading buffer according to the FLIPR Membrane Potential Assay Kit instructions.[10][11]

  • Remove the culture medium from the cell plate and add the dye loading buffer to each well.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • Initiate the assay protocol on the FLIPR. This will typically involve:

    • A baseline fluorescence reading.

    • Addition of this compound from the compound plate.

    • An incubation period (e.g., 3-5 minutes).

    • Addition of the Nav1.7 activator (e.g., veratridine).

    • Continuous fluorescence reading to measure the change in membrane potential.

5. Data Analysis:

  • The change in fluorescence intensity upon activator addition is proportional to the Nav1.7 channel activity.

  • Calculate the percentage inhibition of the activator-induced response for each concentration of this compound.

  • Plot the percentage inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems (e.g., Qube, Patchliner, SyncroPatch) provide a higher throughput method for directly measuring the ionic currents through Nav1.7 channels.[15][16][17]

1. Materials:

  • HEK293 cells stably expressing human Nav1.7.

  • Cell culture reagents as described in Protocol 1.

  • Automated patch-clamp system and corresponding consumables (e.g., patch plates or chips).

  • Extracellular solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.

  • Intracellular solution (in mM): e.g., 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.

  • This compound

  • DMSO

2. Cell Preparation:

  • Culture HEK293-hNav1.7 cells to 70-90% confluency.

  • On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in the extracellular solution at the density recommended by the automated patch-clamp system manufacturer (e.g., 5 x 10^5 cells/mL).[18]

  • Keep the cell suspension on ice or in the instrument's cell hotel.

3. Compound Plate Preparation:

  • Prepare serial dilutions of this compound in the extracellular solution.

4. Electrophysiological Recording:

  • Follow the manufacturer's protocol for setting up the automated patch-clamp system.[15][16]

  • Load the cell suspension, intracellular solution, extracellular solution, and compound plate into the instrument.

  • The instrument will automatically perform cell capture, seal formation, and whole-cell configuration.

  • Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves:

    • Holding the cell at a negative potential (e.g., -100 mV) to ensure channels are in a closed, resting state.

    • Applying a brief depolarizing step (e.g., to 0 mV) to activate the channels and record the peak inward sodium current.

  • Apply different concentrations of this compound and record the corresponding inhibition of the peak Nav1.7 current.

5. Data Analysis:

  • Measure the peak inward current in the presence of each concentration of this compound.

  • Calculate the percentage inhibition of the control current.

  • Plot the percentage inhibition against the log of the this compound concentration and determine the IC50 value.

Troubleshooting and Considerations

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal assay performance.

  • DMSO Concentration: Keep the final DMSO concentration low and consistent across all wells to avoid solvent effects.

  • Activator Concentration: The concentration of the Nav1.7 activator in the FLIPR assay should be optimized to elicit a robust and reproducible signal.

  • Data Quality: In patch-clamp experiments, monitor seal resistance and series resistance to ensure high-quality recordings.

  • Selectivity: To confirm the selectivity of this compound, similar assays can be performed using cell lines expressing other Nav channel subtypes.

By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the function of Nav1.7 and to characterize the properties of other potential Nav1.7 inhibitors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of GDC-0310, a selective inhibitor of the voltage-gated sodium channel Nav1.7, in various in vitro experimental settings.

Introduction to this compound

This compound is a potent and selective acyl-sulfonamide inhibitor of the human voltage-gated sodium channel Nav1.7 (hNav1.7). Nav1.7 is a genetically validated target for the treatment of pain, as it plays a crucial role in the generation and propagation of action potentials in nociceptive neurons. This compound engages the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, leading to its inhibition.

Quantitative Data Summary

The following tables summarize the key in vitro potency and selectivity data for this compound.

Table 1: In Vitro Potency of this compound

ParameterValueSpeciesAssay TypeReference
IC500.6 nMHumanElectrophysiology (QPatch)[1]
Ki1.8 nMNot SpecifiedNot Specified[1]

Table 2: In Vitro Selectivity of this compound against other Human Nav Channels

ChannelIC50 (nM)Selectivity vs. hNav1.7
hNav1.1202 nM~337-fold
hNav1.238 nM~63-fold
hNav1.43.4 nM~6-fold
hNav1.5551 nM~918-fold
hNav1.6198 nM~330-fold

Signaling Pathway

This compound targets the Nav1.7 sodium channel, which is a key component in the pain signaling pathway. The diagram below illustrates the role of Nav1.7 in nociceptive neurons.

Nav17_Signaling_Pathway cluster_neuron Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical pressure) Receptors Nociceptors Noxious_Stimuli->Receptors Depolarization Membrane Depolarization Receptors->Depolarization Nav17 Nav1.7 Channel Depolarization->Nav17 opens Action_Potential Action Potential Generation Nav17->Action_Potential Na+ influx GDC0310 This compound GDC0310->Nav17 inhibits Propagation Signal Propagation to CNS Action_Potential->Propagation Pain_Perception Pain Perception Propagation->Pain_Perception

Caption: Role of Nav1.7 in the pain signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments involving this compound.

Automated Patch-Clamp Electrophysiology

This protocol is based on the methods used for the characterization of this compound and is suitable for high-throughput screening.

Objective: To determine the inhibitory effect of this compound on hNav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing hNav1.7

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • External and internal recording solutions

  • This compound stock solution (in DMSO)

  • QPatch or similar automated patch-clamp system

Protocol:

  • Cell Culture: Culture HEK293 cells expressing hNav1.7 under standard conditions (37°C, 5% CO2).

  • Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension in the external recording solution.

  • Compound Preparation: Prepare serial dilutions of this compound in the external solution from the DMSO stock. The final DMSO concentration should be kept constant across all concentrations and should not exceed 0.1%.

  • Automated Patch-Clamp:

    • Load the cell suspension, internal solution, external solution, and compound plate into the automated patch-clamp system.

    • The system will perform automated cell capture, sealing, and whole-cell configuration.

    • Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol would involve a holding potential of -120 mV and a depolarizing step to 0 mV.

    • Record baseline currents in the external solution.

    • Apply different concentrations of this compound and record the resulting currents.

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the current to the baseline to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxicity of this compound on a cell line of interest. Note: Specific concentrations and incubation times may need to be optimized for your cell line.

Objective: To determine the effect of this compound on the viability of a chosen cell line.

Materials:

  • Selected cell line (e.g., a neuronal cell line expressing Nav1.7)

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested starting range, based on its high potency, would be from 0.1 nM to 10 µM. Add the diluted this compound to the wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blotting

This protocol outlines a general procedure to assess the effect of this compound on Nav1.7 protein expression or downstream signaling pathways.

Objective: To detect changes in Nav1.7 protein levels or phosphorylation of downstream targets after this compound treatment.

Materials:

  • Cell line or primary cells expressing Nav1.7

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Nav1.7 and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Culture and treat cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Nav1.7 (and loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the Nav1.7 signal to the loading control.

Experimental Workflow Diagram

The following diagram provides a general workflow for in vitro testing of this compound.

GDC0310_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Exp_Design Experimental Design (Hypothesis, Controls) Cell_Line_Selection Cell Line Selection (Nav1.7 expression) Exp_Design->Cell_Line_Selection Stock_Prep This compound Stock Preparation (DMSO) Cell_Line_Selection->Stock_Prep Cell_Culture Cell Culture & Treatment Stock_Prep->Cell_Culture Assay Perform Assay (Electrophysiology, Cell Viability, Western Blot) Cell_Culture->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Statistical_Analysis Statistical Analysis (IC50, p-values) Data_Acquisition->Statistical_Analysis Conclusion Conclusion & Next Steps Statistical_Analysis->Conclusion

References

How to prepare GDC-0310 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of GDC-0310 stock solutions and their application in in-vitro electrophysiology experiments targeting the Nav1.7 sodium channel.

This compound Properties and Storage

This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain research.[1][2] Proper handling and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight543.48 g/mol [3]
FormulaC₂₅H₂₉Cl₂FN₂O₄S[3]
AppearanceWhite to off-white solid[3]
CAS Number1788063-52-4[3]

Table 2: Solubility and Storage of this compound

ParameterDetailsReference
In Vitro Solubility
SolventDimethyl Sulfoxide (DMSO)[3]
Maximum Concentration~4 mg/mL (~7.36 mM)[3]
Dissolution MethodUltrasonic treatment, warming, and heating to 60°C may be required. Use newly opened, non-hygroscopic DMSO.[3]
Powder Storage
-20°C3 years[3]
4°C2 years[3]
Stock Solution Storage
-80°CUp to 6 months[3]
-20°CUp to 1 month[3]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh this compound: On a calibrated analytical balance, accurately weigh out a desired amount of this compound (e.g., 5 mg) into a sterile microcentrifuge tube.

  • Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    Example for 5 mg of this compound: Volume (L) = 0.005 g / (543.48 g/mol * 0.010 mol/L) = 0.00092 L = 920 µL

  • Dissolve this compound: Add the calculated volume of high-quality, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Aid Dissolution:

    • Vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, warm the solution to 37-60°C for 5-10 minutes.

    • Briefly sonicate the solution in an ultrasonic bath.

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

GDC_Stock_Preparation cluster_workflow Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh calculate Calculate DMSO Volume for 10 mM weigh->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve Not Dissolved aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Fully Dissolved store Store at -80°C or -20°C aliquot->store end_node End store->end_node

Workflow for preparing this compound stock solution.
In-Vitro Electrophysiology Protocol: Whole-Cell Patch-Clamp Assay

This protocol provides a general method for evaluating the inhibitory effect of this compound on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 or CHO cells) using whole-cell patch-clamp electrophysiology.

Cell Culture:

  • HEK293 or CHO cells stably expressing human Nav1.7 are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

Preparation of Working Solutions:

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution into the external solution to achieve the desired final concentrations for the experiment (e.g., ranging from 0.1 nM to 1 µM). The final DMSO concentration should be kept constant across all conditions and typically below 0.1%.

Electrophysiology Procedure:

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Patch-Clamp Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Obtain a high-resistance seal (>1 GΩ) between the patch pipette filled with the internal solution and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Record Nav1.7 currents using a suitable voltage protocol (e.g., a depolarizing step to 0 mV from a holding potential of -120 mV).

    • Establish a stable baseline recording in the external solution (vehicle control).

    • Perfuse the cells with the external solution containing different concentrations of this compound.

    • Record the current inhibition at each concentration until a steady-state effect is reached.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.

Ephys_Workflow cluster_workflow Workflow for In-Vitro Patch-Clamp Assay start Start prep_cells Prepare Nav1.7-expressing Cells start->prep_cells prep_solutions Prepare this compound Working Solutions start->prep_solutions patch_clamp Obtain Whole-Cell Configuration prep_cells->patch_clamp apply_gdc Apply this compound at Various Concentrations prep_solutions->apply_gdc baseline Record Baseline Current (Vehicle) patch_clamp->baseline baseline->apply_gdc record_inhibition Record Current Inhibition apply_gdc->record_inhibition record_inhibition->apply_gdc Next Concentration analyze Analyze Data and Determine IC50 record_inhibition->analyze All Concentrations Tested end_node End analyze->end_node

Workflow for a whole-cell patch-clamp experiment with this compound.

This compound Signaling Pathway

This compound is a direct blocker of the Nav1.7 ion channel. It does not modulate a signaling pathway in the traditional sense but rather physically occludes the channel pore, preventing the influx of sodium ions that is necessary for the propagation of action potentials in sensory neurons.

Signaling_Pathway cluster_pathway Mechanism of Action of this compound Noxious_Stimuli Noxious Stimuli Nav17_Activation Nav1.7 Channel Activation Noxious_Stimuli->Nav17_Activation Na_Influx Na+ Influx Nav17_Activation->Na_Influx Action_Potential Action Potential Propagation Na_Influx->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal GDC0310 This compound Block Blockade GDC0310->Block Block->Na_Influx Inhibits

This compound directly blocks the Nav1.7 sodium channel.

References

Application Notes and Protocols: GDC-0310 in Dorsal Root Ganglion (DRG) Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0310 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is predominantly expressed in peripheral sensory neurons, including those of the dorsal root ganglia (DRG), and plays a critical role in pain signaling.[3][4] Human genetic studies have validated Nav1.7 as a key target for analgesic drug development; loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, result in a congenital inability to experience pain.[3] Conversely, gain-of-function mutations are linked to severe pain disorders.[5][6] As a "threshold channel," Nav1.7 amplifies small, subthreshold depolarizations in nociceptors, bringing them to the action potential threshold and thus setting the gain for pain perception.[3][4][7]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary DRG neuron cultures. The primary application is to assess the compound's efficacy in reducing neuronal hyperexcitability, a key characteristic of chronic pain states. The protocols outlined below cover the isolation and culture of rodent DRG neurons and subsequent electrophysiological analysis following this compound application.

Signaling Pathway of Nav1.7 in DRG Neurons and Inhibition by this compound

Nav1.7 channels are crucial for the generation and propagation of action potentials in nociceptive DRG neurons. Upon a noxious stimulus, transducer channels open, leading to a generator potential. Nav1.7 channels, with their ability to respond to small, slow depolarizations, amplify this potential. If the membrane potential reaches the threshold, other voltage-gated sodium channels (like Nav1.8) are recruited to fire an action potential, which is then propagated to the central nervous system. This compound, as a selective Nav1.7 inhibitor, is expected to block this initial amplification step, thereby increasing the threshold for action potential firing and reducing neuronal excitability.

Nav1_7_Pathway cluster_membrane Neuronal Membrane Stimulus Noxious Stimulus GeneratorPotential Generator Potential (Subthreshold Depolarization) Stimulus->GeneratorPotential Activates Transducer Channels Nav1_7 Nav1.7 Channel GeneratorPotential->Nav1_7 Activates AP_Threshold Action Potential Threshold Nav1_7->AP_Threshold Amplifies potential to reach Nav1_8 Nav1.8 Channel AP_Threshold->Nav1_8 Recruits ActionPotential Action Potential Propagation Nav1_8->ActionPotential GDC0310 This compound GDC0310->Nav1_7 Inhibits

Figure 1: Role of Nav1.7 in DRG neuron excitability and its inhibition by this compound.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Rodent DRG Neurons

This protocol describes the dissection and culture of primary DRG neurons from adult rodents, adapted from established methods.

Materials:

  • Animals: Adult Sprague-Dawley rats or C57BL/6 mice.

  • Reagents:

    • Dulbecco's Modified Eagle Medium/F12 (DMEM/F12)

    • Hanks' Balanced Salt Solution (HBSS)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin (10,000 U/mL)

    • Collagenase Type IV and Dispase II

    • Trypsin (0.25%)

    • Poly-D-lysine (PDL) and Laminin

    • Nerve Growth Factor (NGF)

    • DMEM/F12 with 5% FBS (for trituration)

    • Neurobasal medium supplemented with B27 and GlutaMAX

  • Equipment:

    • Stereomicroscope, surgical instruments, 37°C incubator with 5% CO2, centrifuge.

Procedure:

  • Preparation of Culture Vessels:

    • Coat culture plates or coverslips with Poly-D-lysine (100 µg/mL in sterile water) for 2 hours at 37°C or overnight at 4°C.

    • Wash three times with sterile water and allow to dry.

    • Apply laminin (10 µg/mL in HBSS) and incubate for at least 2 hours at 37°C before plating cells.

  • Dissection:

    • Euthanize the animal according to institutional guidelines.

    • Spray the animal with 70% ethanol.

    • Surgically remove the spinal column and place it in ice-cold HBSS.

    • Under a stereomicroscope, perform a laminectomy to expose the spinal cord and locate the DRGs.

    • Carefully excise the DRGs and place them in a collection tube with ice-cold HBSS.

  • Enzymatic Digestion:

    • Transfer the collected DRGs to a solution of Collagenase IV (1 mg/mL) and Dispase II (0.2 mg/mL) in DMEM/F12.

    • Incubate at 37°C for 45-60 minutes with gentle shaking.

    • Add trypsin (0.25%) and incubate for an additional 10 minutes at 37°C.

    • Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS.

  • Mechanical Dissociation and Plating:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the pellet in DMEM/F12 with 5% FBS.

    • Gently triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing diameter until a single-cell suspension is achieved.

    • Plate the dissociated neurons onto the prepared culture vessels.

    • After 2-4 hours, replace the plating medium with Neurobasal medium supplemented with B27, GlutaMAX, Penicillin-Streptomycin, and NGF (25-50 ng/mL).

    • Culture the neurons at 37°C in a 5% CO2 incubator. Neurons are typically ready for experiments within 24-72 hours.

Protocol 2: Assessment of this compound on DRG Neuron Excitability

This protocol details the application of this compound to cultured DRG neurons and the subsequent assessment of its effects on neuronal firing using whole-cell patch-clamp electrophysiology.

Materials:

  • Cultured DRG neurons (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Extracellular recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4.

  • Intracellular pipette solution (in mM): 120 K-gluconate, 20 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2.

  • Patch-clamp rig (amplifier, micromanipulator, data acquisition system).

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the extracellular recording solution to achieve final desired concentrations (e.g., 1 nM to 1 µM). Ensure the final DMSO concentration is ≤0.1%.

  • Electrophysiological Recording:

    • Transfer a coverslip with cultured DRG neurons to the recording chamber and perfuse with extracellular solution.

    • Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (typically a nociceptor).

    • Switch to current-clamp mode and allow the neuron's membrane potential to stabilize.

  • Data Acquisition:

    • Baseline Activity: Record the resting membrane potential. Inject a series of depolarizing current steps (e.g., 500 ms duration, from 0 pA up to 200 pA in 20 pA increments) to elicit action potentials. Determine the rheobase (minimum current to fire one action potential) and the number of action potentials fired at suprathreshold stimuli.

    • This compound Application: Perfuse the chamber with the desired concentration of this compound for 5-10 minutes.

    • Post-Treatment Activity: Repeat the same series of current injections and record the neuronal response.

    • Washout: Perfuse with the control extracellular solution for 10-15 minutes and repeat the current injection protocol to assess the reversibility of the compound's effects.

  • Voltage-Clamp Analysis (Optional):

    • To specifically measure Nav1.7 currents, use a voltage-clamp protocol. A subtraction protocol using a selective blocker like ProTx-II can isolate the Nav1.7-mediated current, which can then be measured before and after this compound application.[5]

Experimental Workflow

The following diagram outlines the workflow for evaluating the effect of this compound on DRG neuron culture.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection DRG Dissection (Rodent) Digestion Enzymatic & Mechanical Dissociation Dissection->Digestion Plating Plate Neurons on PDL/Laminin Digestion->Plating Culture Culture for 24-72h (NGF Supplement) Plating->Culture Patch Establish Whole-Cell Patch-Clamp Culture->Patch Baseline Record Baseline Activity (Current-Clamp) Patch->Baseline Treatment Perfuse with this compound (Varying Concentrations) Baseline->Treatment PostTreat Record Post-Treatment Activity Treatment->PostTreat Washout Washout and Record Recovery PostTreat->Washout Analyze Analyze: - Rheobase - Action Potential Count - Firing Frequency - Na+ Current Density Washout->Analyze

Figure 2: Workflow for assessing this compound's effect on DRG neuron excitability.

Quantitative Data Summary

The following tables present hypothetical data based on the expected effects of a selective Nav1.7 inhibitor like this compound on DRG neuron excitability. These values are derived from published data on similar compounds and serve as an example of expected experimental outcomes.

Table 1: Effect of this compound on Action Potential Firing in DRG Neurons

This compound Conc.Rheobase (pA)Action Potentials at 2x RheobaseFiring Frequency at 2x Rheobase (Hz)
Vehicle (0.1% DMSO)60 ± 58 ± 116 ± 2
1 nM65 ± 67 ± 114 ± 2
10 nM85 ± 74 ± 18 ± 2
100 nM120 ± 10 1 ± 12 ± 2
1 µM155 ± 120 0
Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle.

Table 2: Effect of this compound on Nav1.7-mediated Sodium Current

This compound Conc.Peak Nav1.7 Current Density (pA/pF)% Inhibition of Nav1.7 Current
Vehicle (0.1% DMSO)-55 ± 80%
1 nM-48 ± 712.7%
10 nM-25 ± 554.5%
100 nM-8 ± 3 85.5%
1 µM-2 ± 196.4%
Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. Nav1.7 current isolated using a voltage protocol and subtraction with a saturating concentration of a specific Nav1.7 toxin.

Conclusion

This compound is a valuable research tool for investigating the role of Nav1.7 in the excitability of sensory neurons. The protocols provided herein offer a robust framework for culturing primary DRG neurons and quantifying the inhibitory effects of this compound on their electrophysiological properties. The expected outcome is a concentration-dependent decrease in neuronal excitability, consistent with the known function of Nav1.7 as a critical channel for setting the pain threshold. These in vitro assays are essential for the preclinical evaluation of novel analgesics targeting Nav1.7.

References

Application Notes and Protocols for Studying Nav1.7 Channel Kinetics with GDC-0310

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing GDC-0310, a potent and selective acyl-sulfonamide inhibitor of the voltage-gated sodium channel Nav1.7, for studying its channel kinetics. The protocols outlined below are designed for researchers in academia and the pharmaceutical industry engaged in pain research and the development of novel analgesics.

This compound has been a subject of interest due to its high affinity for Nav1.7, a genetically validated target for pain.[1][2][3] Understanding the kinetic parameters of its interaction with the channel is crucial for elucidating its mechanism of action and for the development of future Nav1.7-targeting therapeutics. Although clinical development of this compound was discontinued, it remains a valuable tool for investigating the biology of Nav1.7.[2]

Mechanism of Action

This compound is a selective acyl-sulfonamide inhibitor of Nav1.7.[4][5] Cryo-electron microscopy studies have revealed that this compound binds to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel. This binding occurs in an unexpected orthogonal pose compared to other arylsulfonamide inhibitors, stabilizing the channel in a non-conducting state.[6] This unique binding mode provides a basis for the rational design of new Nav1.7 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with Nav1.7 and its selectivity over other sodium channel subtypes.

ParameterValueSpeciesNotes
IC50 0.6 nMHuman[4][5][7]
Ki 1.8 nMHuman[5][8]
EC50 1.1 µMIn vivo (mouse model)Concentration-dependent reduction in nociceptive events in an inherited erythromelalgia (IEM) mouse model.[5][8]

Table 1: Potency of this compound against Nav1.7

Nav Channel SubtypeSelectivity Fold (over Nav1.7)Method
Nav1.1 >63-foldVoltage Clamp
Nav1.2 >63-foldVoltage Clamp
Nav1.5 94-foldCellular Sodium Influx
Nav1.6 >330-foldVoltage Clamp

Table 2: Selectivity of this compound for Nav1.7 over other Nav channel subtypes.[7][8]

Experimental Protocols

Cell Culture and Maintenance of Nav1.7-Expressing Cell Lines

This protocol describes the culture of Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human Nav1.7.

Materials:

  • HEK293 or CHO cells stably expressing hNav1.7

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Selection antibiotic (e.g., G418 or Puromycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotic.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • For electrophysiology experiments, plate cells onto glass coverslips coated with an appropriate attachment factor (e.g., poly-L-lysine).

cluster_0 Cell Culture Workflow start Start with frozen vial of Nav1.7-expressing cells thaw Thaw cells rapidly start->thaw culture Culture in T-75 flask with complete growth medium thaw->culture incubate Incubate at 37°C, 5% CO2 culture->incubate passage Passage cells upon reaching 80-90% confluency incubate->passage plate Plate cells on coated coverslips for experiments passage->plate end Cells ready for Electrophysiology or Binding Assay plate->end

Cell Culture Workflow for Nav1.7-Expressing Cells.
Whole-Cell Voltage-Clamp Electrophysiology

This protocol details the use of whole-cell voltage-clamp to measure the kinetics of this compound inhibition of Nav1.7 channels. Automated patch-clamp systems (e.g., Qube, Patchliner, SyncroPatch) can be used for higher throughput.[9][10][11]

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.

Procedure:

  • Place a coverslip with adherent Nav1.7-expressing cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with internal solution.

  • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -120 mV.

Voltage Protocols to Determine Kinetic Parameters:

  • On-rate of Inhibition:

    • Apply a train of depolarizing pulses to 0 mV for 20 ms at a frequency of 1 Hz from a holding potential of -120 mV to establish a baseline current.

    • Perfuse the cell with a known concentration of this compound.

    • Continue the pulse train and monitor the time-dependent decrease in the peak Nav1.7 current.

    • The on-rate (kon) can be determined by fitting the decay of the peak current to a single exponential function.

  • Off-rate of Inhibition:

    • Equilibrate the cells with this compound until a steady-state block is achieved using a low-frequency pulse protocol.

    • Initiate washout by perfusing with this compound-free external solution.

    • Apply test pulses to 0 mV at a low frequency (e.g., 0.1 Hz) to monitor the recovery from block.

    • The off-rate (koff) can be determined by fitting the time course of current recovery to a single exponential function.

  • Voltage-Dependence of Inhibition:

    • To determine the affinity for the resting state, hold the cell at hyperpolarized potentials (e.g., -140 mV) and apply a brief test pulse to 0 mV.

    • To determine the affinity for the inactivated state, introduce a long depolarizing prepulse (e.g., to -30 mV for 500 ms) to inactivate the channels before the test pulse to 0 mV.

    • Construct concentration-response curves at different holding potentials or with different prepulse protocols to determine the IC50 for each channel state.

cluster_1 Electrophysiology Workflow prep Prepare Nav1.7 cells on coverslips setup Mount coverslip on microscope and perfuse with external solution prep->setup patch Establish whole-cell patch clamp configuration setup->patch protocol Apply specific voltage protocols (on-rate, off-rate, voltage-dependence) patch->protocol record Record Nav1.7 currents in the absence and presence of this compound protocol->record analyze Analyze data to determine kinetic parameters (kon, koff, IC50) record->analyze

Workflow for Electrophysiological Analysis of this compound.
Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for Nav1.7. A suitable radiolabeled ligand that binds to the same or an allosterically coupled site is required.

Materials:

  • Membrane preparations from cells expressing Nav1.7

  • Radiolabeled Nav1.7 ligand (e.g., [³H]-Saxitoxin, though a specific acyl-sulfonamide site radioligand would be ideal)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, with appropriate salts)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the Nav1.7 membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known Nav1.7 blocker.

  • Calculate the specific binding at each concentration of this compound.

  • Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13]

cluster_2 Signaling Pathway of Nav1.7 Inhibition by this compound pain_stimulus Painful Stimulus nociceptor Nociceptor Depolarization pain_stimulus->nociceptor nav17_activation Nav1.7 Channel Opening nociceptor->nav17_activation na_influx Na+ Influx nav17_activation->na_influx action_potential Action Potential Generation and Propagation na_influx->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal gdc0310 This compound vsd4_binding Binds to VSD4 of Nav1.7 gdc0310->vsd4_binding stabilization Stabilizes Inactivated State vsd4_binding->stabilization block Block of Na+ Influx stabilization->block block->action_potential Inhibits

Proposed Signaling Pathway of Nav1.7 Inhibition by this compound in Nociceptors.

By following these detailed protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the intricate kinetics of the Nav1.7 channel, contributing to a deeper understanding of its role in pain signaling and aiding in the discovery of next-generation analgesics.

References

Application of GDC-0310 in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0310 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain.[1][2] High-throughput screening (HTS) assays are essential for identifying and characterizing novel NaV1.7 inhibitors like this compound. This document provides detailed application notes and protocols for the use of this compound in HTS assays, focusing on automated patch-clamp electrophysiology, the gold-standard for ion channel drug discovery.

Introduction

The voltage-gated sodium channel NaV1.7 is a critical component in the transmission of pain signals. Its preferential expression in peripheral sensory neurons makes it an attractive target for the development of non-opioid analgesics. This compound, an acyl-sulfonamide, has emerged as a highly selective NaV1.7 inhibitor.[1] The discovery and optimization of such compounds heavily rely on robust and efficient HTS platforms.

Automated patch-clamp (APC) systems have revolutionized ion channel drug discovery by enabling the rapid and reliable screening of large compound libraries.[3][4] These systems, such as the Qube, IonWorks Barracuda, and SyncroPatch, allow for the high-throughput assessment of compound activity on NaV1.7 channels expressed in stable cell lines.[3][5][6]

Signaling Pathway

GDC0310_Signaling_Pathway GDC0310 This compound NaV17 NaV17 GDC0310->NaV17 inhibits Noxious_Stimuli Noxious_Stimuli Noxious_Stimuli->NaV17 activates Depolarization Depolarization NaV17->Depolarization Na+ influx Action_Potential Action_Potential Depolarization->Action_Potential Pain_Signal Pain_Signal Action_Potential->Pain_Signal

Quantitative Data

The following tables summarize the key quantitative data for this compound and the performance of typical HTS assays for NaV1.7 inhibitors.

Table 1: Potency and Selectivity of this compound

ParameterValueChannelReference
IC₅₀ 0.6 nMhNaV1.7[2]
Binding Kᵢ 1.8 nMhNaV1.7
Cellular Sodium Influx IC₅₀ 16 nMhNaV1.7

Table 2: Performance Metrics of Automated Patch-Clamp HTS for NaV1.7

HTS PlatformSuccess RateZ' FactorReference
SyncroPatch 768PE 79%0.72[3]
IonWorks Barracuda >80%N/A[5]
Qube 83% (median)N/A

Experimental Protocols

The following protocols describe the general procedures for high-throughput screening of NaV1.7 inhibitors using automated patch-clamp systems. These are based on established methods and can be adapted for the specific use of this compound.[3][6][7]

Cell Line Maintenance

HEK293 or CHO cells stably expressing human NaV1.7 are recommended for these assays.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Cells should be passaged upon reaching 80-90% confluency.

Automated Patch-Clamp Electrophysiology

This protocol provides a general workflow for an automated patch-clamp experiment. Specific parameters will need to be optimized for the instrument in use.

Materials:

  • HEK293 or CHO cells stably expressing hNaV1.7

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

  • This compound stock solution (in DMSO) and serial dilutions.

  • Automated patch-clamp system (e.g., Qube, SyncroPatch, or IonWorks Barracuda).

  • Appropriate consumables for the APC system (e.g., patch plates or chips).

Workflow Diagram:

HTS_Workflow cluster_prep Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis Cell_Culture Cell Culture (hNaV1.7 expressing cells) Cell_Harvesting Cell Harvesting & Suspension Cell_Culture->Cell_Harvesting Compound_Plating Compound Plating (this compound dilutions) System_Setup APC System Setup (Solutions & Plates) Compound_Plating->System_Setup Cell_Harvesting->System_Setup Patching Automated Cell Patching System_Setup->Patching Recording Electrophysiological Recording Patching->Recording Data_Acquisition Data Acquisition Recording->Data_Acquisition QC Quality Control (Seal Resistance, Current Amp.) Data_Acquisition->QC Analysis IC50 Curve Fitting QC->Analysis Hit_Identification Hit Identification Analysis->Hit_Identification

Procedure:

  • Cell Preparation:

    • Harvest cells from culture flasks using a non-enzymatic cell dissociation solution to ensure channel integrity.

    • Resuspend the cells in the external solution at the optimal density for the specific APC platform (typically 1-5 x 10⁶ cells/mL).

    • Ensure a high percentage of single, viable cells.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in the external solution to achieve the desired final concentrations for the concentration-response curve. The final DMSO concentration should be kept constant across all wells (typically ≤0.1%).

    • Transfer the compound dilutions to the appropriate compound plate for the APC system.

  • APC System Setup and Execution:

    • Prime the fluidics of the APC instrument with the prepared external and internal solutions.

    • Load the cell suspension, compound plate, and patch plate into the instrument.

    • Define the voltage protocol. A typical protocol to assess state-dependent block of NaV1.7 includes:

      • A holding potential of -120 mV.

      • A conditioning pre-pulse to a depolarized potential (e.g., -70 mV) to induce the inactivated state of the channel.

      • A test pulse to 0 mV to elicit the sodium current.

    • Initiate the automated screening run. The instrument will perform cell capture, sealing, whole-cell formation, compound application, and data acquisition.

  • Data Analysis:

    • Monitor the success rate of the experiment based on quality control parameters such as seal resistance (>500 MΩ) and peak current amplitude (>200 pA).

    • Measure the peak sodium current in the presence of each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration relative to the control (vehicle) response.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value for this compound.

Conclusion

This compound serves as a valuable tool for the study of NaV1.7 and as a reference compound in high-throughput screening campaigns aimed at discovering novel analgesics. The use of automated patch-clamp technology provides a robust and efficient platform for the characterization of this compound and the identification of new NaV1.7 inhibitors. The protocols and data presented here offer a comprehensive guide for researchers in the field of pain drug discovery.

References

Troubleshooting & Optimization

GDC-0310 Technical Support Center: Experimental Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with the selective Nav1.7 inhibitor, GDC-0310. The following content addresses common challenges related to its solubility and stability in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] this compound has a reported solubility of up to 4 mg/mL (7.36 mM) in DMSO.[2] To achieve this concentration, ultrasonic treatment and warming the solution to 60°C may be necessary.[2] It is crucial to use a fresh, anhydrous supply of DMSO, as it is highly hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1]

Q2: My this compound powder appears as a solid. How should I handle it for experiments?

A2: this compound is supplied as a white to off-white solid.[2] Due to its physical state, it is recommended to dissolve the compound directly in an appropriate solvent, like DMSO, to create a stock solution for accurate and consistent dosing in your experiments.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: Proper storage is critical to maintain the integrity of this compound. The following storage conditions are recommended:

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent (DMSO) -80°C6 months
-20°C1 month

Data sourced from MedChemExpress product information.[2]

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon dilution in aqueous buffer or cell culture medium.

This is a common issue for hydrophobic compounds like this compound and is often referred to as "crashing out" of solution.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.Decrease the final working concentration. Perform a preliminary solubility test to determine the maximum soluble concentration in your specific buffer or medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous solution causes a rapid solvent exchange, leading to precipitation.[3]Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) buffer or medium.[3] Add the compound dropwise while gently vortexing the solution to ensure even distribution.[3]
Low Temperature of Aqueous Solution The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) buffers or cell culture media for dilutions.[3]
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] This may necessitate preparing a more dilute stock solution in DMSO.
Issue 2: The solution appears clear initially, but a precipitate forms after several hours or days of incubation.

Delayed precipitation can be caused by several factors related to the stability of the compound in the experimental environment.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Compound Instability This compound may degrade over time in an aqueous environment, leading to the formation of less soluble byproducts.Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replacing the medium with freshly prepared compound-containing medium every 24-48 hours.
Interaction with Media Components This compound may interact with salts, proteins, or other components in the cell culture medium, forming insoluble complexes.[4]If possible, test the solubility of this compound in different basal media formulations. For some experiments, using a serum-free medium might be a viable option if compatible with your cell line.
Changes in pH or Temperature Fluctuations in the incubator's CO2 levels can alter the pH of the medium, which can affect compound solubility. Temperature shifts can also lead to precipitation.[4]Ensure your incubator is properly calibrated for stable CO2 and temperature levels. Use appropriate buffering agents in your solutions.
Evaporation Evaporation of the medium during long-term incubation can increase the concentration of this compound, leading to precipitation.Maintain proper humidity levels in the incubator. Ensure that culture plates or flasks are well-sealed to minimize evaporation.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Bring the vial of this compound powder and a fresh bottle of anhydrous, high-purity DMSO to room temperature.

  • Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[1]

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[1]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium
  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the desired volume of complete cell culture medium (containing serum, if applicable) to 37°C.[3]

  • To minimize precipitation, it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock solution to 1 mM in fresh DMSO.

  • Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even distribution.[3]

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

  • Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level, typically below 0.5% and ideally below 0.1%.[3]

Signaling Pathway and Experimental Workflow

This compound is a selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a key player in the transmission of pain signals in peripheral sensory neurons.

GDC0310_Pathway cluster_Neuron Peripheral Sensory Neuron Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical pressure) Nav17_Channel Nav1.7 Channel (Voltage-gated Na+ channel) Noxious_Stimuli->Nav17_Channel activates Depolarization Membrane Depolarization Nav17_Channel->Depolarization leads to Na+ influx & Action_Potential Action Potential Generation and Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal GDC0310 This compound GDC0310->Nav17_Channel inhibits

Caption: Signaling pathway of Nav1.7 inhibition by this compound in a peripheral sensory neuron.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution in DMSO Start->Prepare_Stock Store_Stock Aliquot and Store Stock at -80°C/-20°C Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution in Pre-warmed Aqueous Buffer Store_Stock->Prepare_Working Check_Precipitation Visually Inspect for Precipitation Prepare_Working->Check_Precipitation Proceed Proceed with Experiment Check_Precipitation->Proceed Clear Troubleshoot Troubleshoot Dilution (See Guide) Check_Precipitation->Troubleshoot Precipitate Observed End End Proceed->End Troubleshoot->Prepare_Working

Caption: Recommended experimental workflow for preparing this compound solutions.

References

GDC-0310 Electrophysiology Recordings: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GDC-0310 in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Nav1.7 is a well-validated target for pain research due to its critical role in the transmission of nociceptive signals.[2]

Q2: What are the key parameters of this compound's activity?

This compound exhibits a half-maximal inhibitory concentration (IC50) of 0.6 nM for human Nav1.7 (hNav1.7).[1] It has shown selectivity over other sodium channel subtypes.[3]

Q3: What is the recommended solvent and storage for this compound?

For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The choice of solvent for electrophysiology experiments will depend on the final desired concentration and the experimental buffer, with DMSO often being a suitable initial solvent.

Q4: Are there any known off-target effects I should be aware of?

While this compound is highly selective for Nav1.7, it is good practice to test for effects on other Nav channel subtypes expressed in your system, especially if unexpected results are observed.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during electrophysiology recordings with this compound.

Problem Potential Cause Recommended Solution
No observable effect of this compound Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh aliquots of this compound from a new stock. Ensure proper storage at -80°C.[1]
Incorrect Concentration: Errors in dilution calculations or pipette calibration.Double-check all calculations and ensure pipettes are properly calibrated. Prepare a fresh dilution series.
Low Channel Expression: The cells used may have low endogenous or transfected expression of Nav1.7.Verify Nav1.7 expression levels using molecular biology techniques (e.g., qPCR, Western blot) or by using a positive control.
Inconsistent or variable block Incomplete Solution Exchange: The perfusion system is not adequately washing in the this compound solution or washing it out.Ensure your perfusion system has a fast and complete exchange rate. Check for leaks or blockages in the tubing.[4]
Compound Adsorption: this compound may be adsorbing to the tubing of the perfusion system.Use low-adsorption tubing (e.g., Tygon®) and pre-perfuse the system with the this compound solution before starting the recording.
High noise or unstable recordings Poor Seal Quality: A giga-ohm seal is not achieved or is lost during the experiment.Ensure patch pipettes are properly fire-polished and the solution is filtered.[5] Apply gentle positive pressure when approaching the cell.
Electrical Interference: Noise from nearby equipment or improper grounding.Check the integrity of the Faraday cage and ensure all equipment is properly grounded.[5]
Cell Health: The cells are not healthy, leading to unstable membranes.Use cells from a healthy, low-passage culture. Ensure proper osmolarity and pH of all solutions.
Slow onset of inhibition Slow Compound Diffusion: The time allowed for this compound to reach the channel is insufficient.Increase the pre-incubation time with this compound before recording.
Use-Dependent Block: The inhibitory effect of this compound may be enhanced with channel activity.Apply a series of depolarizing pulses to the cell to facilitate the binding of this compound to the channel.

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for this compound on Nav1.7

This protocol outlines a method for characterizing the inhibitory effects of this compound on hNav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Preparation:

  • Culture HEK293 cells stably expressing hNav1.7 on glass coverslips.

  • Use cells at 70-90% confluency for experiments.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 10 mM stock in DMSO and store at -80°C.[1] Dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.[5]

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -100 mV.

  • Record Nav1.7 currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).

  • Obtain a stable baseline recording in the external solution.

  • Perfuse the cell with the desired concentration of this compound for 3-5 minutes to allow for equilibration.

  • Record currents in the presence of this compound using the same voltage protocol.

  • Wash out the compound with the external solution to observe the reversibility of the block.

4. Data Analysis:

  • Measure the peak inward current at each voltage step before and after this compound application.

  • Calculate the percentage of current inhibition at each concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Quantitative Data Summary

The following table provides an example of expected results when testing this compound on Nav1.7 channels. (Note: This is hypothetical data for illustrative purposes).

Parameter Control This compound (1 nM) This compound (10 nM)
Peak Nav1.7 Current (pA) -5250 ± 350-2600 ± 280-550 ± 90
% Inhibition 0%50.5%89.5%
IC50 (nM) N/A-0.6 (calculated)
Activation V1/2 (mV) -25.3 ± 1.2-25.1 ± 1.5-24.9 ± 1.8
Inactivation V1/2 (mV) -78.6 ± 2.1-85.2 ± 2.5-92.4 ± 3.0

Visualizations

GDC0310_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Prepare Nav1.7 Expressing Cells seal Establish Giga-ohm Seal cell_prep->seal solution_prep Prepare Solutions & this compound Dilutions solution_prep->seal pipette_pull Pull & Fire-Polish Pipettes pipette_pull->seal whole_cell Go Whole-Cell seal->whole_cell baseline Record Baseline Currents whole_cell->baseline drug_app Apply this compound baseline->drug_app drug_rec Record in Presence of this compound drug_app->drug_rec washout Washout drug_rec->washout measure Measure Peak Currents washout->measure inhibition Calculate % Inhibition measure->inhibition ic50 Determine IC50 inhibition->ic50

Caption: Experimental workflow for this compound electrophysiology.

GDC0310_Pathway cluster_neuron Neuron Nav17 Nav1.7 Channel Depolarization Depolarization Nav17->Depolarization leads to Na_ion Na+ Ion Na_ion->Nav17 Influx Action_Potential Action Potential Propagation Blocked Depolarization->Action_Potential prevents GDC0310 This compound GDC0310->Nav17 Inhibits

Caption: this compound inhibits Nav1.7, blocking sodium influx.

References

Potential off-target effects of GDC-0310 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GDC-0310 in cellular assays. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] It belongs to the acyl-sulfonamide class of inhibitors.[3] The inhibition of Nav1.7 is intended to block the propagation of pain signals.

Q2: How selective is this compound for Nav1.7 over other sodium channel subtypes?

This compound shows selectivity for Nav1.7 over other Nav subtypes, but it is not entirely specific. It exhibits some activity against other Nav channels, particularly Nav1.4.[4] The development of this compound was an optimization effort to improve selectivity compared to earlier compounds like GDC-0276.[1][5][6]

Q3: Why was the clinical development of this compound discontinued?

The development of this compound, along with a similar compound GDC-0276, was halted after Phase I clinical trials for reasons that have not been publicly disclosed.[4]

Q4: What are the known off-target effects of this compound?

Specific off-target effects of this compound on unrelated proteins or signaling pathways are not extensively detailed in the public domain. Most available data focuses on its selectivity across different sodium channel isoforms. Its modest selectivity over Nav1.4 could be a source of potential off-target effects in cell types expressing this channel, such as skeletal muscle.[4]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various human voltage-gated sodium channel (hNav) subtypes.

TargetIC50 (nM)Fold Selectivity vs. hNav1.7
hNav1.70.6[2][3]1x
hNav1.43.4[3]~6x[4]
hNav1.238[3]~63x[4]
hNav1.6198[3]~330x[4]
hNav1.1202[3]>63x[4]
hNav1.5551[3]>63x[4]

Visualizing this compound Selectivity

GDC0310_Selectivity cluster_target This compound cluster_nav Nav Channel Subtypes GDC0310 This compound Nav17 Nav1.7 (Primary Target) GDC0310->Nav17 High Potency IC50 = 0.6 nM Nav14 Nav1.4 (Skeletal Muscle) GDC0310->Nav14 Moderate Potency IC50 = 3.4 nM Nav12 Nav1.2 (CNS) GDC0310->Nav12 Lower Potency IC50 = 38 nM Nav16 Nav1.6 (PNS & CNS) GDC0310->Nav16 Lower Potency IC50 = 198 nM Nav11 Nav1.1 (CNS) GDC0310->Nav11 Lower Potency IC50 = 202 nM Nav15 Nav1.5 (Cardiac) GDC0310->Nav15 Lower Potency IC50 = 551 nM Off_Target_Workflow cluster_workflow Experimental Workflow start Observe Unexpected Phenotype in Cellular Assay check_expression Profile Nav Channel Expression (RT-qPCR, Western Blot) start->check_expression dose_response Perform Wide-Range Dose-Response Curve check_expression->dose_response orthogonal Use Orthogonal Approach (siRNA, other inhibitors) dose_response->orthogonal phenocopy Does knockdown/other inhibitor phenocopy this compound effect? orthogonal->phenocopy on_target Likely On-Target Effect (via expressed Nav channels) phenocopy->on_target Yes off_target Potential Off-Target Effect phenocopy->off_target No biochemical_screen Perform Biochemical Screen (e.g., Kinase Panel) off_target->biochemical_screen identify_off_target Identify Specific Off-Target biochemical_screen->identify_off_target Troubleshooting_Logic cluster_logic Troubleshooting Decision Tree start Unexpected Cellular Effect with this compound q1 Is the effective concentration within the range of known Nav channel inhibition? start->q1 q2 Do your cells express a Nav channel subtype inhibited by this compound at this concentration? q1->q2 Yes a3 Strongly suggests a true off-target effect. q1->a3 No a1 Likely an on-target effect mediated by a known Nav channel subtype. q2->a1 Yes a2 Possible novel on-target effect on an uncharacterized Nav subtype or a true off-target effect. q2->a2 No

References

Optimizing GDC-0310 incubation time for maximal inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the GDC-0310 Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is a key player in pain signaling pathways. This compound functions by binding to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, trapping it in an inactivated state. This prevents the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nociceptive neurons.

Q2: What is the reported IC50 value for this compound?

A2: this compound has a reported IC50 of 0.6 nM for human Nav1.7 (hNav1.7).[1]

Q3: What is a recommended starting concentration and incubation time for this compound in a cell-based assay?

A3: For initial experiments, a concentration range of 1 nM to 1 µM is a reasonable starting point. The optimal incubation time will depend on the specific assay and the endpoint being measured. For direct inhibition of Nav1.7 channel activity in electrophysiology experiments, a pre-incubation time of 3 to 5 minutes is often sufficient. For cell-based assays measuring downstream effects, such as changes in cell viability or signaling pathways, longer incubation times of 24 to 72 hours may be necessary. A time-course experiment is highly recommended to determine the optimal incubation time for your specific experimental setup.

Q4: In which solvent should I dissolve this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

Q5: How should I store the this compound stock solution?

A5: Store the DMSO stock solution of this compound at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: No or lower-than-expected inhibition of Nav1.7 activity.
Possible Cause Troubleshooting Steps
Suboptimal Incubation Time Perform a time-course experiment to determine the optimal incubation period. Test a range of incubation times (e.g., 30 minutes, 1, 2, 4, 8, 12, 24 hours).
Inhibitor Concentration Too Low Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration.
Incorrect Assay Conditions Ensure that the assay buffer and other reagents are compatible with this compound and do not interfere with its activity. Verify the pH and temperature of the assay conditions.
Cell Health and Passage Number Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in cell characteristics and responsiveness.
This compound Degradation Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Issue 2: High variability between experimental replicates.
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells of the microplate. Variations in cell number can lead to inconsistent results.
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents.
Edge Effects in Microplates To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile buffer or media.
Incomplete Dissolution of this compound Ensure that the this compound is completely dissolved in the assay medium before adding it to the cells.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (e.g., MTT Assay)

This protocol is designed to determine the optimal incubation time of this compound to achieve maximal inhibition of cell viability in a Nav1.7-expressing cell line.

Materials:

  • Nav1.7-expressing cells (e.g., HEK293 cells stably expressing hNav1.7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the Nav1.7-expressing cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Add the this compound dilutions to the appropriate wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for various time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • At the end of each incubation time point, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After the incubation with MTT, add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the percentage of inhibition as a function of incubation time for a fixed concentration of this compound to determine the optimal incubation time.

Data Presentation:

Table 1: Example of Time-Course Effect of this compound on Cell Viability

Incubation Time (hours)% Inhibition (at a fixed this compound concentration, e.g., 100 nM)
615.2 ± 2.1
1235.8 ± 3.5
2468.4 ± 4.2
4875.1 ± 3.9
7272.3 ± 4.5

Table 2: Example of Dose-Response of this compound at Optimal Incubation Time (e.g., 24 hours)

This compound Concentration (nM)% Inhibition
110.5 ± 1.8
1045.2 ± 3.1
10068.9 ± 4.0
100085.6 ± 2.7

Visualizations

GDC0310_Mechanism cluster_membrane Cell Membrane Nav17 Nav1.7 Channel (Resting State) Nav17_active Nav1.7 Channel (Active State) Nav17_inactive Nav1.7 Channel (Inactive State) Nav17_active->Nav17_inactive Inactivates Sodium_Influx Na+ Influx Nav17_active->Sodium_Influx Repolarization Membrane Repolarization Nav17_inactive->Repolarization Allows reset to resting state No_Sodium_Influx No Na+ Influx Nav17_inactive->No_Sodium_Influx GDC0310 This compound GDC0310->Nav17_inactive Binds and stabilizes Depolarization Membrane Depolarization Depolarization->Nav17 Opens Repolarization->Nav17 Action_Potential Action Potential Propagation Sodium_Influx->Action_Potential No_Action_Potential Inhibition of Action Potential No_Sodium_Influx->No_Action_Potential

Caption: Mechanism of action of this compound on the Nav1.7 channel.

experimental_workflow start Start cell_seeding Seed Nav1.7-expressing cells in 96-well plate start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation gdc0310_treatment Treat cells with varying concentrations of this compound overnight_incubation->gdc0310_treatment time_course_incubation Incubate for different time points (e.g., 6, 12, 24, 48, 72h) gdc0310_treatment->time_course_incubation assay Perform endpoint assay (e.g., MTT, electrophysiology) time_course_incubation->assay data_acquisition Acquire data using a microplate reader or patch-clamp rig assay->data_acquisition data_analysis Analyze data to determine % inhibition vs. time data_acquisition->data_analysis optimal_time Determine optimal incubation time data_analysis->optimal_time dose_response Perform dose-response experiment at optimal incubation time optimal_time->dose_response Proceed with optimal time final_analysis Determine IC50 at optimal incubation time dose_response->final_analysis end End final_analysis->end

Caption: Experimental workflow for optimizing this compound incubation time.

References

GDC-0310 Clinical Trial Discontinuation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the discontinuation of a clinical trial can raise numerous questions. This technical support center provides a comprehensive overview of the available information regarding the GDC-0310 clinical trial, its discontinuation, and the underlying scientific context.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the this compound clinical trial?

A1: The development of this compound, a selective Nav1.7 inhibitor, was halted after Phase I clinical trials. However, the specific reasons for this decision have not been publicly disclosed by the developing pharmaceutical companies, Genentech and Xenon Pharmaceuticals.[1]

Q2: What is the mechanism of action for this compound?

A2: this compound is a potent and selective inhibitor of the Nav1.7 voltage-gated sodium channel.[2][3][4] This channel is a well-established target for pain therapeutics due to its critical role in the generation and propagation of action potentials in pain-sensing neurons.[1][5] The inhibitor works by binding to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, trapping it in an inactivated state.[1] This mechanism prevents the influx of sodium ions, thereby dampening the pain signals.

Q3: What was the intended therapeutic application of this compound?

A3: Given its mechanism as a Nav1.7 inhibitor, this compound was being investigated as a non-opioid therapeutic for the treatment of pain.[1][5] The strong genetic linkage between Nav1.7 and human pain disorders, such as congenital insensitivity to pain and inherited erythromelalgia, has made it a significant target for analgesic drug development.[1]

Q4: Was this compound selective for the Nav1.7 channel?

A4: Yes, this compound was developed to be a selective inhibitor of Nav1.7. Preclinical data demonstrated its high potency for Nav1.7 and selectivity over other sodium channel subtypes, although with a more modest selectivity over hNav1.4.[1]

Quantitative Data Summary

The following tables summarize the available preclinical data for this compound, providing insights into its potency and selectivity.

Table 1: In Vitro Potency of this compound

ParameterValue
hNav1.7 IC500.6 nM[2][4]
hNav1.7 Binding Ki1.8 nM[3][4]
Cellular Sodium Influx IC5016 nM[3]

Table 2: Selectivity of this compound Over Other Sodium Channel Subtypes

SubtypeSelectivity Fold
hNav1.1> 63-fold[1]
hNav1.2> 63-fold[1]
hNav1.4~6-fold[1]
hNav1.5> 63-fold (94-fold in one study)[1][3]
hNav1.6~330-fold[1]

Experimental Protocols

While specific clinical trial protocols are not publicly available, the following outlines a general methodology for assessing the activity of a Nav1.7 inhibitor like this compound, based on the available preclinical data.

In Vitro Electrophysiology Assay (Voltage Clamp)

  • Cell Line: Utilize a stable cell line (e.g., HEK293 cells) expressing the human Nav1.7 channel (hNav1.7).

  • Preparation: Culture the cells under standard conditions. On the day of the experiment, prepare a single-cell suspension.

  • Recording: Use whole-cell patch-clamp electrophysiology to record sodium currents.

  • Voltage Protocol: Hold the cell membrane potential at a level that keeps the channels in a resting state (e.g., -120mV). Apply a depolarizing voltage step to elicit a sodium current.

  • Compound Application: Perfuse the cells with varying concentrations of this compound.

  • Data Analysis: Measure the peak sodium current at each concentration of the compound. Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a suitable equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

GDC0310_Mechanism_of_Action cluster_neuron Nociceptive Neuron cluster_inhibition Inhibition by this compound Pain_Signal Pain Stimulus Nav17_Channel Nav1.7 Channel (Resting State) Pain_Signal->Nav17_Channel Activates Action_Potential Action Potential Propagation Nav17_Channel->Action_Potential Na+ Influx Nav17_Inactivated Nav1.7 Channel (Inactivated State) Nav17_Channel->Nav17_Inactivated Pain_Perception Pain Perception in Brain Action_Potential->Pain_Perception GDC0310 This compound GDC0310->Nav17_Inactivated Binds and Stabilizes Nav17_Inactivated->Action_Potential

Caption: Mechanism of this compound in blocking pain signals.

GDC0310_Experimental_Workflow Start Start: Hypothesis Nav1.7 inhibition reduces pain Cell_Line_Prep Prepare HEK293 cells expressing hNav1.7 Start->Cell_Line_Prep Patch_Clamp Perform whole-cell patch-clamp recording Cell_Line_Prep->Patch_Clamp Data_Acquisition Record sodium currents at varying this compound concentrations Patch_Clamp->Data_Acquisition IC50_Calc Calculate IC50 value for Nav1.7 inhibition Data_Acquisition->IC50_Calc Selectivity_Screen Screen against other Nav channel subtypes IC50_Calc->Selectivity_Screen Selectivity_Analysis Determine selectivity profile Selectivity_Screen->Selectivity_Analysis Preclinical_Models Test in animal models of pain (e.g., IEM mouse model) Selectivity_Analysis->Preclinical_Models Efficacy_Assessment Assess reduction in nociceptive events Preclinical_Models->Efficacy_Assessment Phase1_Trial Phase I Clinical Trial (Safety and PK in humans) Efficacy_Assessment->Phase1_Trial Discontinuation Discontinuation of Trial (Reasons not disclosed) Phase1_Trial->Discontinuation

Caption: General experimental workflow for this compound evaluation.

References

Technical Support Center: GDC-0310 In Vitro Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vitro metabolic stability of GDC-0310. The information is tailored for scientists in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind the design of this compound in relation to its metabolic stability?

A1: this compound was engineered for enhanced metabolic stability by blocking the labile benzylic position within its N-benzyl piperidine moiety.[1] This structural modification was a key optimization step to improve its pharmacokinetic profile compared to earlier compounds in its series.[1]

Q2: What are the likely metabolic pathways for this compound in vitro?

A2: While this compound is designed for stability, residual metabolism may occur. Based on its acyl-sulfonamide structure, potential metabolic pathways to investigate include:

  • Oxidation (Phase I): Cytochrome P450 (CYP) enzymes may catalyze hydroxylation at alternative, less sterically hindered positions on the molecule, or N-dealkylation.

  • Conjugation (Phase II): Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a possible metabolic route for compounds containing hydroxyl or amine functionalities.[2][3]

Q3: Why might I observe high clearance of this compound in human liver microsomes (HLMs) but lower clearance in hepatocytes?

A3: Discrepancies between HLM and hepatocyte data can arise from several factors. High clearance in microsomes that is not replicated in hepatocytes could suggest that cell permeability is a rate-limiting step in the whole-cell model.[4] Additionally, hepatocytes contain a broader range of phase I and phase II enzymes and cofactors, providing a more complete picture of metabolism that might involve pathways less prominent in microsomes.[2][5]

Q4: Could non-specific binding be an issue in my in vitro assays with this compound?

A4: Yes, non-specific binding to microsomal proteins or assay plates can be a concern, particularly for lipophilic compounds.[6] This can lead to an underestimation of the true intrinsic clearance. It is advisable to measure or predict the fraction of unbound compound in your assay system to correct for this.[7]

Troubleshooting Guides

Issue 1: Higher-than-Expected Clearance in Liver Microsome Stability Assay
Possible Cause Troubleshooting Step Rationale
Residual CYP-mediated metabolism Perform reaction phenotyping using a panel of recombinant human CYP isoforms or selective chemical inhibitors.This will help identify the specific CYP enzymes responsible for the observed metabolism.
Non-specific binding leading to inaccurate measurements Measure the fraction unbound in microsomes (fu,mic) using methods like equilibrium dialysis. Correct the calculated intrinsic clearance for the unbound fraction.High non-specific binding can artificially lower the concentration of the compound available to the enzymes, leading to an underestimation of stability.[6][7]
Instability of the compound in the assay buffer Run a control incubation without NADPH to assess non-enzymatic degradation.This helps to differentiate between metabolic instability and chemical instability under the assay conditions.
Issue 2: Difficulty in Detecting and Identifying Metabolites
Possible Cause Troubleshooting Step Rationale
Low rate of metabolite formation Increase the incubation time or the concentration of liver microsomes/hepatocytes. Use plated hepatocytes for longer-term incubations (up to 48 hours).[8]For compounds with low clearance, longer exposure to the metabolic enzymes is necessary to generate detectable quantities of metabolites.
Analytical sensitivity issues Optimize the LC-MS/MS method for the detection of potential metabolites. This includes developing specific multiple reaction monitoring (MRM) transitions for predicted metabolites.A highly sensitive and specific analytical method is crucial for detecting low-level metabolites.[9]
Metabolites are primarily formed via Phase II pathways Ensure that hepatocyte assays are being used, as they contain the necessary cofactors for conjugation reactions. For microsomal assays, supplement with UDPGA to assess glucuronidation.Liver microsomes are deficient in the cofactors required for most Phase II reactions unless they are added exogenously.[10][11]

Experimental Protocols

Protocol 1: this compound Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and this compound working solution. The final microsomal protein concentration should be between 0.5-1.0 mg/mL, and the this compound concentration typically 1 µM.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: this compound Metabolic Stability in Suspended Human Hepatocytes

Objective: To determine the in vitro intrinsic clearance of this compound in a whole-cell system.

Materials:

  • This compound

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to achieve a cell density of approximately 0.5-1.0 x 10^6 viable cells/mL.[5]

  • Prepare a working solution of this compound in the incubation medium. The final concentration is typically 1 µM.

  • Add the hepatocyte suspension to a multi-well plate.

  • Add the this compound working solution to the wells to start the incubation at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[12]

  • Centrifuge the samples to pellet cell debris.

  • Analyze the supernatant by LC-MS/MS to measure the concentration of this compound.

  • Determine the rate of disappearance to calculate the half-life and intrinsic clearance.

Data Presentation

Table 1: Typical Parameters for In Vitro Metabolic Stability Assays

ParameterLiver Microsomes AssayHepatocyte Assay
Test System Pooled Human Liver MicrosomesPooled Human Hepatocytes
Protein/Cell Concentration 0.5 - 1.0 mg/mL0.5 - 1.0 x 10^6 cells/mL
Test Compound Concentration 1 µM1 µM
Incubation Time Points 0, 5, 15, 30, 60 min0, 15, 30, 60, 120 min
Cofactor NADPHEndogenous
Analysis Method LC-MS/MSLC-MS/MS

Table 2: Troubleshooting Summary for this compound In Vitro Metabolism

IssuePotential CauseRecommended Action
High Clearance CYP-mediated metabolism, non-specific bindingCYP phenotyping, measure fu,mic
Low Metabolite Detection Low turnover, analytical sensitivityIncrease incubation time/enzyme concentration, optimize LC-MS/MS
Microsome vs. Hepatocyte Discrepancy Permeability limitations, Phase II metabolismEvaluate compound permeability, use hepatocytes for Phase II

Visualizations

GDC_0310_Metabolism_Pathway GDC_0310 This compound PhaseI Phase I Metabolism (Oxidation) GDC_0310->PhaseI CYP Enzymes PhaseII Phase II Metabolism (Glucuronidation) GDC_0310->PhaseII UGT Enzymes Oxidized_Metabolite Oxidized Metabolite PhaseI->Oxidized_Metabolite Glucuronide_Conjugate Glucuronide Conjugate PhaseII->Glucuronide_Conjugate Oxidized_Metabolite->PhaseII Excretion Excretion Glucuronide_Conjugate->Excretion

Caption: Potential metabolic pathways of this compound.

Troubleshooting_Workflow Start Unexpected In Vitro Metabolic Instability Check_Assay_Conditions Verify Assay Conditions (pH, temp, cofactors) Start->Check_Assay_Conditions High_Clearance High Clearance Observed? Check_Assay_Conditions->High_Clearance Low_Metabolite_Detection Low Metabolite Detection? High_Clearance->Low_Metabolite_Detection No CYP_Phenotyping Perform CYP Phenotyping High_Clearance->CYP_Phenotyping Yes Increase_Incubation Increase Incubation Time/ Enzyme Concentration Low_Metabolite_Detection->Increase_Incubation Yes End Identify Metabolic Soft Spot Low_Metabolite_Detection->End No Measure_Binding Measure Non-Specific Binding CYP_Phenotyping->Measure_Binding Measure_Binding->End Optimize_LCMS Optimize LC-MS/MS Method Increase_Incubation->Optimize_LCMS Optimize_LCMS->End

Caption: Troubleshooting workflow for this compound metabolic instability.

References

Overcoming challenges with GDC-0310 in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the use of GDC-0310 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] Its mechanism of action involves binding to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, thereby blocking the influx of sodium ions that is crucial for the initiation and propagation of action potentials in neurons.[1] This makes it a valuable tool for studying the role of Nav1.7 in various physiological and pathological processes, particularly in pain signaling.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the powder at -20°C for up to three years and the DMSO stock solution in aliquots at -80°C for up to six months to minimize freeze-thaw cycles.[2]

Q3: What is the known selectivity profile of this compound?

A3: this compound exhibits high selectivity for Nav1.7 over other Nav channel isoforms. However, it is important to be aware of its potential activity on other channels, especially at higher concentrations. The available data on its IC50 values against various human Nav channels is summarized in the table below.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound against Human Voltage-Gated Sodium (hNav) Channel Isoforms

Channel IsoformIC50 (nM)
hNav1.70.6
hNav1.43.4
hNav1.238
hNav1.6198
hNav1.1202
hNav1.5551

Data compiled from publicly available sources.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during long-term cell culture experiments with this compound.

Issue 1: Decreased Cell Viability or Signs of Cytotoxicity

  • Question: I am observing increased cell death, changes in morphology, or reduced proliferation in my cell cultures after prolonged exposure to this compound. What could be the cause and how can I troubleshoot this?

  • Answer:

    • High Compound Concentration: The effective concentration of this compound for Nav1.7 inhibition is in the low nanomolar range. In long-term cultures, even slightly elevated concentrations can lead to off-target effects and cytotoxicity.

      • Troubleshooting:

        • Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

        • Use the lowest effective concentration possible to minimize potential off-target effects.[4]

    • Solvent Toxicity: The final concentration of DMSO in the culture medium should be kept to a minimum, ideally below 0.1%, as higher concentrations can be toxic to cells.

      • Troubleshooting:

        • Always include a vehicle control (medium with the same concentration of DMSO as the this compound-treated cultures) to assess the impact of the solvent alone.

    • Compound Instability: this compound may degrade over time in culture medium, leading to the formation of potentially toxic byproducts.

      • Troubleshooting:

        • Prepare fresh working solutions of this compound from a frozen stock for each medium change.

        • Consider the stability of the compound in your specific culture medium and under your experimental conditions (e.g., temperature, light exposure).[5]

    • Off-Target Effects: Although selective, at higher concentrations or in certain cell types, this compound might interact with other ion channels or cellular targets, leading to unforeseen cytotoxic effects.[6]

      • Troubleshooting:

        • Consult literature for known off-target effects of Nav1.7 inhibitors.

        • If possible, use a structurally different Nav1.7 inhibitor as a control to see if the observed cytotoxicity is specific to this compound's chemical structure.

Issue 2: Development of Cellular Resistance to this compound

  • Question: Initially, my cells responded to this compound, but over time, the inhibitory effect has diminished. What could be happening?

  • Answer:

    • Upregulation of Nav1.7 Expression: Cells may adapt to the continuous presence of the inhibitor by increasing the expression of the Nav1.7 channel, thereby requiring higher concentrations of this compound to achieve the same level of inhibition.

      • Troubleshooting:

        • Monitor Nav1.7 protein and mRNA levels over the course of your experiment using techniques like Western blotting or qPCR.

    • Expression of Other Sodium Channels: Cells might compensate for the blockage of Nav1.7 by upregulating the expression of other sodium channel isoforms that are less sensitive to this compound.

      • Troubleshooting:

        • Profile the expression of other Nav channel isoforms in your cells at different time points during the long-term culture.

    • Alterations in Downstream Signaling: Changes in signaling pathways downstream of sodium channel activity could lead to a reduced reliance on Nav1.7 for the cellular function you are measuring.

      • Troubleshooting:

        • Investigate key downstream signaling molecules to see if their activity or expression levels have changed over time.

Issue 3: Experimental Variability and Inconsistent Results

  • Question: I am getting inconsistent results between different batches of long-term experiments with this compound. How can I improve reproducibility?

  • Answer:

    • Inconsistent Compound Activity: Improper storage and handling can lead to the degradation of this compound.

      • Troubleshooting:

        • Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

        • Protect stock solutions from light.

    • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can significantly impact cellular responses.

      • Troubleshooting:

        • Maintain a consistent cell culture protocol, including seeding density and passage number.

        • Ensure the quality and consistency of your cell culture medium and supplements. For neuronal cultures, specialized media and supplements like B27 or N2 are often required for long-term viability.[7]

    • Assay Performance: The method used to assess the effects of this compound may be prone to variability.

      • Troubleshooting:

        • Carefully validate your assay and include appropriate positive and negative controls in every experiment.

        • Ensure that the final concentration of this compound is accurate and consistent across experiments.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment of this compound in Long-Term Culture

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Replace the medium in the wells with the prepared this compound dilutions and the vehicle control.

  • Incubation: Incubate the plate for the desired long-term duration (e.g., 7, 14, or 21 days), ensuring regular medium changes with freshly prepared this compound or vehicle.

  • Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as the MTT or PrestoBlue™ assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound.

Protocol 2: Long-Term Culture of Neuronal Cells with this compound

  • Plate Coating: Coat culture plates with an appropriate substrate to promote neuronal attachment and growth (e.g., Poly-D-Lysine or Laminin).[7]

  • Cell Plating: Plate primary neurons or a neuronal cell line at an optimal density in a specialized neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX™).[7]

  • This compound Treatment: After allowing the cells to adhere and stabilize (typically 24-48 hours), replace half of the medium with fresh medium containing the desired concentration of this compound or vehicle (DMSO).

  • Medium Changes: Perform partial medium changes (e.g., replacing 50% of the medium) every 2-3 days with fresh medium containing the appropriate concentration of this compound or vehicle. This helps maintain a stable compound concentration and replenish nutrients.

  • Monitoring: Regularly monitor the health and morphology of the neurons throughout the experiment using phase-contrast microscopy.

  • Functional Readout: At the desired time points, perform your functional assays to assess the long-term effects of this compound on neuronal activity (e.g., calcium imaging, patch-clamp electrophysiology).

Visualizations

GDC_0310_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Nav1_7 Nav1.7 Channel Na_in Na+ Nav1_7->Na_in Na+ Influx Na_out Na+ Na_out->Nav1_7 Depolarization Membrane Depolarization Na_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential GDC0310 This compound GDC0310->Nav1_7 Inhibition Troubleshooting_Workflow Start Start: Reduced Efficacy or Cell Viability Issue Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Solvent Check Vehicle (DMSO) Control Start->Check_Solvent Check_Stability Evaluate Compound Stability Start->Check_Stability Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Check_Resistance Investigate Cellular Resistance Dose_Response->Check_Resistance If viability is still an issue Solvent_Toxicity Assess Solvent Toxicity Check_Solvent->Solvent_Toxicity Optimize_Culture Optimize Cell Culture Conditions Solvent_Toxicity->Optimize_Culture If solvent is not the issue Fresh_Aliquots Use Fresh Aliquots for Each Experiment Check_Stability->Fresh_Aliquots End Resolution Fresh_Aliquots->End Expression_Analysis Analyze Nav Channel Expression (qPCR/WB) Check_Resistance->Expression_Analysis Expression_Analysis->End Standardize_Protocol Standardize Seeding Density & Passage Number Optimize_Culture->Standardize_Protocol Standardize_Protocol->End Long_Term_Culture_Workflow Start Start: Experiment Setup Plate_Coating Coat Plates (e.g., PDL, Laminin) Start->Plate_Coating Cell_Seeding Seed Cells at Optimal Density Plate_Coating->Cell_Seeding Stabilization Allow Cells to Stabilize (24-48h) Cell_Seeding->Stabilization Treatment Initiate this compound Treatment Stabilization->Treatment Medium_Change Regular Partial Medium Changes (with fresh this compound) Treatment->Medium_Change Monitoring Monitor Cell Health & Morphology Medium_Change->Monitoring Medium_Change->Monitoring Endpoint Endpoint Analysis: Functional Assays Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis End Conclusion Data_Analysis->End

References

GDC-0310 Cytotoxicity Assessment in Neuronal Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of GDC-0310, a selective Nav1.7 inhibitor, in neuronal cell lines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound in neuronal cell lines?

A1: Currently, there is limited publicly available data specifically detailing the cytotoxic profile of this compound in neuronal cell lines. As a selective Nav1.7 inhibitor, this compound is designed to target a specific ion channel implicated in pain signaling.[1] However, it is crucial to experimentally determine the therapeutic window and potential for off-target effects that could lead to cytotoxicity. High concentrations or prolonged exposure may lead to disruptions in ion homeostasis and subsequent cell death.

Q2: What are the potential off-target effects of this compound that could contribute to cytotoxicity?

A2: While this compound is designed for selectivity, high concentrations may lead to off-target inhibition of other voltage-gated sodium channel subtypes (Nav1.1-Nav1.9) that are crucial for neuronal function.[2] Inhibition of Nav1.1, Nav1.2, and Nav1.3, which are highly expressed in the central nervous system, could lead to neurological deficits, while inhibition of Nav1.4 (skeletal muscle) and Nav1.6 (nodes of Ranvier) could result in motor impairment.[1][2] Cardiotoxicity is another concern due to potential effects on the Nav1.5 cardiac sodium channel.[2]

Q3: What are the general mechanisms by which sodium channel blockers can induce neuronal cell death?

A3: Sodium channel blockers can induce neuronal cell death through several mechanisms, often linked to the disruption of cellular ion homeostasis.[3][4] Prolonged blockade of sodium channels can lead to alterations in membrane potential, which in turn can affect the function of other voltage-dependent ion channels and transporters. This can trigger a cascade of events including:

  • Calcium Overload: Disruption of sodium gradients can impact the function of sodium-calcium exchangers, leading to an influx of calcium, which can activate apoptotic pathways.[4]

  • Mitochondrial Dysfunction: Ionic imbalances can lead to mitochondrial stress, resulting in the release of pro-apoptotic factors like cytochrome c.

  • Excitotoxicity: In some contexts, alterations in neuronal excitability can contribute to excitotoxic cell death.[4]

Q4: Which neuronal cell lines are most appropriate for assessing this compound cytotoxicity?

A4: The choice of neuronal cell line should be guided by the experimental goals. Commonly used human neuroblastoma cell lines like SH-SY5Y or rodent cell lines such as PC12 are suitable for initial cytotoxicity screening. For more specific investigations, cell lines endogenously expressing Nav1.7 or engineered to express specific Nav channel subtypes would be ideal to assess on-target versus off-target effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in cell viability assay results. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS to maintain humidity.
Compound precipitation at high concentrations.Visually inspect the treatment media for precipitates. If observed, prepare fresh stock solutions and consider using a lower concentration range or a different solvent.
Unexpectedly high cytotoxicity at low concentrations. Off-target effects of this compound.Perform selectivity profiling against other Nav channel subtypes using cell lines expressing individual channels.[2]
Contamination of cell culture.Regularly test for mycoplasma contamination and maintain aseptic techniques.
Sensitivity of the chosen cell line.Consider using a less sensitive cell line or reducing the treatment duration.
No observed cytotoxicity even at high concentrations. Insufficient treatment duration.Increase the incubation time with this compound (e.g., from 24 to 48 or 72 hours).
Rapid metabolism of the compound by the cells.Consider a medium change with fresh compound during prolonged incubations.
Insensitive cytotoxicity assay.Use a more sensitive assay. For example, if using an MTT assay, consider switching to a lactate dehydrogenase (LDH) or a fluorescent dye-based assay.
Discrepancies between different cytotoxicity assays. Different assays measure different aspects of cell death.Use a multi-parametric approach. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH) and an apoptosis assay (caspase activity).

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cell line of choice

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection using TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT and labeled dUTPs, as per manufacturer's instructions)

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

  • Wash with PBS.

  • Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

  • Wash three times with PBS.

  • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Visualizations

GDC_0310_Cytotoxicity_Workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) seeding Cell Seeding in 96-well Plate cell_culture->seeding gdc_prep This compound Serial Dilution treatment Incubation (24-72h) seeding->treatment gdc_prep->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., TUNEL, Caspase) treatment->apoptosis_assay necrosis_assay Necrosis Assay (e.g., LDH) treatment->necrosis_assay data_acquisition Data Acquisition (Plate Reader, Microscopy) viability_assay->data_acquisition apoptosis_assay->data_acquisition necrosis_assay->data_acquisition dose_response Dose-Response Curve Generation data_acquisition->dose_response ic50 IC50 Determination dose_response->ic50

Caption: Workflow for assessing this compound cytotoxicity in neuronal cell lines.

Sodium_Channel_Blocker_Cytotoxicity_Pathway Potential Signaling Pathway for Sodium Channel Blocker-Induced Cytotoxicity gdc0310 This compound (or other Nav Blocker) nav17 Nav1.7 Blockade gdc0310->nav17 off_target Off-target Nav Blockade gdc0310->off_target ion_imbalance Ionic Imbalance (↓Na+ influx, altered membrane potential) nav17->ion_imbalance off_target->ion_imbalance ca_overload Intracellular Ca2+ Overload ion_imbalance->ca_overload mito_stress Mitochondrial Stress ca_overload->mito_stress cytochrome_c Cytochrome c Release mito_stress->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical pathway of neuronal cytotoxicity induced by a Nav1.7 inhibitor.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed? check_concentration Is Concentration > Expected IC50 for Nav1.7? start->check_concentration check_selectivity Off-Target Effects Possible? check_concentration->check_selectivity Yes on_target_effect Potential On-Target Cytotoxicity check_concentration->on_target_effect No check_culture Cell Culture Issues? check_selectivity->check_culture No solution_off_target Solution: Profile against other Nav subtypes. Use lower concentration. check_selectivity->solution_off_target Yes check_assay Assay Artifacts? check_culture->check_assay No solution_culture Solution: Check for contamination. Optimize cell density. check_culture->solution_culture Yes solution_assay Solution: Validate with a different assay. Check reagent stability. check_assay->solution_assay Yes

Caption: Decision tree for troubleshooting unexpected cytotoxicity results.

References

GDC-0310 Technical Support Center: Minimizing Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help minimize variability in experimental results when working with GDC-0310, a selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2]

Mechanism of Action at a Glance

This compound is an acyl-sulfonamide that potently and selectively blocks the NaV1.7 ion channel.[1][2] NaV1.7 is a crucial component in the transmission of pain signals. This compound binds to the voltage-sensing domain 4 (VSD4) of the channel, stabilizing it in an inactivated state and thereby preventing the propagation of action potentials in nociceptive neurons.[3]

Caption: Simplified signaling pathway of NaV1.7 and the inhibitory action of this compound.

cluster_membrane Cell Membrane NaV17 NaV1.7 Channel Na_Influx Na+ Influx NaV17->Na_Influx Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Depolarization Membrane Depolarization Noxious_Stimuli->Depolarization Depolarization->NaV17 activates Action_Potential Action Potential Propagation Na_Influx->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal GDC0310 This compound GDC0310->NaV17 inhibits

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q: How should I prepare and store this compound stock solutions to ensure stability and minimize variability?

A: Proper handling and storage of this compound are critical for obtaining reproducible results.

  • Reconstitution: It is recommended to prepare stock solutions in 100% dimethyl sulfoxide (DMSO). This compound is soluble in DMSO.[4]

  • Storage: Store the solid compound at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4]

  • Working Solutions: When preparing working solutions, it is important to use high-quality, anhydrous DMSO to avoid precipitation. For aqueous-based assays, ensure the final DMSO concentration is consistent across all experimental conditions and controls, and that it is low enough to not affect your experimental system.

ParameterRecommendation
Storage (Solid) -20°C
Solvent DMSO
Stock Solution Storage -80°C (up to 6 months) or -20°C (up to 1 month) in single-use aliquots.[1][4]
In Vitro Assay Variability

Q: I am observing high variability in my cell-based assay results with this compound. What are the potential causes and how can I troubleshoot this?

A: Variability in cell-based assays can stem from several factors related to both the compound and the experimental setup.

  • Cell Line Stability: Ensure the stable expression and consistent passage number of the cell line expressing NaV1.7. Variations in channel expression levels can significantly impact the measured potency of the inhibitor.

  • Compound Precipitation: Due to its hydrophobic nature, this compound may precipitate in aqueous assay buffers, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation. Consider using a formulation with a low percentage of organic solvent or a surfactant to improve solubility.

  • Assay-Dependent Effects: The inhibitory potency of this compound can be influenced by the specific state of the NaV1.7 channel. As a state-dependent inhibitor, its IC50 can vary depending on the voltage protocol and holding potential used in electrophysiology experiments.[5]

Troubleshooting Workflow for In Vitro Assay Variability

Variability High Variability in In Vitro Assays Check_Compound Check Compound Solubility/Stability Variability->Check_Compound Check_Cells Check Cell Line Health & Expression Variability->Check_Cells Check_Protocol Review Assay Protocol Variability->Check_Protocol Precipitation Precipitation in Aqueous Buffer? Check_Compound->Precipitation Passage_Number Consistent Passage Number? Check_Cells->Passage_Number DMSO_Control Consistent DMSO Concentration? Check_Protocol->DMSO_Control Precipitation->Check_Protocol No Optimize_Formulation Optimize Formulation (e.g., add surfactant) Precipitation->Optimize_Formulation Yes Passage_Number->Check_Protocol Yes Use_Lower_Passage Use Lower, Consistent Passage Cells Passage_Number->Use_Lower_Passage No Standardize_DMSO Standardize DMSO Concentration DMSO_Control->Standardize_DMSO No

Caption: A logical workflow for troubleshooting in vitro assay variability.

Off-Target Effects

Q: I am observing an unexpected phenotype in my experiment that doesn't seem to be related to NaV1.7 inhibition. Could this be an off-target effect of this compound?

A: While this compound is a selective NaV1.7 inhibitor, it does exhibit some activity against other NaV channel isoforms at higher concentrations. It is also possible that it interacts with other, unrelated targets.

  • NaV Channel Selectivity: this compound has the highest potency for NaV1.7. However, it can inhibit other NaV channels at higher concentrations. Be aware of the expression profile of other NaV channels in your experimental system.[1][6]

  • Broad Target Screening: To definitively rule out off-target effects, it is advisable to test this compound in a broad panel of receptors, kinases, and other enzymes, especially if unexpected results are consistently observed. A related acyl-sulfonamide, GDC-0276, was discontinued due to safety concerns possibly related to off-target effects attributed to its high lipophilicity.[7]

Selectivity Profile of this compound Against Other NaV Isoforms

ChannelIC50 (nM)Selectivity vs. NaV1.7
hNaV1.70.6-
hNaV1.43.4~6-fold
hNaV1.238~63-fold
hNaV1.6198~330-fold
hNaV1.1202~337-fold
hNaV1.5551~918-fold
Data sourced from MedChemExpress and other publications.[1][2][3][6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a general guideline for assessing the inhibitory effect of this compound on human NaV1.7 channels expressed in HEK293 cells.

1. Cell Preparation:

  • Culture HEK293 cells stably expressing hNaV1.7 in appropriate media.

  • Plate cells onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2 with CsOH.

3. Recording:

  • Perform whole-cell voltage-clamp recordings at room temperature.

  • Use a holding potential that allows for the study of the channel in the desired state (e.g., -120 mV for the resting state).

  • Apply voltage steps to elicit NaV1.7 currents (e.g., a step to 0 mV for 20 ms).

  • Establish a stable baseline recording before applying the compound.

  • Perfuse the cells with the external solution containing various concentrations of this compound.

4. Data Analysis:

  • Measure the peak inward current at each concentration of this compound.

  • Normalize the current to the baseline to determine the percentage of inhibition.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Experimental Workflow for Patch-Clamp Electrophysiology

Start Start Prepare_Cells Prepare HEK293-hNaV1.7 Cells on Coverslips Start->Prepare_Cells Prepare_Solutions Prepare External and Internal Solutions Prepare_Cells->Prepare_Solutions Setup_Rig Set up Patch-Clamp Rig Prepare_Solutions->Setup_Rig Obtain_Seal Obtain Gigaohm Seal and Whole-Cell Access Setup_Rig->Obtain_Seal Record_Baseline Record Baseline NaV1.7 Currents Obtain_Seal->Record_Baseline Apply_Compound Apply this compound at Various Concentrations Record_Baseline->Apply_Compound Record_Inhibition Record Inhibited NaV1.7 Currents Apply_Compound->Record_Inhibition Analyze_Data Analyze Data and Calculate IC50 Record_Inhibition->Analyze_Data End End Analyze_Data->End

Caption: A step-by-step workflow for a patch-clamp experiment.

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound on a relevant cell line (e.g., SH-SY5Y, which endogenously expresses NaV1.7).

1. Cell Plating:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium. Remember to include a vehicle control (DMSO).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate at 37°C for 4 hours.

4. Solubilization and Measurement:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the concentration-response curve to determine the IC50 for cytotoxicity.

Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified scientific professionals. The provided protocols are general guidelines and may require optimization for specific experimental conditions.

References

Navigating the Nuances of Nav1.7 Inhibition: A Technical Support Center for GDC-0310

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the selective Nav1.7 inhibitor GDC-0310 in preclinical pain models, unexpected or contradictory results can be a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help interpret these outcomes and guide future experiments.

Troubleshooting Guide: Interpreting Unexpected Results with this compound

This guide addresses common issues researchers may face when this compound does not perform as expected in their pain models.

Issue/Observation Potential Causes Recommended Actions
Lack of Efficacy in a Validated Pain Model 1. Insufficient Target Engagement: Plasma concentration may not translate to adequate concentration at the nerve tissue. 2. Model-Specific Nav Channel Contribution: The pain model may not be primarily driven by Nav1.7. Other channels like Nav1.8 or Nav1.9 could play a more dominant role. 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The timing of drug administration and peak plasma concentration may not align with the window of maximal pain response in the model.1. Confirm Target Engagement: If possible, perform ex vivo electrophysiology on dorsal root ganglion (DRG) neurons from treated animals to confirm Nav1.7 inhibition. 2. Evaluate Model Dependency: Test this compound in a model with a strong genetic validation for Nav1.7 involvement, such as an inherited erythromelalgia (IEM) model.[1][2] 3. Optimize PK/PD Relationship: Conduct a dose-response and time-course study to ensure adequate drug exposure during the pain assessment period.
Inconsistent Results Across Different Pain Models 1. Differential Nav1.7 Expression: The anatomical location and expression levels of Nav1.7 can vary between different nerve populations affected in various pain states (e.g., inflammatory vs. neuropathic). 2. Central vs. Peripheral Effects: The contribution of central versus peripheral Nav1.7 channels to the overall pain phenotype may differ between models.1. Characterize Nav1.7 Expression: Use immunohistochemistry or in situ hybridization to confirm Nav1.7 expression in the relevant neuronal populations for each model. 2. Consider Central Penetration: Evaluate the brain and spinal cord concentrations of this compound to determine if central effects are plausible.
Development of Tolerance or Tachyphylaxis 1. Receptor Downregulation or Desensitization: Chronic exposure to an antagonist can sometimes lead to compensatory changes in channel expression or function. 2. Activation of Compensatory Pathways: The nervous system may upregulate other pro-nociceptive pathways to counteract the inhibition of Nav1.7. One possibility is the upregulation of opioid pathways.[3]1. Vary Dosing Regimen: Investigate intermittent versus continuous dosing schedules. 2. Investigate Compensatory Mechanisms: Co-administer this compound with antagonists for other potential pain targets to see if efficacy can be restored.
Unexpected Off-Target Effects 1. Interaction with Other Nav Channels: Despite its high selectivity, at higher concentrations, this compound may inhibit other Nav channel subtypes. It has modest selectivity over Nav1.4.[4][5] 2. Metabolite Activity: An active metabolite of this compound could have a different pharmacological profile.1. Assess Off-Target Activity: Perform in vitro patch-clamp electrophysiology against a panel of Nav channels at the concentrations achieved in vivo. 2. Characterize Metabolites: Identify and profile the pharmacological activity of major metabolites.

Frequently Asked Questions (FAQs)

Q1: We see robust in vitro potency for this compound on human Nav1.7 channels, but it shows weak or no efficacy in our rodent model of neuropathic pain. Why might this be?

A1: This is a common challenge in translating in vitro data to in vivo efficacy. Several factors could be at play:

  • Species Differences: There may be subtle differences in the binding site of this compound between human and rodent Nav1.7 that affect its potency.

  • High Plasma Protein Binding: Many Nav1.7 inhibitors exhibit high plasma protein binding, which can limit the amount of free drug available to reach the target tissue. High plasma drug concentrations may be necessary to achieve a pharmacological effect.[5]

  • Model Specificity: The pathophysiology of your specific neuropathic pain model may involve other voltage-gated sodium channels more prominently than Nav1.7. For instance, Nav1.3, Nav1.6, and Nav1.9 have been implicated in neuropathic pain.[6]

Q2: this compound was effective in our inflammatory pain model but not in our cancer-induced bone pain model. What could explain this discrepancy?

A2: The underlying mechanisms of different pain states are complex and can involve distinct sets of ion channels and signaling pathways.

  • Inflammatory Pain: This is often associated with the sensitization of peripheral nociceptors, a process in which Nav1.7 plays a key role.

  • Cancer-Induced Bone Pain: This type of pain is multifactorial, involving contributions from tumor cells, immune cells, and osteoclasts, in addition to neuronal mechanisms.[7] It's possible that in this context, other targets are more critical for the generation and maintenance of pain.

Q3: We observed initial efficacy with this compound, but the effect diminished with repeated dosing. What could be the cause?

A3: The development of tolerance is a known phenomenon in pain research. Potential mechanisms include:

  • Upregulation of Other Pain Pathways: The nervous system has a remarkable capacity for plasticity. Chronic blockade of one pathway may lead to the strengthening of others. For example, there is evidence suggesting a potential for upregulation of opioid pathways in the absence of Nav1.7 function.[3]

  • Changes in Channel Expression: The cell may respond to chronic channel blockade by altering the expression levels of Nav1.7 or other related ion channels.

Q4: Why was the clinical development of this compound discontinued after Phase 1 trials?

A4: The specific reasons for the discontinuation of this compound's development have not been publicly disclosed.[2][5] However, challenges in translating preclinical efficacy to clinical success are common in the development of analgesics.[3][8] Potential reasons for discontinuation after Phase 1 could include an unfavorable pharmacokinetic profile, unforeseen side effects in humans, or a strategic decision by the pharmaceutical companies involved.[4][9]

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Analysis of Nav1.7 Inhibition
  • Cell Culture: Use HEK293 cells stably expressing human Nav1.7 (hNav1.7).

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed at room temperature.

  • Voltage Protocol:

    • Hold cells at a resting potential of -120 mV.

    • Elicit currents by depolarizing to 0 mV for 20 ms.

    • To determine the IC50, apply test pulses after a 500 ms prepulse to -120 mV.

  • Data Analysis: Measure the peak inward current in the presence of varying concentrations of this compound. Fit the concentration-response data to a Hill equation to determine the IC50.

In Vivo Behavioral Model: Inherited Erythromelalgia (IEM) Mouse Model
  • Animal Model: Utilize mice expressing a gain-of-function mutation in Nav1.7 (e.g., I848T) to mimic IEM.[2]

  • Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage).

  • Behavioral Testing:

    • Induce nociceptive behavior using a mild thermal stimulus (e.g., a heat lamp or immersion in warm water).

    • Measure the latency to withdrawal or the number of nocifensive behaviors (e.g., licking, flinching).

  • Data Analysis: Compare the behavioral responses of this compound-treated animals to vehicle-treated controls. Calculate the EC50 from the dose-response curve.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action for this compound targeting the Nav1.7 channel.

Troubleshooting_Workflow Start Unexpected Result with this compound CheckPK Verify Drug Exposure (PK) in Target Tissue Start->CheckPK CheckPD Confirm Target Engagement (PD) (e.g., ex vivo electrophysiology) CheckPK->CheckPD Exposure Adequate OptimizeDose Optimize Dose and Schedule CheckPK->OptimizeDose Exposure Inadequate EvaluateModel Assess Pain Model (Nav1.7 Dependency) CheckPD->EvaluateModel Target Engaged InvestigateOffTarget Investigate Off-Target Effects and Metabolites CheckPD->InvestigateOffTarget Target Not Engaged Despite Exposure ReconsiderModel Select Alternative Model (e.g., IEM model) EvaluateModel->ReconsiderModel Model Inappropriate Conclusion Refined Hypothesis EvaluateModel->Conclusion Model Appropriate OptimizeDose->CheckPK ReconsiderModel->Conclusion InvestigateOffTarget->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

A Comparative Analysis of GDC-0310 and GDC-0276: Selectivity and Potency in NaV1.7 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective acyl-sulfonamide inhibitors of the voltage-gated sodium channel NaV1.7, GDC-0310 and GDC-0276. Both compounds were developed by Genentech in collaboration with Xenon Pharmaceuticals and advanced to Phase I clinical trials for the treatment of pain.[1][2] This document summarizes their potency and selectivity profiles based on preclinical data, outlines the experimental methodologies used for their characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and GDC-0276

Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical for the generation and propagation of action potentials in nociceptive neurons.[3] Genetic validation in humans has made NaV1.7 a prime target for the development of novel analgesics.[4] this compound and GDC-0276 are potent, orally active, and reversible inhibitors of NaV1.7.[5][6] GDC-0276 was identified first, and subsequent optimization to improve metabolic stability and pharmacokinetic properties led to the discovery of this compound.[4][7] While both compounds showed promise in preclinical studies, their clinical development was discontinued after Phase I trials for undisclosed reasons.[1][3]

Potency and Selectivity: A Quantitative Comparison

The potency and selectivity of this compound and GDC-0276 were primarily assessed using in vitro electrophysiology assays on human embryonic kidney (HEK293) cells stably expressing various human NaV channel subtypes.

Potency against hNaV1.7

Both compounds exhibit sub-nanomolar potency against the primary target, hNaV1.7.

CompoundIC50 (nM) for hNaV1.7
GDC-02760.4[1][3]
This compound0.6[1][3]

Table 1: Potency of GDC-0276 and this compound against hNaV1.7.

Selectivity Profile

Selectivity is a critical parameter for NaV1.7 inhibitors to minimize off-target effects, particularly on cardiac (NaV1.5) and skeletal muscle (NaV1.4) sodium channels.

NaV SubtypeGDC-0276 Fold Selectivity (vs. hNaV1.7)This compound Fold Selectivity (vs. hNaV1.7)
hNaV1.1>21[1][3]>63[1][3]
hNaV1.2>21[1][3]>63[1][3]
hNaV1.4~21[1][3]~6[1][3]
hNaV1.5>21[1][3]>63[1][3]
hNaV1.6~1200[1][3]~330[1][3]

Table 2: Selectivity of GDC-0276 and this compound against other human NaV channel subtypes.

This compound generally displays improved selectivity over most tested NaV subtypes compared to GDC-0276, with the notable exception of hNaV1.4, where GDC-0276 is more selective.[1][3] The high selectivity of both compounds against hNaV1.5 is particularly important for cardiac safety.

Experimental Protocols

The following is a representative protocol for determining the potency and selectivity of NaV1.7 inhibitors using whole-cell patch-clamp electrophysiology on HEK293 cells, based on standard methodologies.

Whole-Cell Patch-Clamp Electrophysiology

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably expressing the alpha subunit of human NaV1.7 (and often co-expressed with a beta subunit to ensure proper channel function and trafficking) are cultured in Dulbecco's Modified Eagle's Medium (DMEM).

  • The medium is supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain the expression of the channel.

  • Cells are maintained in a humidified incubator at 37°C and 5% CO2.

2. Cell Preparation for Electrophysiology:

  • Cells are harvested at 60-80% confluency using a non-enzymatic cell dissociation solution to ensure membrane integrity.

  • The cell suspension is then transferred to a recording chamber on the stage of an inverted microscope.

3. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed at room temperature.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are used as recording electrodes.

  • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.

  • A gigaohm seal is formed between the pipette tip and the cell membrane before rupturing the membrane to achieve the whole-cell configuration.

4. Voltage-Clamp Protocol:

  • Cells are held at a holding potential of -120 mV.

  • To elicit NaV1.7 currents, cells are depolarized to a test potential (e.g., 0 mV) for a short duration (e.g., 20 ms).

  • A P/4 leak subtraction protocol is often used to subtract linear leak currents.

5. Data Acquisition and Analysis:

  • Currents are recorded using a patch-clamp amplifier and digitized.

  • The peak inward current is measured before and after the application of the test compound at various concentrations.

  • The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow

NaV1.7 Signaling Pathway in Nociception

NaV1_7_Signaling_Pathway cluster_Nociceptor Nociceptor Membrane Noxious_Stimulus Noxious Stimulus (e.g., heat, mechanical) Receptor_Activation Receptor Activation Noxious_Stimulus->Receptor_Activation Membrane_Depolarization Membrane Depolarization Receptor_Activation->Membrane_Depolarization NaV1_7_Opening NaV1.7 Channel Opening Membrane_Depolarization->NaV1_7_Opening Sodium_Influx Na+ Influx NaV1_7_Opening->Sodium_Influx Action_Potential Action Potential Generation Sodium_Influx->Action_Potential Signal_Propagation Signal Propagation to CNS Action_Potential->Signal_Propagation GDC_Inhibitor This compound / GDC-0276 GDC_Inhibitor->NaV1_7_Opening Inhibition

Caption: NaV1.7's role in pain signaling and its inhibition by GDC compounds.

Experimental Workflow for Potency and Selectivity Assessment

Experimental_Workflow Cell_Culture HEK293 cells stably expressing human NaV subtypes Cell_Harvesting Harvest cells Cell_Culture->Cell_Harvesting Patch_Clamp_Setup Prepare whole-cell patch-clamp setup Cell_Harvesting->Patch_Clamp_Setup Baseline_Recording Record baseline Na+ currents Patch_Clamp_Setup->Baseline_Recording Compound_Application Apply this compound or GDC-0276 (various concentrations) Baseline_Recording->Compound_Application Post_Compound_Recording Record Na+ currents post-application Compound_Application->Post_Compound_Recording Data_Analysis Calculate % inhibition and determine IC50 Post_Compound_Recording->Data_Analysis Selectivity_Determination Compare IC50 across different NaV subtypes Data_Analysis->Selectivity_Determination

Caption: Workflow for assessing NaV inhibitor potency and selectivity.

Conclusion

Both this compound and GDC-0276 are highly potent inhibitors of NaV1.7. This compound, a result of further optimization, exhibits a generally improved selectivity profile over other NaV subtypes compared to GDC-0276, although its selectivity against NaV1.4 is lower. The data presented here, derived from rigorous preclinical evaluations, underscore the potential of targeting NaV1.7 for pain management. While the clinical development of these specific compounds has been halted, the information gathered from their preclinical assessment remains valuable for the ongoing development of next-generation NaV1.7 inhibitors.

References

A Comparative Guide to GDC-0310 and Other Selective Nav1.7 Inhibitors for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the quest for novel analgesics. Human genetic studies have unequivocally linked this channel to pain perception, with loss-of-function mutations leading to a congenital inability to experience pain. This has spurred the development of selective Nav1.7 inhibitors, offering the promise of potent pain relief without the side effects associated with non-selective sodium channel blockers and opioids. This guide provides a detailed comparison of GDC-0310, a selective acyl-sulfonamide Nav1.7 inhibitor, with other notable selective inhibitors, presenting key preclinical data, experimental methodologies, and a visualization of the underlying signaling pathway.

Quantitative Comparison of Nav1.7 Inhibitors

The following tables summarize the in vitro potency and selectivity, as well as the preclinical in vivo efficacy of this compound and other selected Nav1.7 inhibitors.

Table 1: In Vitro Potency (IC50, nM) and Selectivity of Nav1.7 Inhibitors

CompoundhNav1.7hNav1.1hNav1.2hNav1.4hNav1.5hNav1.6Selectivity Notes
This compound 0.6[1]202[2]38[2]3.4[2]551[2]198[2]>63-fold selective over hNav1.1, hNav1.2, and hNav1.5; ~330-fold over Nav1.6, but only ~6-fold over hNav1.4.[1]
GDC-0276 0.4[1][3][4]>21-fold selectivity[3]>21-fold selectivity[3]~21-fold selectivity[1][3]>21-fold selectivity[3]~1200-fold selectivity[1][3]Highly selective, with the lowest selectivity against hNav1.4.[1][3]
PF-05089771 11 (human)[5]850[5]110[5]10,000[5]25,000[5]160[5]Over 100-fold selectivity against most other Nav subtypes.[5]
ST-2427 N/AN/AN/AN/AN/AN/ADescribed as a highly selective, state-independent inhibitor.[6][7] Currently in Phase I clinical trials.[6][8][9]

N/A: Data not publicly available.

Table 2: Preclinical In Vivo Efficacy of Nav1.7 Inhibitors

CompoundAnimal ModelPain TypeEfficacy EndpointKey Findings
This compound Inherited Erythromelalgia (IEM) Mouse Model[10][11]NociceptiveReduction in nociceptive eventsEC50 of 1.1 μM.[10]
GDC-0276 Inherited Erythromelalgia (IEM) Mouse Model[10]NociceptiveReduction in nociceptive eventsEC50 of 1.7 μM.[10]
PF-05089771 CFA-Inflamed Mouse Model[12][13]InflammatoryReduced thermal and tactile sensitivitySignificantly reduced pain sensitivity in inflamed mice with no effect in control mice.[12][13]
ST-2427 N/AN/AN/APreclinical data demonstrated safety and acceptable pharmacokinetic properties with potential for superior efficacy to opioids.[7]

CFA: Complete Freund's Adjuvant N/A: Data not publicly available.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize the role of Nav1.7 in the pain signaling pathway.

Nav17_Pain_Pathway Nav1.7 Signaling Pathway in Pain Perception cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) cluster_Inhibitors Pharmacological Intervention Noxious Stimuli Noxious Stimuli Nociceptor Nociceptor Noxious Stimuli->Nociceptor activates Nav1.7 Nav1.7 Nociceptor->Nav1.7 depolarizes Action Potential Generation Action Potential Generation Nav1.7->Action Potential Generation initiates DRG Dorsal Root Ganglion (DRG) Action Potential Generation->DRG propagates to Spinal Cord Spinal Cord DRG->Spinal Cord transmits signal to Brain Brain Spinal Cord->Brain relays signal to Pain Perception Pain Perception Brain->Pain Perception Selective Nav1.7 Inhibitors Selective Nav1.7 Inhibitors Selective Nav1.7 Inhibitors->Nav1.7 block

Caption: Role of Nav1.7 in the pain signaling pathway from periphery to the CNS.

The following diagram illustrates a typical workflow for evaluating the efficacy of Nav1.7 inhibitors in a preclinical setting.

Experimental_Workflow Preclinical Evaluation of Nav1.7 Inhibitors cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell Line with hNav1.7 Cell Line with hNav1.7 Automated Patch Clamp Automated Patch Clamp Cell Line with hNav1.7->Automated Patch Clamp assay IC50 Determination IC50 Determination Automated Patch Clamp->IC50 Determination data for Selectivity Profiling Selectivity Profiling Automated Patch Clamp->Selectivity Profiling data for Animal Model of Pain Animal Model of Pain IC50 Determination->Animal Model of Pain informs dose selection Compound Administration Compound Administration Animal Model of Pain->Compound Administration Behavioral Testing Behavioral Testing Compound Administration->Behavioral Testing followed by Efficacy Evaluation Efficacy Evaluation Behavioral Testing->Efficacy Evaluation data for

Caption: A typical workflow for the preclinical evaluation of Nav1.7 inhibitors.

Experimental Protocols

In Vitro Electrophysiology: Automated Patch-Clamp Assay

This protocol is used to determine the potency (IC50) of inhibitors on human Nav1.7 channels and to assess their selectivity against other Nav channel subtypes.

1. Cell Culture:

  • Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel (hNav1.7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are maintained in a humidified incubator at 37°C and 5% CO2.

2. Cell Preparation:

  • Cells are harvested using a non-enzymatic cell dissociation solution to ensure membrane integrity.

  • The cells are then washed and resuspended in an extracellular solution at a suitable density for automated patch-clamp experiments.

3. Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.[14]

  • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.[14]

4. Automated Patch-Clamp Procedure (e.g., using QPatch or Patchliner):

  • The automated system performs whole-cell patch-clamp recordings.

  • A voltage protocol is applied to elicit Nav1.7 currents. Typically, cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, and then depolarizing voltage steps are applied to activate and subsequently inactivate the channels.

  • To assess state-dependent inhibition, voltage protocols are designed to hold the channels in different conformational states (resting, open, inactivated).

  • Compounds are applied at various concentrations to determine the concentration-response curve and calculate the IC50 value.

  • The same protocol is repeated for other Nav channel subtypes (Nav1.1, 1.2, 1.4, 1.5, 1.6) to determine selectivity.

In Vivo Pain Models

1. Carrageenan-Induced Inflammatory Pain Model:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Procedure: A subcutaneous injection of carrageenan (e.g., 1-2% solution in saline) is made into the plantar surface of one hind paw.[15][16] This induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia.

  • Drug Administration: The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified time before or after carrageenan injection.

  • Behavioral Testing:

    • Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source (e.g., Hargreaves apparatus) is measured. A decrease in withdrawal latency indicates hyperalgesia.

    • Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation with von Frey filaments of increasing stiffness is determined. A lower withdrawal threshold indicates allodynia.

  • Data Analysis: The effect of the compound on reversing hyperalgesia and/or allodynia is compared to a vehicle-treated control group.

2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain:

  • Animals: Male Sprague-Dawley rats are frequently used.[2][17]

  • Procedure: Under anesthesia, the sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve.[2][18] This procedure leads to the development of chronic neuropathic pain symptoms.

  • Drug Administration: The test compound is typically administered daily, starting several days after the surgery when neuropathic pain is established.

  • Behavioral Testing: Mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a radiant heat source) are assessed at multiple time points after drug administration.

  • Data Analysis: The ability of the compound to alleviate established neuropathic pain is evaluated by comparing the paw withdrawal thresholds or latencies in the drug-treated group to a vehicle-treated group.[17]

Discussion

The data presented highlight the high potency of acyl-sulfonamide inhibitors like this compound and GDC-0276 for Nav1.7.[1] However, the modest selectivity of this compound over the skeletal muscle sodium channel Nav1.4 (~6-fold) may be a contributing factor to its discontinued development.[1] GDC-0276 displays a more favorable selectivity profile, particularly against the cardiac channel Nav1.5 and the skeletal muscle channel Nav1.4.[1][3]

PF-05089771 also demonstrates high potency and excellent selectivity for Nav1.7.[5] Preclinical studies showed its efficacy in an inflammatory pain model.[12][13] However, clinical trials with PF-05089771 in painful diabetic peripheral neuropathy did not show a significant improvement in pain scores compared to placebo.[5]

The development of state-independent inhibitors like ST-2427 represents a different therapeutic strategy.[7] State-dependent inhibitors preferentially bind to the inactivated state of the channel, which is more prevalent during high-frequency firing characteristic of pain states. In contrast, state-independent inhibitors can block the channel in any conformation, which may lead to a more profound and sustained analgesic effect.

The discontinuation of the clinical development of this compound and GDC-0276 for undisclosed reasons, along with the mixed clinical results for other selective Nav1.7 inhibitors, underscores the challenges in translating potent preclinical activity into clinical efficacy. Factors such as target engagement in the periphery, central nervous system penetration, and the complex nature of chronic pain in humans likely contribute to these translational difficulties.

References

GDC-0310: A Comparative Analysis of its Selectivity Profile Against Voltage-Gated Sodium Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of GDC-0310, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's activity against various Nav channel subtypes, supported by available experimental data and detailed methodologies.

Introduction

Voltage-gated sodium (Nav) channels are critical for the initiation and propagation of action potentials in excitable cells. The Nav channel family comprises nine distinct subtypes (Nav1.1–Nav1.9), each with unique tissue distribution and physiological roles. The Nav1.7 subtype, in particular, is preferentially expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain sensation. Consequently, the development of selective Nav1.7 inhibitors represents a promising therapeutic strategy for the treatment of various pain states, potentially avoiding the adverse effects associated with non-selective sodium channel blockers.

This compound is an acyl-sulfonamide compound that has been identified as a highly potent and selective inhibitor of human Nav1.7 (hNav1.7).[1][2][3] This guide summarizes its selectivity profile against other Nav channel subtypes, providing a comparative analysis based on preclinical data.

Selectivity Profile of this compound

The inhibitory activity of this compound against a panel of human Nav channel subtypes has been characterized using electrophysiological assays. The half-maximal inhibitory concentrations (IC50) demonstrate a clear selectivity for Nav1.7 over other subtypes.

Table 1: this compound IC50 Values Against a Panel of Human Nav Channel Subtypes
Nav Channel SubtypeIC50 (nM)
hNav1.70.6[1][2]
hNav1.43.4[1]
hNav1.238[1]
hNav1.6198[1]
hNav1.1202[1]
hNav1.5551[1]

Data sourced from MedchemExpress, citing Safina BS, et al. J Med Chem. 2021.[1][2]

In addition to its potent inhibitory activity, this compound also exhibits a high binding affinity for Nav1.7, with a reported Ki of 1.8 nM.[2] Cellular assays measuring sodium influx have shown an IC50 of 16 nM for this compound against Nav1.7.[2]

Experimental Protocols

The determination of the selectivity profile of this compound was primarily achieved through whole-cell patch-clamp electrophysiology on cell lines stably expressing individual human Nav channel subtypes.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the concentration-dependent inhibition (IC50) of this compound on specific voltage-gated sodium channel subtypes.

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav channel subtype of interest (hNav1.1, hNav1.2, hNav1.4, hNav1.5, hNav1.6, and hNav1.7).

General Procedure:

  • Cell Culture: Stably transfected cells are cultured under standard conditions (e.g., DMEM supplemented with 10% FBS and a selection antibiotic) and plated onto glass coverslips for recording.

  • Electrophysiological Recording:

    • Coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.

    • Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution.

    • A typical voltage protocol involves holding the cell membrane at a negative potential (e.g., -100 mV) to ensure channels are in a resting state, followed by a brief depolarizing pulse (e.g., to 0 mV) to elicit an inward sodium current.

  • Compound Application: this compound is applied at various concentrations via a perfusion system, allowing for the measurement of its effect on the peak sodium current at each concentration.

  • Data Analysis:

    • The peak current amplitude in the presence of this compound is compared to the control current amplitude (vehicle).

    • Concentration-response curves are generated by plotting the percentage of current inhibition against the compound concentration.

    • The IC50 value, representing the concentration at which this compound inhibits 50% of the current, is determined by fitting the data to a suitable sigmoidal dose-response equation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the selectivity of a compound against different ion channel subtypes using automated patch-clamp electrophysiology.

experimental_workflow cluster_prep Preparation cluster_assay Automated Patch-Clamp Assay cluster_analysis Data Analysis cell_culture Cell Culture (Stable Cell Lines) cell_plating Cell Plating cell_culture->cell_plating compound_prep Compound Preparation (Serial Dilutions) compound_application Compound Application compound_prep->compound_application patching Automated Patching cell_plating->patching voltage_protocol Voltage Protocol Application patching->voltage_protocol voltage_protocol->compound_application data_acquisition Data Acquisition (Current Recordings) compound_application->data_acquisition data_processing Data Processing data_acquisition->data_processing concentration_response Concentration-Response Curve Generation data_processing->concentration_response ic50_determination IC50 Determination concentration_response->ic50_determination selectivity_assessment Selectivity Profile Assessment ic50_determination->selectivity_assessment therapeutic_rationale cluster_pain_pathway Nociceptive Signaling cluster_intervention Therapeutic Intervention noxious_stimuli Noxious Stimuli nociceptor_activation Nociceptor Activation noxious_stimuli->nociceptor_activation nav17_opening Nav1.7 Channel Opening nociceptor_activation->nav17_opening action_potential Action Potential Generation & Propagation nav17_opening->action_potential pain_perception Pain Perception action_potential->pain_perception gdc0310 This compound gdc0310->nav17_opening Inhibits

References

GDC-0310: A Comparative Analysis of its Potent and Selective Inhibition of Nav1.7 Currents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GDC-0310's performance against other Nav1.7 inhibitors, supported by experimental data and detailed methodologies. This compound has emerged as a highly potent and selective acyl-sulfonamide inhibitor of the Nav1.7 voltage-gated sodium channel, a key target in pain signaling pathways.

This compound demonstrates a remarkable inhibitory concentration (IC50) of 0.6 nM for human Nav1.7 (hNav1.7)[1][2]. Developed by Genentech and Xenon Pharmaceuticals, this compound, along with its counterpart GDC-0276, has undergone Phase 1 clinical trials[3]. The discovery of this compound stemmed from efforts to enhance the metabolic stability and pharmacokinetic profile of earlier Nav1.7 inhibitors[3]. Despite its promising preclinical profile, the clinical development of both GDC-0276 and this compound was discontinued for reasons that have not been publicly disclosed[4].

Nav1.7 is a well-validated target for analgesic drug discovery, underscored by human genetic studies. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain, whereas gain-of-function mutations are associated with extreme pain disorders[3][4]. This has spurred significant research into developing selective Nav1.7 inhibitors as a novel class of non-opioid pain therapeutics[5].

Comparative Inhibitory Potency of Nav1.7 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable Nav1.7 inhibitors. This data highlights the comparative potency of these compounds against the human Nav1.7 channel (hNav1.7).

CompoundTypehNav1.7 IC50 (nM)
This compound Acyl-sulfonamide0.6 [1][2]
GDC-0276 Acyl-sulfonamideNot explicitly stated, but a precursor to this compound[3]
GX-936 Arylsulfonamide1[6]
GX-201 Acyl-sulfonamide3.2[7]
PF-05089771 SulfonamideNot explicitly stated, but used as a comparator[7]
PF-771 Arylsulfonamide11[6]
GX-585 Acyl-sulfonamide15.1[7]
ST-2262 Guanidinium Toxin Derivative72[8]
QLS-81 Ralfinamide Derivative3,500[9]
Tetracaine Local Anesthetic3,600[6]
Tetrodotoxin (TTX) Neurotoxin34[6]

Selectivity Profile of this compound

A crucial aspect of developing Nav1.7 inhibitors is ensuring high selectivity over other sodium channel isoforms to minimize off-target effects. For instance, inhibition of Nav1.5 can lead to cardiovascular side effects[7]. This compound has demonstrated favorable selectivity over other Nav subtypes.

Nav Channel IsoformThis compound Selectivity (fold difference vs. hNav1.7)
hNav1.1>63-fold[10]
hNav1.2>63-fold[10]
hNav1.4~6-fold[10]
hNav1.5>63-fold[10]
hNav1.6~330-fold[10]

Experimental Protocols

The determination of the inhibitory effect of compounds like this compound on Nav1.7 currents is primarily conducted using patch-clamp electrophysiology. This technique is the gold standard for studying ion channel function, providing high precision and detailed information on channel gating and pharmacology[11]. Both manual and automated patch-clamp (APC) systems are employed in drug discovery for this purpose[11].

Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing Nav1.7 Inhibition

This protocol provides a general methodology for measuring the effect of a test compound on Nav1.7 channels expressed in a heterologous system, such as Human Embryonic Kidney (HEK293) cells[3][8][9].

1. Cell Preparation:

  • HEK293 cells stably expressing the human Nav1.7 channel are cultured to 70-80% confluency.

  • Cells are detached from the culture flask using a gentle enzymatic dissociation method (e.g., trypsin).

  • The cell suspension is centrifuged, and the pellet is resuspended in an external buffer solution to a final concentration of 2-2.5 million cells/mL[12].

2. Electrophysiological Recording:

  • An automated patch-clamp system (e.g., SyncroPatch 768PE or IonWorks Barracuda) or a manual patch-clamp rig is used[11][12].

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose; pH adjusted to 7.4 with NaOH[13].

  • Internal Solution (in mM): 90 KGluconate, 40 KCl, 3.2 MgCl2, 3.2 EDTA, 5 HEPES; pH adjusted to 7.2 with KOH[12]. A perforation agent like Amphotericin B (0.1 mg/mL) can be included to achieve the perforated patch configuration[12].

  • Cells are captured on the recording electrode, and a high-resistance "giga-seal" is formed between the cell membrane and the electrode tip.

  • The cell membrane is then ruptured to achieve the whole-cell configuration.

3. Voltage Protocol and Data Acquisition:

  • The cell is held at a holding potential where the Nav1.7 channels are in a closed, resting state (e.g., -110 mV or -120 mV)[8][13].

  • Nav1.7 currents are elicited by a depolarizing voltage step (e.g., to 0 mV).

  • To assess use-dependent inhibition, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) can be applied.

  • The test compound (e.g., this compound) is applied at various concentrations to the external solution.

  • The peak inward sodium current is measured before and after the application of the compound.

4. Data Analysis:

  • The percentage of current inhibition is calculated for each concentration of the test compound.

  • A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.

  • The IC50 value is determined by fitting the concentration-response data to a logistic equation[9].

Experimental Workflow and Signaling Pathway

experimental_workflow cluster_cell_prep Cell Preparation cluster_epys Electrophysiology cluster_data_acq Data Acquisition & Analysis cluster_pathway Nav1.7 Signaling Pathway HEK293_Nav17 HEK293 cells expressing hNav1.7 Cell_Culture Cell Culture HEK293_Nav17->Cell_Culture Dissociation Enzymatic Dissociation Cell_Culture->Dissociation Resuspension Resuspension in External Buffer Dissociation->Resuspension Patch_Clamp Whole-Cell Patch-Clamp Resuspension->Patch_Clamp Seal_Formation Giga-seal Formation Patch_Clamp->Seal_Formation Whole_Cell_Config Whole-Cell Configuration Seal_Formation->Whole_Cell_Config Voltage_Protocol Apply Voltage Protocol Whole_Cell_Config->Voltage_Protocol Current_Recording Record Nav1.7 Currents Voltage_Protocol->Current_Recording Compound_Application Apply this compound Current_Recording->Compound_Application Baseline vs. Treatment Data_Analysis Data Analysis Current_Recording->Data_Analysis Compound_Application->Current_Recording IC50_Determination IC50 Determination Data_Analysis->IC50_Determination Pain_Stimulus Painful Stimulus Nociceptor_Depolarization Nociceptor Depolarization Pain_Stimulus->Nociceptor_Depolarization Nav17_Activation Nav1.7 Activation Nociceptor_Depolarization->Nav17_Activation Action_Potential Action Potential Propagation Nav17_Activation->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal GDC0310 This compound GDC0310->Nav17_Activation Inhibition

Figure 1: Experimental workflow for assessing Nav1.7 inhibition and the role of Nav1.7 in pain signaling.

References

Cross-Validation of GDC-0310 Activity in Different Expression Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of GDC-0310, a selective inhibitor of the voltage-gated sodium channel Nav1.7, across different expression systems. The information is intended to assist researchers in selecting the most appropriate experimental system for their studies and to provide a framework for interpreting data generated in various cellular contexts.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of Nav1.7, a voltage-gated sodium channel genetically validated as a key mediator of pain signaling.[1] Nav1.7 is primarily expressed in peripheral sensory neurons, where it plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli. Loss-of-function mutations in the gene encoding Nav1.7 (SCN9A) lead to a congenital inability to experience pain, making it a compelling target for the development of novel analgesics. This compound was developed to selectively block this channel and thereby reduce pain perception.

Comparative Activity of this compound

The potency of this compound has been evaluated using various in vitro systems. Recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, are commonly used for their convenience and high-throughput screening compatibility. These cells are engineered to express the human Nav1.7 channel, allowing for the precise measurement of compound activity.

Data Presentation

The following tables summarize the reported inhibitory activity of this compound against Nav1.7 and its selectivity over other Nav channel subtypes. The data presented here is primarily derived from studies utilizing HEK293 cells, a widely adopted system for ion channel research.

Table 1: Potency of this compound against human Nav1.7

ParameterValueExpression SystemReference
IC₅₀0.6 nMhNav1.7 expressed in HEK293 cells[2][3]
Kᵢ1.8 nMhNav1.7[3]
Cellular Sodium Influx IC₅₀16 nMNot specified[1]

Table 2: Selectivity of this compound against other human Nav channel subtypes (measured by voltage clamp)

Nav SubtypeIC₅₀ (nM)Fold Selectivity vs. Nav1.7Expression SystemReference
Nav1.1202>330-foldNot specified[2]
Nav1.238>63-foldNot specified[2]
Nav1.43.4~6-foldNot specified[2]
Nav1.5551>900-foldNot specified[2]
Nav1.6198>330-foldNot specified[2]

Note on Expression Systems:

While the specific expression system for all selectivity data is not explicitly stated in all readily available sources, HEK293 cells are a common host for such assays.[1][4] CHO cells are also a viable and validated platform for expressing Nav1.7 for patch-clamp electrophysiology.[2][5] It is important to note that differences in cellular machinery between expression systems, such as post-translational modifications and the presence of endogenous interacting proteins, can potentially influence the measured potency of a compound.[6] Therefore, direct comparative studies of this compound in different cell lines under identical experimental conditions would provide the most definitive assessment of any system-dependent variations in activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for the two primary assays used to evaluate the activity of Nav1.7 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This "gold-standard" technique allows for the direct measurement of ion channel currents and provides detailed information about the mechanism of action of a compound.

Objective: To measure the inhibitory effect of this compound on Nav1.7 currents in a recombinant expression system (HEK293 or CHO cells).

Materials:

  • HEK293 or CHO cells stably expressing human Nav1.7

  • Cell culture reagents (e.g., DMEM, FBS, antibiotics)

  • Poly-D-lysine coated glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • External (extracellular) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.

  • Internal (intracellular) solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES; pH 7.3 with CsOH.

  • This compound stock solution (in DMSO) and serial dilutions.

Procedure:

  • Cell Preparation: Culture Nav1.7-expressing cells to 60-80% confluency. Plate cells onto poly-D-lysine coated coverslips 24-48 hours prior to the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -120 mV to ensure channels are in a resting state.

  • Data Acquisition:

    • Apply a voltage step protocol to elicit Nav1.7 currents. A typical protocol involves a depolarization step to 0 mV for 20-50 ms.

    • Record baseline currents in the absence of the compound.

    • Perfuse the cell with increasing concentrations of this compound and record the resulting inhibition of the Nav1.7 current. Allow sufficient time for the compound to equilibrate at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the current to the baseline current to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.

Fluorescent Sodium Influx Assay

This is a higher-throughput method suitable for screening large numbers of compounds. It measures the influx of sodium ions into the cell upon channel activation.

Objective: To determine the inhibitory effect of this compound on Nav1.7-mediated sodium influx in a recombinant expression system.

Materials:

  • HEK293 cells stably expressing human Nav1.7

  • 96- or 384-well black-walled, clear-bottom microplates

  • Sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2)

  • Fluorescence plate reader with kinetic reading capabilities

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Nav1.7 activator (e.g., veratridine)

  • This compound stock solution and serial dilutions.

Procedure:

  • Cell Plating: Seed Nav1.7-HEK293 cells into microplates and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the sodium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: Add serial dilutions of this compound to the wells and incubate for a predetermined period.

  • Signal Detection:

    • Place the microplate in the fluorescence plate reader.

    • Initiate kinetic reading of fluorescence.

    • Add the Nav1.7 activator (e.g., veratridine) to all wells to open the channels and induce sodium influx.

    • Continue to record the fluorescence signal over time.

  • Data Analysis:

    • Measure the increase in fluorescence intensity in response to the activator.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (activator alone).

    • Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC₅₀ value.

Visualizations

Nav1.7 Signaling Pathway in Pain Transmission

Nav1.7 Signaling Pathway in Pain cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious Stimulus Noxious Stimulus Nociceptor Nociceptor Noxious Stimulus->Nociceptor activates Nav1.7 Nav1.7 Nociceptor->Nav1.7 depolarizes Action Potential Generation Action Potential Generation Nav1.7->Action Potential Generation initiates Signal Propagation Signal Propagation Action Potential Generation->Signal Propagation leads to Spinal Cord (Dorsal Horn) Spinal Cord (Dorsal Horn) Signal Propagation->Spinal Cord (Dorsal Horn) transmits to Neurotransmitter Release Neurotransmitter Release Spinal Cord (Dorsal Horn)->Neurotransmitter Release triggers Second-Order Neuron Second-Order Neuron Neurotransmitter Release->Second-Order Neuron activates Ascending Pathway to Brain Ascending Pathway to Brain Second-Order Neuron->Ascending Pathway to Brain projects via Pain Perception Pain Perception Ascending Pathway to Brain->Pain Perception This compound This compound This compound->Nav1.7 inhibits

Nav1.7's role in the pain signaling cascade.

Experimental Workflow for this compound Evaluation

Experimental Workflow cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis Culture Nav1.7 Cells Culture Nav1.7 Cells Plate Cells Plate Cells Culture Nav1.7 Cells->Plate Cells Add this compound Add this compound Plate Cells->Add this compound Measure Activity Measure Activity Add this compound->Measure Activity Calculate Inhibition Calculate Inhibition Measure Activity->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Workflow for assessing this compound activity.

Logical Relationship of Expression Systems

Expression Systems cluster_recombinant Recombinant Systems cluster_native Native Systems Expression Systems Expression Systems Recombinant Systems Recombinant Systems Expression Systems->Recombinant Systems Native Systems Native Systems Expression Systems->Native Systems HEK293 Cells HEK293 Cells CHO Cells CHO Cells Primary Neurons (e.g., DRG) Primary Neurons (e.g., DRG) Recombinant Systems->HEK293 Cells Recombinant Systems->CHO Cells Native Systems->Primary Neurons (e.g., DRG)

Categorization of expression systems.

Conclusion

This compound is a highly potent and selective inhibitor of Nav1.7. The available data, primarily from studies using HEK293 cells, consistently demonstrates its sub-nanomolar potency. While both HEK293 and CHO cells are robust platforms for evaluating Nav1.7 inhibitors, the choice of expression system can influence experimental outcomes. For high-throughput screening and rapid profiling, HEK293 cells offer advantages in terms of transfection efficiency and ease of use. For stable cell line generation and large-scale production, CHO cells are often preferred.

A critical consideration for future studies is the direct, side-by-side comparison of this compound's activity in different recombinant cell lines and, importantly, in native expression systems such as primary dorsal root ganglion (DRG) neurons. Such studies would provide a more comprehensive understanding of the compound's pharmacology and its potential translation to more physiologically relevant environments. Researchers should carefully consider the specific goals of their study when selecting an expression system and acknowledge the potential for system-dependent variations in results.

References

A Comparative Analysis of GDC-0310 and Non-Selective Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research, particularly in the pursuit of novel therapeutics for pain, the selective inhibition of voltage-gated sodium channels (Navs) has emerged as a promising strategy. GDC-0310, a potent and selective inhibitor of the Nav1.7 subtype, represents a significant advancement in this area. This guide provides a detailed comparison of this compound with traditional non-selective sodium channel blockers, offering insights into their respective mechanisms, selectivity, and potential therapeutic implications for researchers, scientists, and drug development professionals.

Introduction to this compound and Non-Selective Sodium Channel Blockers

This compound is an investigational drug that selectively targets the Nav1.7 sodium channel, a key player in the transmission of pain signals.[1][2] Its high selectivity is designed to offer a more targeted approach to pain management, potentially avoiding the side effects associated with broader-acting medications.

Non-selective sodium channel blockers, such as carbamazepine and lidocaine, have been in clinical use for decades for various indications, including epilepsy, neuropathic pain, and cardiac arrhythmias.[3][4] These agents exert their therapeutic effects by blocking a wide range of sodium channel subtypes, which can lead to a broad spectrum of physiological effects and potential off-target toxicities.[5]

Comparative Efficacy and Selectivity

The defining difference between this compound and non-selective sodium channel blockers lies in their selectivity profile across the various Nav subtypes. This compound exhibits high potency for Nav1.7 while displaying significantly lower affinity for other subtypes, which are crucial for functions in the central nervous system, heart, and skeletal muscle.

Data Presentation: Inhibitory Potency (IC50)

The following tables summarize the available quantitative data on the inhibitory potency (IC50) of this compound, carbamazepine, and lidocaine against a panel of human voltage-gated sodium channel subtypes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions (e.g., tonic block vs. use-dependent block).

Table 1: Inhibitory Potency (IC50) of this compound against Human Nav Subtypes

Nav SubtypeThis compound IC50 (nM)
hNav1.1202
hNav1.238
hNav1.43.4
hNav1.5551
hNav1.6198
hNav1.70.6

Data sourced from MedChemExpress and based on preclinical in vitro studies.[1]

Table 2: Use-Dependent Inhibitory Potency (IC50) of Carbamazepine against Human Nav Subtypes

Nav SubtypeCarbamazepine IC50 (μM)
hNav1.1>100
hNav1.2>100
hNav1.386.74
hNav1.445.76
hNav1.522.92
hNav1.6>100
hNav1.746.72
hNav1.8>100

Data represents use-dependent block (25th pulse at 10 Hz from -60 mV) and is sourced from a study by Yin et al. (2018).[6]

Table 3: Inhibitory Potency (EC50/IC50) of Lidocaine against Select Human Nav Subtypes

Nav SubtypeLidocaine EC50/IC50 (μM)Experimental Condition
hNav1.7450Two-microelectrode voltage-clamp in Xenopus oocytes
hNav1.8104Two-microelectrode voltage-clamp in Xenopus oocytes

Data sourced from a study by Chevrier et al. (2004).[3] It is important to note that the experimental system and conditions differ significantly from those used for this compound and carbamazepine, making direct comparisons of potency challenging.

Signaling Pathways and Mechanisms of Action

The distinct selectivity profiles of this compound and non-selective sodium channel blockers result in different impacts on neuronal signaling.

This compound: Targeted Inhibition of Nav1.7 in Pain Signaling

This compound's mechanism is centered on the selective blockade of Nav1.7 channels, which are densely expressed in peripheral nociceptive neurons of the dorsal root ganglion (DRG).[7][8] These channels act as amplifiers of sub-threshold stimuli, playing a critical role in the initiation of action potentials that transmit pain signals to the central nervous system. By inhibiting Nav1.7, this compound is hypothesized to raise the threshold for firing in these specific neurons, thereby reducing the perception of pain without affecting other sensory or motor functions.

Nav1_7_Pain_Pathway cluster_DRG Dorsal Root Ganglion Neuron Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure) Receptor Nociceptive Receptors Noxious_Stimuli->Receptor activates Nav1_7 Nav1.7 Channel Receptor->Nav1_7 depolarizes membrane Action_Potential Action Potential Generation Nav1_7->Action_Potential amplifies depolarization, initiates action potential Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord propagates to GDC_0310 This compound GDC_0310->Nav1_7 inhibits Brain Brain (Pain Perception) Spinal_Cord->Brain transmits signal

Figure 1. Simplified signaling pathway of Nav1.7 in nociceptive neurons and the inhibitory action of this compound.

Non-Selective Sodium Channel Blockers: Broad Impact on Neuronal Excitability

Non-selective sodium channel blockers, in contrast, inhibit a variety of Nav subtypes present in both the peripheral and central nervous systems, as well as in other excitable tissues like the heart and muscles.[1][9] This broad inhibition leads to a general reduction in neuronal excitability. While this is effective for conditions like epilepsy, it can also lead to off-target effects such as dizziness, ataxia, and cardiac conduction abnormalities. Their mechanism involves binding to the channel and stabilizing it in an inactivated state, thereby preventing the rapid influx of sodium ions required for the upstroke of the action potential.[5][10]

Action_Potential_Inhibition cluster_Neuron Neuron Resting_State Resting State (Nav channels closed) Depolarization Depolarization (Nav channels open) Resting_State->Depolarization Stimulus Action_Potential_Peak Action Potential Peak Depolarization->Action_Potential_Peak Na+ influx Repolarization Repolarization (Nav channels inactivate, K+ channels open) Repolarization->Resting_State Action_Potential_Peak->Repolarization Non_Selective_Blocker Non-Selective Blocker Non_Selective_Blocker->Depolarization inhibits Na+ influx Experimental_Workflow Cell_Culture 1. Cell Culture (HEK293 cells) Transfection 2. Transfection (with hNav subtype cDNA) Cell_Culture->Transfection Patch_Clamp 3. Whole-Cell Patch-Clamp Recording Transfection->Patch_Clamp Voltage_Protocol 4. Application of Voltage-Clamp Protocol Patch_Clamp->Voltage_Protocol Compound_Application 5. Perfusion of Test Compound Voltage_Protocol->Compound_Application Data_Acquisition 6. Measurement of Peak Sodium Current Compound_Application->Data_Acquisition Data_Analysis 7. Data Analysis (Concentration-Response Curve and IC50 Calculation) Data_Acquisition->Data_Analysis

References

Structural analysis of GDC-0310 binding compared to other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Targets: GDC-0310 and the BCL-2 Inhibitor Landscape

In the landscape of targeted therapies, precision is paramount. A thorough understanding of a drug's mechanism of action and its binding characteristics is crucial for researchers and clinicians. This guide provides a comparative structural and binding analysis of this compound and a class of prominent cancer therapeutics, BCL-2 inhibitors. It is critical to note at the outset that this compound is a selective inhibitor of the voltage-gated sodium channel Nav1.7 and is not a BCL-2 inhibitor. This document will, therefore, first detail the binding properties of this compound and then provide a comparative analysis of key BCL-2 inhibitors, as the nature of the user's request for comparative data and pathway analysis aligns with the BCL-2 inhibitor class.

Part 1: this compound - A Selective Nav1.7 Inhibitor

This compound is an acyl-sulfonamide inhibitor that potently and selectively targets the Nav1.7 sodium channel, a target extensively investigated for its role in pain signaling.[1][2][3]

Binding and Potency of this compound

This compound demonstrates high affinity for human Nav1.7. Cryogenic electron microscopy (cryo-EM) studies have revealed that this compound binds to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel.[2] This binding is distinct from the binding mode of another class of Nav1.7 inhibitors, the arylsulfonamides, identifying a novel binding site.[2] This structural insight has paved the way for the design of new hybrid inhibitors that bridge both binding pockets.[2]

Table 1: Quantitative Binding and Potency Data for this compound

ParameterValueTargetNotes
IC50 0.6 nMhNav1.7[1][2]
Ki 1.8 nMhNav1.7[4][5]
Cellular Sodium Influx IC50 16 nM-[5]
In vivo EC50 1.1 µM-In an inherited erythromelalgia (IEM) mouse model.[4][5]
Selectivity Profile of this compound

A key feature of this compound is its selectivity for Nav1.7 over other Nav channel subtypes. This selectivity is crucial for minimizing off-target effects.

Table 2: Selectivity of this compound for Nav Channel Subtypes

Nav Channel SubtypeSelectivity Fold vs. Nav1.7
Nav1.1 >63-fold
Nav1.2 >63-fold
Nav1.4 ~6-fold
Nav1.5 >63-fold (94-fold based on cellular sodium influx IC50)[5]
Nav1.6 ~330-fold

Data compiled from available research.[2]

Experimental Protocols

The characterization of this compound's binding and activity involves a range of sophisticated experimental techniques.

Voltage Clamp Electrophysiology: This technique is used to measure the ion flow across the cell membrane and determine the inhibitory activity of compounds on voltage-gated ion channels like Nav1.7. Whole-cell patch-clamp recordings are performed on cells engineered to express specific Nav channel subtypes. The concentration-dependent inhibition of the sodium current is measured to determine the IC50 value.

Radioligand Binding Assays: These assays are employed to determine the binding affinity (Ki) of a compound to its target. A radiolabeled ligand with known affinity for the target is incubated with a preparation of the target protein (e.g., cell membranes expressing Nav1.7) in the presence of varying concentrations of the unlabeled inhibitor (this compound). The displacement of the radioligand is measured to calculate the inhibitor's Ki value.

Cryogenic Electron Microscopy (Cryo-EM): High-resolution structural information of this compound bound to the Nav1.7 channel was obtained using cryo-EM.[2] This involves flash-freezing the purified protein-ligand complex and imaging it with an electron microscope. The resulting images are then processed to generate a three-dimensional structure of the complex, revealing the precise binding site and interactions.

GDC_0310_Experimental_Workflow Experimental Workflow for this compound Characterization cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Radioligand_Binding Radioligand Binding Assay Ki_Determination Ki_Determination Radioligand_Binding->Ki_Determination Determines Cryo_EM Cryo-Electron Microscopy Structural_Analysis Structural_Analysis Cryo_EM->Structural_Analysis Provides Voltage_Clamp Voltage Clamp Electrophysiology IC50_Determination IC50_Determination Voltage_Clamp->IC50_Determination Determines Sodium_Influx Sodium Influx Assay Cellular_IC50 Cellular_IC50 Sodium_Influx->Cellular_IC50 Determines IEM_Model Inherited Erythromelalgia (IEM) Mouse Model In_Vivo_EC50 In_Vivo_EC50 IEM_Model->In_Vivo_EC50 Determines

Caption: Workflow for this compound characterization.

Part 2: A Comparative Guide to BCL-2 Inhibitors

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them a key target in cancer therapy.[6][7] Overexpression of anti-apoptotic BCL-2 proteins allows cancer cells to evade cell death.[6] BCL-2 inhibitors, also known as BH3 mimetics, are designed to mimic the action of pro-apoptotic BH3-only proteins, thereby restoring the cell's ability to undergo apoptosis.[6]

Mechanism of Action of BCL-2 Inhibitors

Anti-apoptotic BCL-2 family proteins, such as BCL-2, BCL-xL, and MCL-1, sequester pro-apoptotic proteins like BIM, preventing them from activating the effector proteins BAX and BAK.[8][9] BCL-2 inhibitors bind to the BH3-binding groove of anti-apoptotic proteins, displacing the pro-apoptotic proteins.[6] The released pro-apoptotic proteins can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase-mediated apoptosis.[8][9]

BCL2_Signaling_Pathway BCL-2 Family Signaling Pathway and Inhibition cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_inhibitors Inhibitors BCL2 BCL-2 BIM BIM BCL2->BIM Inhibits BCLxL BCL-xL BCLxL->BIM Inhibits MCL1 MCL-1 BAX BAX BIM->BAX Activates BAK BAK BIM->BAK Activates Apoptosis Apoptosis BAX->Apoptosis BAK->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Navitoclax Navitoclax Navitoclax->BCL2 Inhibits Navitoclax->BCLxL Inhibits

Caption: BCL-2 signaling and inhibitor action.

Comparative Analysis of Key BCL-2 Inhibitors

Several BCL-2 inhibitors have been developed, each with a distinct selectivity profile for the different anti-apoptotic BCL-2 family members.

Table 3: Comparison of Binding Affinities (Ki, nM) of BCL-2 Family Inhibitors

InhibitorBCL-2BCL-xLBCL-wMCL-1
Venetoclax (ABT-199) <0.0148245>444
Navitoclax (ABT-263) ≤1≤1≤1>1000
AT-101 (Gossypol) BindsBinds-Binds
Obatoclax (GX15-070) Binds (1-7 µM)Binds (1-7 µM)Binds (1-7 µM)Binds (1-7 µM)

Data compiled from various sources.[10][11] Note: "Binds" indicates reported binding without specific Ki values in the provided search results.

Venetoclax (ABT-199/GDC-0199): A highly selective BCL-2 inhibitor.[10] Its high affinity for BCL-2 and significantly weaker binding to BCL-xL and BCL-w make it a potent and specific therapeutic, particularly in hematological malignancies like chronic lymphocytic leukemia (CLL).[8][10]

Navitoclax (ABT-263): A potent inhibitor of BCL-2, BCL-xL, and BCL-w.[11] While effective, its inhibition of BCL-xL can lead to on-target toxicity, specifically thrombocytopenia (a reduction in platelet count), as platelets are dependent on BCL-xL for their survival.

AT-101 ((-)-gossypol): An enantiomer of gossypol that binds to BCL-2, BCL-xL, and MCL-1.[10] It has shown limited efficacy and dose-limiting toxicities in clinical trials.[10]

Obatoclax (GX15-070): A pan-BCL-2 family inhibitor, binding to BCL-2, BCL-xL, BCL-w, and MCL-1.[10] Its mechanism of action may also involve pathways other than direct BCL-2 family inhibition.[10]

Experimental Protocols for BCL-2 Inhibitor Characterization

Homogeneous Time-Resolved Fluorescence (HTRF) Assays: A common method to determine the binding affinity of inhibitors. It measures the disruption of the interaction between a BCL-2 family protein and a fluorescently labeled BH3 peptide by the inhibitor. The IC50 value, the concentration of inhibitor required to reduce the binding by 50%, is determined.

Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics of binding interactions (association and dissociation rates) between an inhibitor and its target protein, from which the binding affinity (Kd) can be calculated.

Cell-Based Apoptosis Assays: To assess the functional consequence of BCL-2 inhibition, various cell-based assays are used. These include measuring caspase activation (e.g., caspase-3/7 activity assays), changes in mitochondrial membrane potential, and quantifying apoptotic cells using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

X-ray Crystallography: This technique is used to determine the high-resolution three-dimensional structure of an inhibitor bound to its target protein. This provides detailed insights into the specific molecular interactions that govern binding and selectivity, guiding further drug design and optimization.[12][13]

Conclusion

This guide has provided a detailed look at the structural and binding characteristics of the Nav1.7 inhibitor this compound and a comparative overview of the BCL-2 inhibitor class. While this compound's therapeutic potential lies in the realm of pain management through its selective inhibition of a key sodium channel, BCL-2 inhibitors represent a powerful strategy in cancer therapy by targeting the core machinery of apoptosis. The distinct mechanisms of action and molecular targets of these two classes of drugs underscore the importance of precise molecular characterization in modern drug development. The experimental methodologies outlined herein are fundamental to elucidating these mechanisms and continue to drive the discovery of novel, more effective targeted therapies.

References

GDC-0310: An Investigational Nav1.7 Inhibitor for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Despite promising early-stage development, specific preclinical efficacy data for the Nav1.7 inhibitor GDC-0310 in animal models of neuropathic pain remains largely within the proprietary domain of its developers. This guide provides a comparative overview based on publicly available information, contextualizing this compound's mechanism of action against established treatments and outlining the common experimental frameworks used to evaluate such compounds.

This compound, a selective acyl-sulfonamide inhibitor of the voltage-gated sodium channel Nav1.7, was developed by Genentech as a potential therapeutic for neuropathic pain.[1] The Nav1.7 channel is a genetically validated target for pain, as individuals with loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) exhibit a congenital inability to experience most forms of pain.[2] this compound progressed to Phase 1 clinical trials; however, it is no longer listed in Genentech's active development pipeline.[1]

Comparison with Alternative Neuropathic Pain Treatments

While specific in vivo efficacy data for this compound is not publicly available, a comparison can be drawn based on its proposed mechanism of action and the performance of other drugs commonly used in preclinical neuropathic pain research. Standard-of-care and comparator drugs include gabapentinoids like gabapentin and pregabalin, and serotonin-norepinephrine reuptake inhibitors (SNRIs) such as duloxetine.

FeatureThis compound (Projected)Gabapentin / PregabalinDuloxetine
Primary Mechanism of Action Selective blockade of Nav1.7 sodium channelsBind to the α2δ-1 subunit of voltage-gated calcium channelsInhibition of serotonin and norepinephrine reuptake
Effect on Neuronal Excitability Reduces the generation and propagation of action potentials in nociceptive neuronsModulates calcium influx, thereby reducing neurotransmitter releaseEnhances descending inhibitory pain pathways
Common Animal Models Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), Streptozotocin (STZ)-induced Diabetic NeuropathyCCI, SNI, STZ-induced Diabetic NeuropathyCCI, SNI, STZ-induced Diabetic Neuropathy
Reported Efficacy in Animal Models Data not publicly availableSignificant reduction in mechanical allodynia and thermal hyperalgesiaAttenuation of mechanical allodynia and thermal hyperalgesia

Signaling Pathway of Nav1.7 in Neuropathic Pain

Neuropathic pain is characterized by the hyperexcitability of primary sensory neurons. The Nav1.7 channel plays a crucial role in this process by amplifying subthreshold stimuli and setting the threshold for action potential firing. In a neuropathic state, the expression and activity of Nav1.7 channels are often upregulated in dorsal root ganglion (DRG) neurons, contributing to spontaneous pain and hypersensitivity to stimuli. This compound, by selectively blocking Nav1.7, is designed to interrupt this pathological signaling cascade at its origin.

Nav1.7 Signaling Pathway in Neuropathic Pain Nav1.7 Signaling Pathway in Neuropathic Pain cluster_0 Peripheral Nerve Injury cluster_1 Dorsal Root Ganglion (DRG) Neuron cluster_2 Spinal Cord & Brain Nerve Injury Nerve Injury Upregulation of Nav1.7 Upregulation of Nav1.7 Nerve Injury->Upregulation of Nav1.7 Increased Neuronal Excitability Increased Neuronal Excitability Upregulation of Nav1.7->Increased Neuronal Excitability Action Potential Generation Action Potential Generation Increased Neuronal Excitability->Action Potential Generation Pain Perception Pain Perception Action Potential Generation->Pain Perception This compound This compound This compound->Upregulation of Nav1.7 Inhibits

Caption: Role of Nav1.7 in neuropathic pain and the inhibitory action of this compound.

Experimental Protocols in Animal Models of Neuropathic Pain

The evaluation of this compound's efficacy would have likely involved established rodent models of neuropathic pain. The following are detailed methodologies for key experiments typically cited in such studies.

Chronic Constriction Injury (CCI) Model
  • Animal Model: Adult male Sprague-Dawley rats are anesthetized with isoflurane.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they elicit a brief twitch in the corresponding hind limb. The incision is then closed in layers.

  • Drug Administration: this compound would be administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group and a positive control group (e.g., gabapentin) are typically included.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. Thermal hyperalgesia is measured using a plantar test apparatus, where a radiant heat source is applied to the paw and the withdrawal latency is recorded.

Spared Nerve Injury (SNI) Model
  • Animal Model: Adult male C57BL/6 mice are used.

  • Surgical Procedure: Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are tightly ligated with 6-0 silk suture and transected distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact.

  • Drug Administration: Similar to the CCI model, this compound, vehicle, and a positive control are administered.

  • Behavioral Testing: Mechanical sensitivity is assessed on the lateral plantar surface of the hind paw (the territory of the intact sural nerve) using von Frey filaments to determine the paw withdrawal threshold.

Experimental Workflow for Preclinical Neuropathic Pain Studies Experimental Workflow for Preclinical Neuropathic Pain Studies cluster_0 Models cluster_1 Treatments Animal Model Selection Animal Model Selection Induction of Neuropathic Pain Induction of Neuropathic Pain Animal Model Selection->Induction of Neuropathic Pain Baseline Behavioral Testing Baseline Behavioral Testing Induction of Neuropathic Pain->Baseline Behavioral Testing CCI CCI SNI SNI STZ STZ Drug Administration Drug Administration Baseline Behavioral Testing->Drug Administration Post-Treatment Behavioral Testing Post-Treatment Behavioral Testing Drug Administration->Post-Treatment Behavioral Testing This compound This compound Vehicle Vehicle Positive Control Positive Control Data Analysis Data Analysis Post-Treatment Behavioral Testing->Data Analysis

Caption: A generalized workflow for evaluating the efficacy of a compound in animal models of neuropathic pain.

References

A Comparative Analysis of GDC-0310 and Arylsulfonamide Nav1.7 Inhibitors for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental validation of two key classes of Nav1.7 inhibitors.

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its crucial role in human pain signaling. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This strong genetic validation has spurred significant research into the discovery of selective Nav1.7 inhibitors. Among the most promising candidates are GDC-0310, an acyl-sulfonamide, and a broad class of arylsulfonamide inhibitors. This guide provides a detailed comparative analysis of these two classes of inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations to aid researchers in their drug discovery and development efforts.

Performance Comparison: this compound vs. Arylsulfonamide Inhibitors

This compound and arylsulfonamide inhibitors represent two distinct chemical scaffolds targeting the Nav1.7 channel. While both have demonstrated potent inhibitory activity, they exhibit differences in their selectivity profiles and pharmacokinetic properties.

In Vitro Potency and Selectivity

This compound is a highly potent and selective inhibitor of human Nav1.7, with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range.[1] Its selectivity against other Nav channel isoforms is a key attribute, minimizing the potential for off-target effects. For comparison, we present data for PF-05089771, a well-characterized arylsulfonamide Nav1.7 inhibitor that has also been evaluated in clinical trials.[2][3][4]

Parameter This compound PF-05089771 (Arylsulfonamide)
hNav1.7 IC50 0.6 nM11 nM[4]
hNav1.1 IC50 >21-fold selectivity59-fold selectivity[3]
hNav1.2 IC50 >21-fold selectivity11-fold selectivity[3]
hNav1.4 IC50 ~21-fold selectivity≥909-fold selectivity[3]
hNav1.5 IC50 >21-fold selectivity≥909-fold selectivity[3]
hNav1.6 IC50 ~1200-fold selectivity16-fold selectivity[3]

Table 1: Comparative in vitro potency and selectivity of this compound and PF-05089771 against human Nav channel isoforms. Data for this compound is based on fold-selectivity as specific IC50 values were not available in the searched literature.

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and arylsulfonamide inhibitors have been investigated in various preclinical species and in humans. A summary of key pharmacokinetic parameters is presented below.

Parameter This compound PF-05089771 (Arylsulfonamide)
Species Rat, Dog, Cynomolgus MonkeyHuman
Clearance Not available45 - 392 mL/min/kg[2]
Volume of Distribution Not available13 - 36 L/kg[2]
Bioavailability Not available38 - 110%[2]

Table 2: Comparative pharmacokinetic parameters of this compound and PF-05089771. Data for this compound in human subjects is not publicly available.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols for key assays are provided below.

Automated Patch Clamp Electrophysiology for Nav1.7 Inhibition

This protocol outlines the methodology for determining the inhibitory activity of compounds on human Nav1.7 channels stably expressed in HEK293 or CHO cells using an automated patch-clamp system.

1. Cell Culture:

  • Culture HEK293 or CHO cells stably expressing hNav1.7 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Maintain cells in a humidified incubator at 37°C and 5% CO2.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.[5]

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.[5]

3. Automated Patch Clamp Procedure:

  • Harvest cells and prepare a single-cell suspension.

  • Load the cell suspension, internal solution, and external solution containing various concentrations of the test compound onto the automated patch clamp system (e.g., Patchliner, QPatch, or SyncroPatch).

  • The system will automatically perform whole-cell patch-clamp recordings.

4. Voltage Protocol:

  • To assess use-dependent block, apply a series of depolarizing pulses (e.g., 25 pulses to 0 mV for 20 ms at 10 Hz) from a holding potential that approximates the half-inactivation voltage of the channel.[6]

  • Apply this protocol before and after the application of the test compound.

5. Data Analysis:

  • Measure the peak inward sodium current for each pulse.

  • Calculate the percentage of inhibition for each compound concentration.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Mouse Formalin Paw Test for Analgesia

The formalin test is a widely used model of tonic pain and is sensitive to various classes of analgesic drugs.

1. Animals:

  • Use adult male mice (e.g., C57BL/6, 20-25 g).

  • Acclimatize the animals to the testing environment for at least 30 minutes before the experiment.

2. Drug Administration:

  • Administer the test compound (e.g., this compound or an arylsulfonamide inhibitor) or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.

3. Formalin Injection:

  • Briefly restrain the mouse and inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.[7]

4. Behavioral Observation:

  • Immediately place the mouse in a transparent observation chamber.

  • Record the cumulative time the animal spends licking or biting the injected paw.

  • Observations are typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.[7]

5. Data Analysis:

  • Compare the licking/biting time in the drug-treated groups to the vehicle-treated group for both phases.

  • A significant reduction in the licking/biting time indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Nav1.7-mediated pain signaling and the experimental procedures used to study them is crucial for a comprehensive understanding.

Nav1_7_Signaling_Pathway cluster_Nociceptor Nociceptive Neuron cluster_Inhibitors Inhibitor Action Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Nav1_7 Nav1.7 Channel Noxious_Stimuli->Nav1_7 Activates AP_Generation Action Potential Generation Nav1_7->AP_Generation Initiates AP_Propagation Action Potential Propagation AP_Generation->AP_Propagation Leads to Presynaptic_Terminal Presynaptic Terminal (Spinal Cord) AP_Propagation->Presynaptic_Terminal Travels to Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Presynaptic_Terminal->Neurotransmitter_Release Triggers Pain_Perception Pain Perception Neurotransmitter_Release->Pain_Perception Signal to Brain GDC_0310 This compound GDC_0310->Nav1_7 Inhibits Arylsulfonamides Arylsulfonamides Arylsulfonamides->Nav1_7 Inhibits

Caption: Nav1.7 signaling pathway in nociception.

Experimental_Workflow cluster_In_Vitro In Vitro Analysis cluster_In_Vivo In Vivo Analysis Cell_Culture Cell Culture (hNav1.7 expressing cells) Automated_Patch_Clamp Automated Patch Clamp Cell_Culture->Automated_Patch_Clamp IC50_Determination IC50 Determination (Potency & Selectivity) Automated_Patch_Clamp->IC50_Determination Drug_Administration Drug Administration IC50_Determination->Drug_Administration Inform Dosing Animal_Model Animal Model of Pain (e.g., Mouse Formalin Test) Animal_Model->Drug_Administration Behavioral_Assessment Behavioral Assessment (Analgesic Efficacy) Drug_Administration->Behavioral_Assessment

References

GDC-0310 Specificity in Primary Sensory Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GDC-0310, a selective inhibitor of the voltage-gated sodium channel Nav1.7, with other alternative Nav1.7 inhibitors. The information presented is supported by experimental data to assist researchers in assessing its specificity for applications in primary sensory neurons.

Introduction to this compound and Nav1.7

Voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics. It is preferentially expressed in peripheral sensory and sympathetic neurons and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[1] this compound is a potent and selective acyl-sulfonamide inhibitor of Nav1.7.[2] Its mechanism of action involves binding to the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel, which traps the channel in an inactivated state.[3] This guide assesses the specificity of this compound in primary sensory neurons and compares its performance with other notable Nav1.7 inhibitors.

Comparative Analysis of Nav1.7 Inhibitors

The following table summarizes the quantitative data for this compound and its alternatives, focusing on their potency and selectivity against various Nav channel subtypes. This data is critical for evaluating the specificity of these compounds.

CompoundPrimary TargethNav1.7 IC50 (nM)hNav1.1 IC50 (nM)hNav1.2 IC50 (nM)hNav1.4 IC50 (nM)hNav1.5 IC50 (nM)hNav1.6 IC50 (nM)hNav1.8 IC50 (nM)Other Notable Off-Target Effects
This compound Nav1.70.6202383.4551198>10,000Limited data on broad off-target screening panels.
GDC-0276 Nav1.70.4>10,000>10,0008.5>10,000480>10,000Hypotension and liver transaminase elevations observed in Phase I trials.[4][5]
PF-05089771 Nav1.711~1,100~1,100~11,000>10,000~1,100>10,000Generally well-tolerated, but clinical efficacy in neuropathic pain was limited.[6][7]
Vixotrigine (BIIB074) Nav ChannelsNot specific to Nav1.7------Inhibition of MAO-B.[8] Not Nav1.7 selective.[9]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and the methods used to assess its specificity, the following diagrams illustrate the Nav1.7 signaling pathway in primary sensory neurons and a typical experimental workflow.

Nav1.7 Signaling Pathway cluster_neuron Primary Sensory Neuron Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Nav1.7 Nav1.7 Channel Noxious_Stimuli->Nav1.7 activates Depolarization Membrane Depolarization Nav1.7->Depolarization Na+ influx Action_Potential Action Potential Generation & Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal This compound This compound This compound->Nav1.7 inhibits Experimental Workflow cluster_workflow Specificity Assessment Workflow Neuron_Isolation 1. Isolate Primary Sensory Neurons (e.g., Dorsal Root Ganglion - DRG) Cell_Culture 2. Culture DRG Neurons Neuron_Isolation->Cell_Culture Electrophysiology 3. Electrophysiology (Whole-Cell Patch Clamp) Cell_Culture->Electrophysiology Calcium_Imaging 4. Calcium Imaging Cell_Culture->Calcium_Imaging Data_Analysis 5. Data Analysis (IC50, Selectivity) Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of GDC-0310: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the research compound GDC-0310 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, this guide provides a procedural framework based on general best practices for the disposal of research-grade, small-molecule inhibitors.

Researchers, scientists, and drug development professionals handling this compound must adhere to their institution's specific environmental health and safety (EHS) guidelines. The following procedures are intended to supplement, not replace, local protocols.

Core Principles of Chemical Waste Management

The foundation of proper chemical disposal lies in the accurate classification and segregation of waste. All chemical waste is broadly categorized as either hazardous or non-hazardous.[1][2] Hazardous waste typically exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]

It is imperative to treat all waste chemical solids, liquids, or containerized gases as hazardous until proven otherwise. [5]

Step-by-Step Disposal Procedures for this compound

Step 1: Waste Identification and Classification

Without a specific SDS, this compound, as a potent small molecule inhibitor, should be handled as a hazardous chemical waste. This conservative approach ensures the highest level of safety. The waste generated can be in solid form (e.g., unused compound, contaminated personal protective equipment) or liquid form (e.g., solutions in organic solvents).

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[6][7]

  • Solid Waste:

    • Collect unused or expired this compound powder in a designated, sealed container.

    • Dispose of contaminated items such as gloves, weigh boats, and paper towels in a separate, clearly labeled solid waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated liquid waste container.

    • Do not mix organic solvent waste with aqueous waste.[8]

    • Crucially, avoid mixing incompatible chemicals. For instance, acids and bases should be stored separately, and oxidizing agents must be kept apart from organic compounds and reducing agents.[6]

Step 3: Container Selection and Labeling

The choice of waste container is vital for safe storage and disposal.

  • Containers must be made of a material compatible with the chemical waste they hold to prevent degradation or reaction.[3][4][9]

  • All containers must be in good condition, with secure, leak-proof caps.[3][4]

  • Each container must be clearly labeled with the words "Hazardous Waste".[3][4][6]

  • The label must also include the full chemical name(s) of the contents (no abbreviations or formulas), the approximate concentrations, and the date the waste was first added to the container.[3][4][6]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[4][6]

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[4][8]

  • Waste containers in the SAA must be kept closed except when adding waste.[4][6]

  • The SAA should be inspected weekly for any signs of leaks or container degradation.[6]

Step 5: Arranging for Disposal

Once a waste container is full or has been in the SAA for a designated period (often up to one year for partially filled containers), arrangements must be made for its disposal through the institution's EHS department.[5][6]

  • Complete a chemical waste pickup request form as provided by your institution.[4][5]

  • Do not dispose of this compound or its solutions down the drain or in the regular trash.[10][11]

Quantitative Data Summary: Hazardous Waste Guidelines

ParameterGuidelineSource
Waste Classification Treat as hazardous unless confirmed otherwise.[5]
Container Labeling "Hazardous Waste", full chemical names, concentrations, date.[3][4][6]
Container Status Must be in good condition, compatible with contents, and have a secure cap.[3][4]
SAA Storage Limit Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[8]
Full Container Removal Must be removed from the SAA within three days of becoming full.[6]
Partially Full Container Storage May remain in an SAA for up to one year.[6]

Experimental Protocols: General Chemical Waste Handling

While specific experimental protocols for this compound disposal are not available, the following general methodologies for handling laboratory chemical waste should be applied:

  • Preparation: Before beginning any experiment that will generate waste, identify the types of waste that will be produced and ensure that the appropriate, labeled waste containers are available in the SAA.

  • Segregation during Experimentation: As waste is generated, immediately dispose of it into the correct segregated waste container. For example, solid waste contaminated with this compound should go into the solid hazardous waste container, while a solution of this compound in an organic solvent should go into the organic solvent waste container.

  • Container Management: When adding waste to a container, do so in a fume hood to minimize inhalation exposure. Securely cap the container immediately after adding the waste.

  • Final Disposal Request: Once an experiment or series of experiments is complete, ensure all waste has been properly containerized and labeled. If a container is full, complete and submit the waste pickup request to your institution's EHS office.

Mandatory Visualization: Chemical Waste Disposal Workflow

GDC_0310_Disposal_Workflow start Start: this compound Waste Generation classify Classify Waste (Assume Hazardous) start->classify is_solid Is the waste solid? classify->is_solid solid_waste Solid Hazardous Waste (e.g., contaminated gloves, unused powder) is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No containerize Place in Labeled, Compatible Container solid_waste->containerize liquid_waste Liquid Hazardous Waste (e.g., solutions) is_liquid->liquid_waste Yes segregate Segregate by Compatibility (e.g., organic vs. aqueous) liquid_waste->segregate segregate->containerize store_saa Store in Satellite Accumulation Area (SAA) containerize->store_saa is_full Is container full? store_saa->is_full is_full->store_saa No request_pickup Request EHS Pickup is_full->request_pickup Yes end End: Proper Disposal by EHS request_pickup->end

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guidance for Handling GDC-0310

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent small molecule inhibitors like GDC-0310 is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any new procedure involving this compound.[1][2] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols for hazardous chemicals.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for all lab activities to protect against flying particles.[1]
Chemical Splash GogglesRequired when there is a risk of chemical splashes.[3][4]
Face ShieldTo be worn over goggles during activities with a high risk of splashing, such as when working with larger quantities or during initial dilutions.[3][4]
Hand Protection Disposable Nitrile GlovesMinimum requirement for handling this compound.[1] It is recommended to wear double gloves for added protection.[1] Gloves should be changed immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from minor spills and contamination.[1][4]
Chemical-Resistant ApronRecommended when handling larger quantities of this compound or when there is a significant risk of splashes.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
N95 RespiratorMay be necessary for weighing the solid compound if a fume hood is not available, based on a risk assessment.[4]

Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) during unpacking.

  • Confirm the identity and quantity of the compound against the order information.

Storage:

  • This compound should be stored at -20°C for up to one month or at -80°C for up to six months for stock solutions.[5]

  • Store in a tightly sealed, clearly labeled container in a designated and secure location.

Preparation of Stock Solutions:

  • Preparation: Before starting, ensure the chemical fume hood is clean and functioning correctly. Assemble all necessary equipment and reagents.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the desired amount of this compound.

  • Solubilization: Add the appropriate solvent to the container with this compound. Gently swirl or vortex to dissolve the compound completely.

  • Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials. Store at the recommended temperature.[5]

Disposal Plan

Waste Segregation:

  • All disposable materials that come into contact with this compound, such as gloves, pipette tips, and empty vials, should be considered chemically contaminated waste.

  • Segregate this waste into a designated, clearly labeled hazardous waste container.

Liquid Waste:

  • Unused solutions of this compound should be collected in a designated hazardous liquid waste container.

  • Do not pour this compound solutions down the drain.

Disposal Procedure:

  • Follow your institution's specific guidelines for the disposal of chemical waste.

  • Ensure all waste containers are properly sealed and labeled before collection by your institution's environmental health and safety (EHS) department.

Experimental Workflow for Safe Handling of this compound

GDC_0310_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Gloves, Safety Goggles B Prepare Work Area in Fume Hood A->B C Weigh Solid this compound D Prepare Stock Solution C->D F Dispose of Contaminated Solid Waste E Use in Experiment D->E G Dispose of Liquid Waste E->F E->G H Clean Work Area F->H G->H I Doff PPE H->I

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。